1,3-Dichloro-2-nitrobenzene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,3-dichloro-2-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2NO2/c7-4-2-1-3-5(8)6(4)9(10)11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VITSNECNFNNVQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl2C6H3NO2, C6H3Cl2NO2 | |
| Record name | 1,3-DICHLORO-2-NITROBENZENE | |
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| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00208847 | |
| Record name | 1,3-Dichloro-2-nitrobenzene | |
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Molecular Weight |
192.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
CRYSTALS. | |
| Record name | 1,3-DICHLORO-2-NITROBENZENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Boiling Point |
at 1.1kPa: 130 °C | |
| Record name | 1,3-DICHLORO-2-NITROBENZENE | |
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| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Density |
Relative density (water = 1): 1.6 | |
| Record name | 1,3-DICHLORO-2-NITROBENZENE | |
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| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Vapor Density |
Relative vapor density (air = 1): 6.6 | |
| Record name | 1,3-DICHLORO-2-NITROBENZENE | |
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| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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CAS No. |
601-88-7 | |
| Record name | 1,3-Dichloro-2-nitrobenzene | |
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| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 1,3-Dichloro-2-nitrobenzene | |
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| Record name | 1,3-Dichloro-2-nitrobenzene | |
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| Record name | 1,3-dichloro-2-nitrobenzene | |
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| Record name | 1,3-DICHLORO-2-NITROBENZENE | |
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| Record name | 1,3-DICHLORO-2-NITROBENZENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Melting Point |
72.5 °C | |
| Record name | 1,3-DICHLORO-2-NITROBENZENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 1,3-Dichloro-2-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 1,3-dichloro-2-nitrobenzene (CAS No. 601-88-7), a key chemical intermediate in the synthesis of pharmaceuticals, dyes, and agrochemicals. This document consolidates essential data on its physical characteristics, spectroscopic profile, reactivity, and hazardous properties. Detailed experimental protocols for its synthesis and the determination of its core physical properties are also presented to support laboratory research and development.
Chemical and Physical Properties
This compound is an organic compound with the formula C₆H₃Cl₂NO₂.[1] It presents as an off-white or pale yellow to pale green crystalline solid.[2][3] This compound is soluble in common organic solvents such as chloroform, DMSO, and methanol.[2][3]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₃Cl₂NO₂ | [1] |
| Molecular Weight | 192.00 g/mol | [1] |
| Appearance | Crystals, off-white solid | [3] |
| Melting Point | 69–70 °C | [3] |
| Boiling Point | 130 °C at 1.1 kPa | [4] |
| Density | 1.5 g/cm³ | [3] |
| Vapor Density | 6.6 (air = 1) | [4] |
| Vapor Pressure | 0.00987 mmHg at 25°C | [2] |
| Flash Point | 118.9°C | [2] |
| Solubility | Soluble in conventional organic solvents.[3] Slightly soluble in Chloroform, DMSO, and Methanol.[2] | [2][3] |
| LogP (Octanol/Water) | 3.1 (calculated) | [4] |
Spectroscopic Data
The structural elucidation of this compound is supported by various spectroscopic techniques. The following table summarizes the expected spectral characteristics based on its functional groups.
Table 2: Spectroscopic Data for this compound
| Technique | Expected Peaks/Signals |
| ¹H NMR | Aromatic protons will exhibit signals in the aromatic region of the spectrum. |
| ¹³C NMR | Aromatic carbons will show signals in the range of 125-170 ppm.[5] |
| FTIR | Characteristic peaks for C-Cl, C-N, and N-O stretching, as well as aromatic C-H and C=C stretching. Aromatic hydrocarbons show absorptions in the regions 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹ due to carbon-carbon stretching vibrations in the aromatic ring.[6] |
| Mass Spectrometry | A molecular ion peak is expected, along with fragmentation patterns characteristic of aromatic nitro compounds and chlorinated compounds.[7][8] |
Spectra for this compound are available in spectral databases for detailed analysis.[9]
Reactivity and Hazardous Properties
This compound is a combustible solid. Upon heating, it decomposes and produces toxic and corrosive fumes, including nitrogen oxides and hydrogen chloride.[10] It reacts with strong bases and strong oxidants.[10]
Hazard Statements:
-
Harmful if swallowed.
-
May cause an allergic skin reaction.
-
Causes serious eye irritation.
Precautionary Statements:
-
Avoid breathing dust.
-
Wash skin thoroughly after handling.
-
Do not eat, drink or smoke when using this product.
-
Wear protective gloves, eye protection, and face protection.
Experimental Protocols
Synthesis of this compound
There are two primary synthetic routes to this compound.
4.1.1. Nitration of 1,3-Dichlorobenzene (B1664543)
This method involves the electrophilic aromatic substitution of 1,3-dichlorobenzene using a nitrating agent.[11]
Materials:
-
1,3-dichlorobenzene
-
Concentrated sulfuric acid (98%)
-
Concentrated nitric acid (70%)
-
Ice
-
Water
-
Sodium carbonate solution (10%)
-
Ethanol (B145695) (for recrystallization)
Procedure:
-
In a multi-necked flask equipped with a stirrer and a dropping funnel, add a calculated amount of concentrated sulfuric acid.
-
Cool the sulfuric acid in an ice bath.
-
Slowly add 1,3-dichlorobenzene to the cooled sulfuric acid with continuous stirring.
-
Prepare a nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid.
-
Add the nitrating mixture dropwise to the solution of 1,3-dichlorobenzene in sulfuric acid, maintaining a low temperature with the ice bath.
-
After the addition is complete, continue stirring the reaction mixture at a controlled temperature.[11]
-
Pour the reaction mixture onto crushed ice to precipitate the crude product.
-
Filter the solid product and wash it with cold water until the washings are neutral.
-
Wash the crude product with a 10% sodium carbonate solution to remove any remaining acid, followed by another wash with water.
-
Purify the crude this compound by recrystallization from ethanol.
4.1.2. Oxidation of 2,6-Dichloroaniline (B118687)
This synthesis route involves the oxidation of the amino group of 2,6-dichloroaniline.[1]
Materials:
-
2,6-dichloroaniline
-
Methylene (B1212753) chloride
-
90% Hydrogen peroxide
-
Trifluoroacetic anhydride (B1165640)
-
Sodium carbonate solution (10%)
-
Anhydrous magnesium sulfate
-
Activated charcoal
-
Ethanol (for recrystallization)
Procedure:
-
In a three-necked flask, add methylene chloride.
-
Without stirring, add 90% hydrogen peroxide, which will form a separate lower layer.
-
Cool the flask in an ice bath and begin stirring.
-
Slowly add trifluoroacetic anhydride to the cold solution.
-
After the addition is complete, remove the ice bath and stir at room temperature for 30 minutes to prepare the peroxytrifluoroacetic acid reagent.
-
Dissolve 2,6-dichloroaniline in methylene chloride.
-
Add the 2,6-dichloroaniline solution dropwise to the peroxytrifluoroacetic acid reagent. The reaction is exothermic and will cause the mixture to reflux.
-
After the addition, heat the mixture under reflux for one hour.
-
Cool the reaction mixture and pour it into cold water.
-
Separate the organic layer and wash it with water, then with two portions of 10% sodium carbonate solution, and finally with water.
-
Treat the organic extract with activated charcoal and anhydrous magnesium sulfate.
-
After standing overnight, remove the methylene chloride by rotary evaporation.
-
Recrystallize the resulting crude product from ethanol to obtain pure this compound.
Determination of Physical Properties
4.2.1. Melting Point Determination
Materials:
-
Melting point apparatus
-
Capillary tubes (sealed at one end)
-
Sample of this compound
Procedure:
-
Finely powder a small amount of the crystalline sample.
-
Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block slowly, at a rate of approximately 1-2 °C per minute, when approaching the expected melting point.
-
Record the temperature at which the first liquid appears and the temperature at which the entire sample has melted. This range is the melting point.[9]
4.2.2. Boiling Point Determination
Materials:
-
Thiele tube or other heating apparatus
-
Small test tube
-
Capillary tube (sealed at one end)
-
Thermometer
-
Sample of this compound
Procedure:
-
Place a small amount of the liquid sample into the small test tube.
-
Invert the sealed capillary tube and place it inside the test tube with the open end submerged in the liquid.
-
Attach the test tube to the thermometer and place the assembly in the Thiele tube containing a high-boiling liquid (e.g., mineral oil).
-
Heat the Thiele tube gently and uniformly.
-
Observe the capillary tube. The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.[10]
4.2.3. Solubility Determination
Materials:
-
Test tubes
-
Sample of this compound
-
Various solvents (e.g., water, ethanol, acetone, chloroform)
Procedure:
-
Place a small, measured amount of the solid sample (e.g., 10 mg) into a test tube.
-
Add a small volume of the solvent (e.g., 1 mL) to the test tube.
-
Shake the test tube vigorously for a set period (e.g., 1-2 minutes).
-
Observe whether the solid has dissolved completely, partially, or not at all.
-
Record the solubility in terms of soluble, partially soluble, or insoluble for each solvent tested.[12]
Visualizations
Synthesis Workflow Diagrams
The following diagrams illustrate the logical flow of the two primary synthesis methods for this compound.
Caption: Synthesis of this compound via Nitration.
Caption: Synthesis of this compound via Oxidation.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. EP0581148A1 - Process for the preparation of 2,3-dichloro-nitrobenzene - Google Patents [patents.google.com]
- 3. US5475163A - Process for the preparation of 2,3-dichloro-nitrobenzene - Google Patents [patents.google.com]
- 4. Benzene, 1,3-dichloro-2-nitro- [webbook.nist.gov]
- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. uanlch.vscht.cz [uanlch.vscht.cz]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. spectrabase.com [spectrabase.com]
- 10. DE4439194C2 - Process for the preparation of 1,3-dichloro-4,6-dinitrobenzene - Google Patents [patents.google.com]
- 11. Sciencemadness Discussion Board - Derivatising p-dichlorobenzene through its nitro compound - Powered by XMB 1.9.11 [sciencemadness.org]
- 12. dev.spectrabase.com [dev.spectrabase.com]
An In-Depth Technical Guide to 1,3-Dichloro-2-nitrobenzene (CAS Number: 601-88-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1,3-dichloro-2-nitrobenzene (CAS No. 601-88-7), a key chemical intermediate in the synthesis of various organic compounds. The document details its physicochemical properties, synthesis methodologies, and significant role as a precursor in the development of pharmaceuticals and other bioactive molecules. Particular emphasis is placed on its application in the synthesis of phenothiazine (B1677639) and benzofuroxan (B160326) scaffolds, which are central to the creation of antipsychotic and antimicrobial agents. This guide includes detailed experimental protocols, quantitative data, and visualizations of synthetic pathways to serve as a valuable resource for professionals in research and drug development.
Introduction
This compound is an aromatic organic compound with the chemical formula C₆H₃Cl₂NO₂.[1] Also known by its synonym, 2,6-dichloronitrobenzene, it is an off-white to yellow or brown crystalline solid.[2] This compound is a valuable building block in organic synthesis, primarily utilized in the production of dyes, agrochemicals, and notably, as an intermediate for pharmaceuticals.[3] Its reactivity is characterized by the presence of two chlorine atoms and a nitro group on the benzene (B151609) ring, which makes it amenable to various chemical transformations, particularly nucleophilic aromatic substitution reactions.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference(s) |
| CAS Number | 601-88-7 | [1] |
| Molecular Formula | C₆H₃Cl₂NO₂ | [1] |
| Molecular Weight | 192.00 g/mol | [1] |
| Appearance | Off-white to yellow/brown solid/crystals | [2] |
| Melting Point | 69 - 72.5 °C | [1] |
| Boiling Point | 130 °C at 1.1 kPa | [4] |
| Density | 1.5 - 1.6 g/cm³ | [1][4] |
| Solubility | Soluble in conventional organic solvents | [1] |
| Purity | Typically >98.0% (GC) | [2] |
Synthesis and Experimental Protocols
This compound can be synthesized through several routes, with the oxidation of 2,6-dichloroaniline (B118687) being a well-documented and effective method.
Synthesis via Oxidation of 2,6-Dichloroaniline
A common and efficient method for the preparation of this compound is the oxidation of 2,6-dichloroaniline using a potent oxidizing agent such as peroxytrifluoroacetic acid.
Experimental Protocol:
-
Reagent Preparation: Peroxytrifluoroacetic acid is prepared in situ by the reaction of trifluoroacetic anhydride (B1165640) with 90% hydrogen peroxide in a suitable solvent like methylene (B1212753) chloride.
-
Reaction: A solution of 2,6-dichloroaniline in methylene chloride is added dropwise to the prepared peroxytrifluoroacetic acid reagent. The reaction is typically exothermic and may require cooling to control the temperature.
-
Work-up: After the reaction is complete, the mixture is washed with water and a sodium carbonate solution to remove acidic byproducts.
-
Purification: The organic layer is dried, and the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization from a solvent such as ethanol (B145695) to yield pure this compound.
Reactivity and Applications in Drug Development
The chemical reactivity of this compound is dominated by the electron-withdrawing nature of the nitro group, which activates the chlorine atoms towards nucleophilic aromatic substitution. However, the steric hindrance imposed by the two adjacent chlorine atoms can modulate this reactivity. This unique electronic and steric profile makes it a valuable precursor for various heterocyclic systems with significant biological activity.
Synthesis of Phenothiazine Derivatives
Phenothiazines are a class of compounds known for their wide range of pharmacological activities, most notably as antipsychotic agents that primarily act by antagonizing dopamine (B1211576) receptors in the central nervous system. This compound can serve as a starting material for the synthesis of the phenothiazine core.
Experimental Workflow:
The synthesis of a phenothiazine ring from this compound typically involves a reaction with an aminothiophenol derivative. This reaction proceeds via a nucleophilic aromatic substitution, followed by an intramolecular cyclization.
Synthesis of Benzofuroxan Derivatives
Benzofuroxans are another class of heterocyclic compounds that can be synthesized from this compound. These compounds have garnered interest due to their diverse biological activities, including antimicrobial properties. The synthesis often involves the reaction of this compound with a source of azide, followed by thermal or photochemical rearrangement.
Logical Relationship:
The formation of the benzofuroxan ring from a nitro-aromatic precursor is a key transformation in the synthesis of these bioactive molecules.
Signaling Pathway Interactions of Derivatives
While this compound itself is not directly implicated in modulating signaling pathways, its derivatives, particularly phenothiazines, have well-established mechanisms of action.
Phenothiazine Antipsychotics and Dopamine Signaling:
Phenothiazine-based antipsychotic drugs exert their therapeutic effects primarily by acting as antagonists at dopamine D2 receptors in the mesolimbic and mesocortical pathways of the brain. The binding of these drugs to D2 receptors blocks the downstream signaling cascade initiated by dopamine, leading to a reduction in psychotic symptoms such as hallucinations and delusions.
Safety and Handling
This compound is a hazardous substance and should be handled with appropriate safety precautions. It is harmful if swallowed or in contact with skin and may cause an allergic skin reaction. It is also harmful to aquatic life with long-lasting effects. Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or under a fume hood.
Conclusion
This compound is a versatile and important chemical intermediate with significant applications in the synthesis of pharmaceuticals and other bioactive compounds. Its unique reactivity allows for the construction of complex heterocyclic scaffolds such as phenothiazines and benzofuroxans. For researchers and professionals in drug development, a thorough understanding of the properties, synthesis, and reactivity of this compound is crucial for the design and synthesis of novel therapeutic agents. This guide provides a foundational resource to support these endeavors.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. 4,6-Dichloro-5-Nitrobenzofuroxan: Different Polymorphisms and DFT Investigation of Its Reactivity with Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. JP2006241111A - Novel benzofuroxan and its synthesis - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
An In-depth Technical Guide to 1,3-Dichloro-2-nitrobenzene: Structure, Nomenclature, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1,3-dichloro-2-nitrobenzene, a key chemical intermediate in various synthetic processes, including pharmaceutical drug development. This document details its chemical structure, nomenclature, and physical and chemical properties. Furthermore, it presents detailed experimental protocols for its synthesis and outlines its characterization through various spectroscopic methods. The information is structured to be a valuable resource for researchers and professionals in the fields of chemistry and drug development.
Introduction
This compound, also known by its synonym 2,6-dichloronitrobenzene, is an organic compound with the chemical formula C₆H₃Cl₂NO₂.[1][2][3] It belongs to the class of dichloronitrobenzenes, which are aromatic compounds substituted with two chlorine atoms and a nitro group on the benzene (B151609) ring.[3] The specific arrangement of these substituents dictates its reactivity and makes it a versatile building block in organic synthesis.[4] Its applications include use as an intermediate in the production of pharmaceuticals and other specialty chemicals.[5] This guide will delve into the essential technical aspects of this compound.
Structure and Nomenclature
The structure of this compound consists of a benzene ring with chlorine atoms at positions 1 and 3, and a nitro group at position 2.
Nomenclature Details:
| Identifier | Value |
| IUPAC Name | This compound[2] |
| Synonym | 2,6-Dichloronitrobenzene[2] |
| CAS Number | 601-88-7[1] |
| Molecular Formula | C₆H₃Cl₂NO₂[1] |
| Molecular Weight | 192.00 g/mol [1] |
| InChI | InChI=1S/C6H3Cl2NO2/c7-4-2-1-3-5(8)6(4)9(10)11/h1-3H[1] |
| InChIKey | VITSNECNFNNVQB-UHFFFAOYSA-N[1] |
| SMILES | C1=CC(=C(C(=C1)Cl)N(=O)[O-])Cl[2] |
Physicochemical Properties
This compound is an off-white to pale yellow crystalline solid at room temperature.[5][6] It is soluble in common organic solvents.
Table of Physical and Chemical Properties:
| Property | Value | Reference |
| Appearance | Crystals, Off-white to pale yellow solid | [5][7] |
| Melting Point | 72.5 °C | [7] |
| Boiling Point | 130 °C at 1.1 kPa | [7] |
| Density | 1.6 g/cm³ | [7] |
| Vapor Density | 6.6 (air = 1) | [7] |
| Solubility | Soluble in conventional organic solvents. Slightly soluble in Chloroform, DMSO, and Methanol. | [5] |
| Flash Point | 118.9 °C | [5] |
| Octanol/Water Partition Coefficient (log Pow) | 3.1 (calculated) | [7] |
Synthesis of this compound
There are two primary synthetic routes to this compound: the oxidation of 2,6-dichloroaniline (B118687) and the nitration of 1,3-dichlorobenzene.
Experimental Protocol: Oxidation of 2,6-Dichloroaniline
This method, adapted from Organic Syntheses, is a reliable procedure for the preparation of this compound.[7] It involves the oxidation of 2,6-dichloroaniline using peroxytrifluoroacetic acid, which is generated in situ from 90% hydrogen peroxide and trifluoroacetic anhydride (B1165640).
Materials and Equipment:
-
2,6-dichloroaniline
-
90% Hydrogen peroxide
-
Trifluoroacetic anhydride
-
Methylene (B1212753) chloride
-
10% Sodium carbonate solution
-
Anhydrous magnesium sulfate (B86663)
-
Activated charcoal
-
300-mL three-necked flask with a stirrer, dropping funnel, and reflux condenser
-
Ice bath
Procedure:
-
Preparation of Peroxytrifluoroacetic Acid: In a 300-mL three-necked flask, add 100 mL of methylene chloride and, without stirring, 5.4 mL (0.20 mole) of 90% hydrogen peroxide. Cool the flask in an ice bath and begin stirring. Slowly add 34.0 mL (0.24 mole) of trifluoroacetic anhydride over 20 minutes. After the addition, remove the ice bath and stir the solution at room temperature for 30 minutes.[7]
-
Oxidation Reaction: Prepare a solution of 8.1 g (0.05 mole) of 2,6-dichloroaniline in 80 mL of methylene chloride. Add this solution dropwise over 30 minutes to the peroxytrifluoroacetic acid solution. The reaction is exothermic and will cause the mixture to reflux. After the addition is complete, heat the mixture under reflux for 1 hour.[7]
-
Work-up: Cool the reaction mixture and pour it into 150 mL of cold water. Separate the organic layer and wash it with 100 mL of water, followed by two 100-mL portions of 10% sodium carbonate solution, and finally with 50 mL of water.[7]
-
Purification: Dry the organic extract with anhydrous magnesium sulfate and treat with activated charcoal. After standing overnight, remove the solvent under reduced pressure. The crude product is a yellow solid.[7]
-
Recrystallization: Recrystallize the crude product from a minimal amount of ethanol (12-15 mL). Wash the resulting crystals with 10 mL of cold ethanol to yield pure this compound.[7]
Expected Yield: 89–92% (crude), with a melting point of 63–68 °C. After recrystallization, the yield is typically lower, with an improved melting point.[7]
Synthetic Route: Nitration of 1,3-Dichlorobenzene
An alternative synthesis route involves the direct nitration of 1,3-dichlorobenzene.[4] This reaction typically employs a nitrating agent, such as a mixture of nitric acid and sulfuric acid. However, this method can lead to a mixture of isomers, and controlling the regioselectivity to favor the 2-nitro product can be challenging. The reaction conditions must be carefully optimized to maximize the yield of the desired this compound isomer.
Spectroscopic Characterization
The structure of this compound can be confirmed using various spectroscopic techniques.
Table of Spectroscopic Data:
| Technique | Data |
| ¹H NMR | The proton NMR spectrum is expected to show two signals in the aromatic region. A triplet for the proton at C5 and a doublet for the protons at C4 and C6. |
| ¹³C NMR | The carbon NMR spectrum will display distinct signals for the six carbon atoms of the benzene ring, with the chemical shifts influenced by the chloro and nitro substituents. |
| Infrared (IR) Spectroscopy | Characteristic peaks are expected for C-H stretching of the aromatic ring, C=C stretching of the ring, asymmetric and symmetric stretching of the N-O bonds of the nitro group, and C-Cl stretching. Available spectra can be found on databases like SpectraBase.[2] |
| Mass Spectrometry (MS) | The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (192.00 g/mol ). The isotopic pattern of the molecular ion, due to the presence of two chlorine atoms, will be a key feature for identification.[2] |
Safety and Handling
This compound is a combustible solid and decomposes on heating, producing toxic and corrosive fumes, including nitrogen oxides and hydrogen chloride.[7] It reacts with strong bases and strong oxidants.[7] Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this chemical.[8] Work should be conducted in a well-ventilated area.[8]
Applications in Research and Drug Development
This compound serves as a crucial starting material or intermediate in the synthesis of more complex molecules. The presence of the nitro group and two chlorine atoms provides multiple reaction sites for further functionalization. In drug development, it can be used in the synthesis of various pharmaceutical ingredients where a dichlorinated aromatic core is required. The nitro group can be readily reduced to an amino group, opening up a wide range of subsequent chemical transformations.
Conclusion
This technical guide has provided a detailed overview of this compound, covering its structure, nomenclature, properties, synthesis, and characterization. The information presented is intended to be a valuable resource for chemists and pharmaceutical scientists, facilitating its use in research and development.
Visualizations
Caption: Synthesis of this compound via oxidation of 2,6-dichloroaniline.
Caption: General synthetic route for this compound via nitration of 1,3-dichlorobenzene.
References
- 1. 2,6-Dichloronitrobenzene synthesis - chemicalbook [chemicalbook.com]
- 2. spectrabase.com [spectrabase.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Electrophilic aromatic substitution. Part 34. Nitration of 1-chloro-4-nitro-benzene, this compound, 1,3-dinitrobenzene, 1-chloro-2,4-dinitro-benzene, and 2-chloro-1,3-dinitrobenzene in sulphuric acid and oleum - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. aarti-industries.com [aarti-industries.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. KR20210092214A - Manufacturing process of 2,6-dichlorobenzonitrile - Google Patents [patents.google.com]
An In-depth Technical Guide to the Synthesis of 1,3-Dichloro-2-nitrobenzene from 1,3-Dichlorobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1,3-dichloro-2-nitrobenzene, a key intermediate in the development of pharmaceuticals and other fine chemicals. This document details two primary synthetic pathways from 1,3-dichlorobenzene (B1664543): direct nitration and a more selective route involving the oxidation of an aniline (B41778) derivative. Detailed experimental protocols, quantitative data, and process visualizations are provided to support researchers in their synthetic endeavors.
Introduction: The Challenge of Regioselectivity
The synthesis of this compound from 1,3-dichlorobenzene presents a significant challenge in controlling regioselectivity. The two chlorine atoms on the benzene (B151609) ring are ortho, para-directing, yet deactivating, making the prediction and control of the position of electrophilic substitution complex. Direct nitration of 1,3-dichlorobenzene typically yields a mixture of isomers, with substitution at the 4- and 6-positions being sterically and electronically favored over the more hindered 2-position.
This guide explores two main strategies to obtain the desired this compound:
-
Direct Nitration of 1,3-Dichlorobenzene: A straightforward approach that results in a mixture of isomers requiring subsequent separation.
-
Oxidation of 2,6-Dichloroaniline (B118687): A multi-step but more selective method that avoids the formation of hard-to-separate isomers.
Direct Nitration of 1,3-Dichlorobenzene
The direct nitration of 1,3-dichlorobenzene using a mixture of nitric acid and sulfuric acid is a common electrophilic aromatic substitution reaction. However, this method is not highly selective for the 2-position.
Reaction Pathway and Isomer Distribution
The nitration of 1,3-dichlorobenzene can theoretically yield three primary mononitrated isomers: this compound, 1,3-dichloro-4-nitrobenzene, and 1,3-dichloro-5-nitrobenzene. Due to the directing effects of the chlorine atoms, the formation of 1,3-dichloro-4-nitrobenzene (and its equivalent, 1,3-dichloro-6-nitrobenzene) is the major pathway. The formation of the desired this compound is a minor pathway due to steric hindrance between the two chlorine atoms.
Quantitative Data on Isomer Distribution
The precise isomer distribution in the mononitration of 1,3-dichlorobenzene is highly dependent on the reaction conditions, including the nitrating agent, temperature, and reaction time. While a definitive protocol for maximizing the 2-nitro isomer is not well-documented, the following table summarizes typical isomer distributions found in the literature.
| Nitrating Agent/Conditions | 1,3-Dichloro-4-nitrobenzene (%) | This compound (%) | 1,3-Dichloro-5-nitrobenzene (%) | Reference |
| Mixed Acid (HNO₃/H₂SO₄) | Major | Minor | Minor | General Observation |
Note: Specific quantitative data for the mononitration of 1,3-dichlorobenzene leading to a significant yield of the 2-nitro isomer is scarce in readily available literature, underscoring the challenge of this direct approach.
Experimental Protocol (General Method for Mononitration)
This protocol describes a general method for the mononitration of 1,3-dichlorobenzene, which will produce a mixture of isomers.
Materials:
-
1,3-Dichlorobenzene
-
Concentrated Nitric Acid (68-70%)
-
Concentrated Sulfuric Acid (98%)
-
Ice
-
Water
-
Sodium Bicarbonate solution (saturated)
-
Dichloromethane or other suitable organic solvent
-
Anhydrous Magnesium Sulfate (B86663)
Procedure:
-
In a flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice bath.
-
Slowly add 1,3-dichlorobenzene to the cooled sulfuric acid while stirring.
-
Prepare a nitrating mixture by carefully adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool.
-
Add the nitrating mixture dropwise to the solution of 1,3-dichlorobenzene in sulfuric acid, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time (e.g., 1-2 hours), monitoring the reaction progress by TLC or GC.
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
Extract the product mixture with dichloromethane.
-
Wash the organic layer with water, followed by a saturated sodium bicarbonate solution, and then again with water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
Purification:
The resulting crude product will be a mixture of dichloronitrobenzene isomers. Separation of this compound from its isomers is challenging due to their similar physical properties. Fractional crystallization or column chromatography may be employed for purification.[1][2]
Selective Synthesis via Oxidation of 2,6-Dichloroaniline
A more selective and reliable method for the synthesis of this compound involves the oxidation of 2,6-dichloroaniline. This route avoids the formation of other dichloronitrobenzene isomers, simplifying purification. A well-established protocol for this transformation is available from Organic Syntheses.[3]
Reaction Pathway
This synthetic route involves the oxidation of the amino group of 2,6-dichloroaniline to a nitro group using a strong oxidizing agent, such as peroxytrifluoroacetic acid, which can be generated in situ from hydrogen peroxide and trifluoroacetic anhydride (B1165640).[3]
Experimental Protocol (Adapted from Organic Syntheses)[3]
Caution: This procedure involves the use of 90% hydrogen peroxide and trifluoroacetic anhydride, which are highly corrosive and reactive. All operations should be carried out in a well-ventilated fume hood, behind a safety shield, and with appropriate personal protective equipment.
Materials:
-
2,6-Dichloroaniline
-
Methylene (B1212753) Chloride (Dichloromethane)
-
90% Hydrogen Peroxide
-
Trifluoroacetic Anhydride
-
10% Sodium Carbonate solution
-
Anhydrous Magnesium Sulfate
Procedure:
Part A: Preparation of Peroxytrifluoroacetic Acid Reagent
-
In a 300-mL three-necked flask equipped with a stirrer, dropping funnel, and a reflux condenser, charge 100 mL of methylene chloride.
-
Carefully add 5.4 mL (0.20 mole) of 90% hydrogen peroxide. The hydrogen peroxide will form a separate lower layer.
-
Cool the flask in an ice bath and begin stirring.
-
Slowly add 34.0 mL (0.24 mole) of trifluoroacetic anhydride over 20 minutes.
-
After the addition is complete, remove the ice bath and stir the solution at room temperature for 30 minutes.
Part B: Oxidation of 2,6-Dichloroaniline
-
Prepare a solution of 8.1 g (0.05 mole) of 2,6-dichloroaniline in 80 mL of methylene chloride.
-
Add this solution dropwise over 30 minutes to the freshly prepared peroxytrifluoroacetic acid reagent. The reaction is exothermic and will cause the mixture to reflux.
-
After the addition is complete, heat the mixture under reflux for 1 hour.
-
Cool the reaction mixture and pour it into 150 mL of cold water.
-
Separate the organic layer and wash it with 100 mL of water, two 100-mL portions of 10% sodium carbonate solution, and finally with 50 mL of water.
-
Dry the organic layer over anhydrous magnesium sulfate and treat with activated charcoal.
-
After standing overnight, filter the solution and remove the solvent under reduced pressure using a rotary evaporator.
Purification:
The crude product, yellow 2,6-dichloronitrobenzene (this compound), can be recrystallized from a minimum volume of ethanol (approximately 12-15 mL) to yield a purified product.[3]
Quantitative Data for the Oxidation Route
| Starting Material | Reagents | Product | Yield (%) | Melting Point (°C) | Reference |
| 2,6-Dichloroaniline | 90% H₂O₂, Trifluoroacetic Anhydride, CH₂Cl₂ | This compound | 70-86 (recrystallized) | 69-70 | Organic Syntheses[3] |
| 2,6-Dichloroaniline | m-Chloroperbenzoic acid (m-CPBA), CH₂Cl₂ | This compound | 75 | - | ChemicalBook[4] |
| 2,6-Dichloroaniline | Sodium tungstate (B81510) dihydrate, H₂SO₄, 30% H₂O₂, Methanol | This compound | 92 | - | ChemicalBook[4] |
Experimental Workflows
Workflow for Direct Nitration and Isomer Separation
Workflow for Oxidation of 2,6-Dichloroaniline
Conclusion
The synthesis of this compound can be approached through two primary routes, each with distinct advantages and disadvantages. The direct nitration of 1,3-dichlorobenzene is a more atom-economical, one-step process but suffers from poor regioselectivity, leading to a challenging separation of the desired product from its isomers.
In contrast, the oxidation of 2,6-dichloroaniline offers a highly selective route to this compound, yielding a product that is significantly easier to purify. For applications requiring high purity of the 2-nitro isomer, the oxidation of 2,6-dichloroaniline is the recommended synthetic strategy. This guide provides the necessary detailed protocols and data to enable researchers to make an informed decision based on their specific needs for purity, yield, and available resources.
References
A Comprehensive Technical Guide to the Physical Properties of 1,3-Dichloro-2-nitrobenzene
This technical guide provides an in-depth overview of the core physical properties of 1,3-dichloro-2-nitrobenzene, tailored for researchers, scientists, and professionals in drug development. This document compiles essential data, outlines detailed experimental methodologies for property determination, and includes a workflow for its synthesis and characterization.
Core Physical Properties
This compound is an organic compound with the chemical formula C₆H₃Cl₂NO₂.[1] It presents as an off-white or pale yellow to pale green solid crystalline powder.[1][2][3] This compound is a key intermediate in various organic syntheses. A summary of its key physical properties is presented in the table below.
| Property | Value | Source(s) |
| Molecular Weight | 192.00 g/mol | [1][3][4] |
| Melting Point | 69-74 °C | [1][2][5] |
| Boiling Point | 130 °C at 8 mmHg (1.1 kPa) | [6][7] |
| Density | Approximately 1.5 - 1.6 g/cm³ | [1][6] |
| Solubility | Soluble in methanol (B129727) and other conventional organic solvents such as chloroform (B151607) and DMSO (slightly).[1][2] It exhibits low solubility in water.[8] | [1][2][8] |
| Appearance | Off-white to pale yellow or pale green solid/crystals. | [1][2][3] |
| Vapor Pressure | 0.00987 mmHg at 25°C | [2] |
| Flash Point | 118.9°C | [2] |
| LogP (Octanol/water partition coefficient) | 3.1 (calculated) | [6] |
Experimental Protocols
The following sections detail standardized laboratory procedures for the determination of the key physical properties of this compound.
Melting Point Determination
The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.
Methodology: Capillary Method
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.[1]
-
Apparatus: The capillary tube is placed in a melting point apparatus, which consists of a heated block or an oil bath and a thermometer or a digital temperature probe.[6]
-
Heating: The sample is heated at a steady and slow rate, typically 1-2°C per minute, as the temperature approaches the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the melting range.[4]
-
Purity Indication: A sharp melting range (0.5-1°C) is indicative of a pure compound, while a broad and depressed melting range suggests the presence of impurities.
Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.
Methodology: Thiele Tube Method
-
Sample Preparation: A small quantity (a few milliliters) of molten this compound is placed in a small test tube (fusion tube).[9][10] A capillary tube, sealed at one end, is inverted and placed within the fusion tube.[9]
-
Apparatus: The fusion tube assembly is attached to a thermometer and immersed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).[3]
-
Heating: The Thiele tube is gently and uniformly heated.[9] As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube.[9]
-
Observation: Heating is discontinued (B1498344) when a continuous and rapid stream of bubbles is observed. As the liquid cools, the bubbling will slow and stop. The temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.[11]
Density Determination
Density is the mass of a substance per unit volume. For a solid, it can be determined by measuring its mass and the volume it displaces.
Methodology: Displacement Method
-
Mass Measurement: The mass of a sample of this compound is accurately measured using an analytical balance.[12]
-
Volume Measurement: A graduated cylinder is partially filled with a liquid in which the compound is insoluble (e.g., water, if the dissolution rate is negligible for the measurement period). The initial volume of the liquid is recorded.[12] The weighed solid sample is then carefully submerged in the liquid. The new volume is recorded. The volume of the solid is the difference between the final and initial liquid levels.[13]
-
Calculation: The density is calculated by dividing the mass of the solid by its determined volume.[12]
Solubility Determination
Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.
Methodology: Qualitative and Semi-Quantitative Determination
-
Solvent Selection: A range of solvents of varying polarities (e.g., water, ethanol, methanol, acetone, chloroform, hexane) are selected.
-
Procedure: A small, accurately weighed amount of this compound (e.g., 10 mg) is placed in a test tube.[2] A small volume of the chosen solvent (e.g., 1 mL) is added.[7]
-
Observation: The mixture is agitated vigorously.[7] If the solid dissolves completely, it is considered soluble. If it does not, the solvent is added incrementally with agitation until the solid dissolves or a specified maximum volume is reached.
-
Classification: The solubility can be qualitatively described (e.g., soluble, slightly soluble, insoluble) or semi-quantitatively expressed (e.g., mg/mL). For quantitative analysis, techniques like UV-Vis spectroscopy or HPLC can be employed after preparing a saturated solution.
Synthesis and Characterization Workflow
The following diagram illustrates a typical workflow for the synthesis and subsequent characterization of this compound. A common synthetic route is the oxidation of 2,6-dichloroaniline.[14]
References
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. researchgate.net [researchgate.net]
- 3. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 4. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 5. m.youtube.com [m.youtube.com]
- 6. byjus.com [byjus.com]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 10. byjus.com [byjus.com]
- 11. uomus.edu.iq [uomus.edu.iq]
- 12. chemistry-online.com [chemistry-online.com]
- 13. wjec.co.uk [wjec.co.uk]
- 14. This compound - Wikipedia [en.wikipedia.org]
solubility of 1,3-dichloro-2-nitrobenzene in organic solvents
An In-depth Technical Guide on the Solubility of 1,3-Dichloro-2-nitrobenzene in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the solubility of this compound in various organic solvents. Due to a scarcity of specific quantitative data for this compound, this document also includes detailed information on the solubility of its isomers, 2,3- and 3,4-dichloronitrobenzene (B32671), to provide a thorough understanding of the compound's expected behavior and the experimental methodologies used for its determination.
Introduction to this compound
This compound is an organic compound with the chemical formula C₆H₃Cl₂NO₂.[1][2][3][4] It presents as an off-white to pale yellow or green solid.[2][5] This compound serves as a crucial intermediate in various organic syntheses, particularly in the pharmaceutical and chemical industries.[5] Its molecular structure, featuring a nitro group positioned between two chlorine atoms on a benzene (B151609) ring, significantly influences its physical and chemical properties, including its solubility.
Qualitative Solubility of this compound
General observations indicate that this compound is soluble in conventional organic solvents.[1] Specific qualitative descriptors note its slight solubility in chloroform, DMSO, and methanol.[5]
Quantitative Solubility Data for Dichloronitrobenzene Isomers
Table 1: Mole Fraction Solubility (x) of 2,3-Dichloronitrobenzene (B165493) in Various Organic Solvents
| Temperature (K) | Ethyl Acetate | Tetrachloromethane | Cyclohexane | Hexane | Heptane | 1-Propanol | 2-Propanol | 1-Butanol |
| 278.15 | 0.3551 | 0.2889 | 0.1791 | 0.1408 | 0.1512 | 0.0432 | 0.0381 | 0.0453 |
| 283.15 | 0.3953 | 0.3221 | 0.2033 | 0.1611 | 0.1731 | 0.0501 | 0.0445 | 0.0528 |
| 288.15 | 0.4389 | 0.3579 | 0.2301 | 0.1835 | 0.1973 | 0.0579 | 0.0518 | 0.0613 |
| 293.15 | 0.4862 | 0.3965 | 0.2598 | 0.2082 | 0.2241 | 0.0667 | 0.0601 | 0.0709 |
| 298.15 | 0.5375 | 0.4382 | 0.2927 | 0.2354 | 0.2537 | 0.0766 | 0.0694 | 0.0817 |
| 303.15 | 0.5931 | 0.4831 | 0.3291 | 0.2655 | 0.2864 | 0.0878 | 0.0799 | 0.0939 |
Data extracted from a study on the solubility of dichloronitrobenzene isomers.[6]
Table 2: Mole Fraction Solubility (x) of 3,4-Dichloronitrobenzene in Various Organic Solvents
| Temperature (K) | Ethyl Acetate | Tetrachloromethane | Cyclohexane | Hexane | Heptane | 1-Propanol | 2-Propanol | 1-Butanol |
| 278.15 | 0.1673 | 0.1132 | 0.0499 | 0.0378 | 0.0409 | 0.0153 | 0.0139 | 0.0161 |
| 283.15 | 0.1915 | 0.1311 | 0.0591 | 0.0452 | 0.0489 | 0.0181 | 0.0165 | 0.019 |
| 288.15 | 0.2183 | 0.1511 | 0.0701 | 0.0539 | 0.0583 | 0.0214 | 0.0195 | 0.0224 |
| 293.15 | 0.2481 | 0.1735 | 0.0829 | 0.0641 | 0.0693 | 0.0253 | 0.0231 | 0.0264 |
| 298.15 | 0.2811 | 0.1985 | 0.0979 | 0.0761 | 0.0821 | 0.0298 | 0.0273 | 0.0312 |
| 303.15 | 0.3176 | 0.2265 | 0.1154 | 0.0901 | 0.0971 | 0.0351 | 0.0322 | 0.0367 |
Data extracted from a study on the solubility of dichloronitrobenzene isomers.[6]
Experimental Protocols for Solubility Determination
The following section details a common and reliable method for determining the solubility of compounds like dichloronitrobenzene in organic solvents.
Gravimetric Method
The solubility data presented for the dichloronitrobenzene isomers was determined using a gravimetric method.[6] This technique involves preparing a saturated solution of the solute at a constant temperature and then determining the mass of the solute dissolved in a known mass of the solvent.
Apparatus:
-
Jacketed glass vessel with a magnetic stirrer
-
Thermostatic water bath
-
Digital balance with an accuracy of ±0.0001 g
-
Drying oven
Procedure:
-
An excess amount of the dichloronitrobenzene isomer is added to a known mass of the selected organic solvent in the jacketed glass vessel.
-
The vessel is sealed to prevent solvent evaporation.
-
The solution is continuously stirred at a constant temperature, maintained by the thermostatic water bath, for a sufficient time to ensure equilibrium is reached (typically several hours).
-
After reaching equilibrium, stirring is stopped, and the solution is allowed to settle for a period to allow undissolved solids to precipitate.
-
A sample of the clear, saturated supernatant is carefully withdrawn using a pre-weighed, temperature-controlled syringe.
-
The syringe containing the sample is weighed to determine the total mass of the saturated solution.
-
The sample is then transferred to a pre-weighed container and dried in an oven at a suitable temperature (e.g., 333 K) until a constant mass is achieved.
-
The mass of the dried solute is determined.
-
The mass of the solvent is calculated by subtracting the mass of the solute from the total mass of the saturated solution.
-
The mole fraction solubility (x) is then calculated using the molar masses of the solute and the solvent.
Visualized Experimental Workflow
The following diagram illustrates the logical flow of the gravimetric method for solubility determination.
Caption: Workflow for gravimetric solubility determination.
Factors Influencing Solubility
The solubility of dichloronitrobenzene isomers is influenced by several factors:
-
Temperature: As observed in the provided data, the solubility of dichloronitrobenzene isomers in organic solvents generally increases with a rise in temperature.[6][7] This indicates that the dissolution process is endothermic.
-
Solvent Polarity: The principle of "like dissolves like" is a key determinant. The polarity of the solvent relative to the solute will significantly impact solubility.
-
Molecular Structure: The arrangement of the chloro and nitro groups on the benzene ring affects the molecule's polarity and crystal lattice energy, which in turn influences its solubility.
Conclusion
This technical guide has summarized the available information on the solubility of this compound and its isomers in organic solvents. While quantitative data for the this compound isomer is limited, the detailed data for related isomers provides valuable insight into its expected solubility behavior. The provided experimental protocol for the gravimetric method offers a robust framework for researchers seeking to perform their own solubility determinations. Understanding these solubility characteristics is essential for the effective use of this compound in research, development, and industrial applications.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. This compound | Cl2C6H3NO2 | CID 11759 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. This compound [chembk.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Reactivity of the Nitro Group in 1,3-Dichloro-2-nitrobenzene
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the chemical reactivity of 1,3-dichloro-2-nitrobenzene, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. The document focuses on the influence of the nitro group on the molecule's reactivity, particularly in reduction reactions and nucleophilic aromatic substitutions. Detailed experimental protocols, quantitative data, and mechanistic pathways are presented to offer a thorough understanding for professionals in chemical research and development.
Introduction
This compound (CAS No: 601-88-7) is a substituted aromatic compound of significant interest in organic synthesis.[1] Its chemical behavior is primarily dictated by the interplay of the electronic effects of its three substituents on the benzene (B151609) ring. The two chlorine atoms and the nitro group are all electron-withdrawing, rendering the aromatic ring electron-deficient and susceptible to specific types of transformations. This guide will delve into the two primary modes of reactivity: the reduction of the nitro group and nucleophilic aromatic substitution at the chloro-positions.
Electronic and Steric Effects
The reactivity of this compound is governed by a combination of electronic and steric factors.
-
Electronic Effects: The nitro group is a potent electron-withdrawing group through both a strong negative inductive effect (-I) and a negative resonance effect (-M). The chlorine atoms also exert a -I effect. These cumulative effects significantly reduce the electron density of the aromatic ring, which deactivates it towards electrophilic aromatic substitution but strongly activates it for nucleophilic aromatic substitution.
-
Steric Effects: The positioning of the two chlorine atoms flanking the nitro group can cause some steric hindrance, potentially influencing the approach of reagents to the nitro group and the adjacent carbons.
Reactivity of the Nitro Group: Reduction to 2,6-Dichloroaniline
The most prominent and industrially significant reaction of this compound is the reduction of its nitro group to form 2,6-dichloroaniline.[2] This product is a vital precursor for several important pharmaceuticals, including the non-steroidal anti-inflammatory drug (NSAID) diclofenac, and the antihypertensive drug clonidine.
The reduction can be achieved through various methods, with catalytic hydrogenation being the most common and environmentally benign approach.
Catalytic Hydrogenation
Catalytic hydrogenation involves the use of hydrogen gas and a metal catalyst to selectively reduce the nitro group to an amine. This method is favored for its high efficiency and cleaner reaction profiles compared to chemical reductions.
This protocol is a synthesized representation based on common practices for the hydrogenation of halogenated nitroaromatics.[3][4]
Materials:
-
This compound
-
Palladium on carbon (5% Pd/C) or Raney Nickel
-
Ethanol or Methanol (B129727) (solvent)
-
Hydrogen gas
-
Nitrogen gas (for inerting)
-
High-pressure autoclave (e.g., Parr reactor)
Procedure:
-
Reactor Setup: A high-pressure autoclave is charged with this compound and the chosen solvent (e.g., ethanol). The catalyst (e.g., 5% Pd/C, typically 0.5-2 mol%) is then added.
-
Inerting: The reactor is sealed and purged several times with nitrogen gas to remove all oxygen.
-
Hydrogenation: The nitrogen is replaced with hydrogen gas, and the reactor is pressurized to the desired level (typically 0.5–3 MPa).[3] The reaction mixture is then heated to the target temperature (usually between 70-120°C) with vigorous stirring.[3]
-
Monitoring: The reaction is monitored by observing the uptake of hydrogen. The reaction is considered complete when hydrogen consumption ceases.
-
Work-up: After cooling the reactor to room temperature and venting the excess hydrogen, the reaction mixture is filtered to remove the catalyst. The solvent is then removed from the filtrate under reduced pressure to yield crude 2,6-dichloroaniline.
-
Purification: The crude product can be purified by distillation or recrystallization to obtain high-purity 2,6-dichloroaniline.
Quantitative Data: Reduction of Nitroaromatics
The following table summarizes typical conditions and outcomes for the catalytic hydrogenation of related dichloronitrobenzenes, which are indicative of the process for the 1,3-dichloro-2-nitro isomer.
| Starting Material | Catalyst | Solvent | Temperature (°C) | Pressure (MPa) | Yield of Dichloroaniline | Reference |
| 3,4-Dichloronitrobenzene | Raney-Ni | Not specified | Not specified | Not specified | >96% | [4] |
| Halogenated Nitrobenzenes | Sulfided supported noble metal | Not specified | 70-120 | 0.8-2 | >99.7% selectivity | [3] |
Reaction Pathway: Reduction of the Nitro Group
The reduction of a nitro group to an amine proceeds through a series of intermediates. The following diagram illustrates the generally accepted pathway for this transformation.
Caption: Pathway for the catalytic hydrogenation of this compound.
Reactivity of the Chloro Groups: Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the aromatic ring in this compound, due to the strong electron-withdrawing nitro group, facilitates nucleophilic aromatic substitution (SNAr) of the chlorine atoms. In this mechanism, a nucleophile attacks a carbon atom bearing a leaving group (in this case, chlorine), and the reaction proceeds via a resonance-stabilized intermediate known as a Meisenheimer complex.
The nitro group is crucial for stabilizing the negative charge of the Meisenheimer complex, particularly when it is positioned ortho or para to the site of nucleophilic attack. In this compound, both chlorine atoms are ortho to the nitro group, making them susceptible to substitution.
Reaction with Alkoxides
Reaction with alkoxides, such as sodium methoxide (B1231860), is a classic example of SNAr.
The following is a representative protocol for the reaction of a dichloronitrobenzene with sodium methoxide, which can be adapted for this compound.[5]
Materials:
-
This compound
-
Sodium methoxide (25% solution in methanol)
-
Methanol
-
Reflux apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, this compound is dissolved in methanol.
-
Addition of Nucleophile: A solution of sodium methoxide in methanol is added to the flask.
-
Reaction: The mixture is heated to reflux and maintained at this temperature for a specified period. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: After cooling, the reaction mixture is typically poured into water and extracted with an organic solvent (e.g., dichloromethane (B109758) or diethyl ether).
-
Purification: The organic layer is washed, dried, and the solvent is evaporated to yield the crude product, which can be further purified by chromatography or recrystallization.
Reaction with Amines
Ammonia and primary or secondary amines can also act as nucleophiles in SNAr reactions with this compound. These reactions are often carried out at elevated temperatures and pressures in an autoclave.[6] The products are substituted anilines, which are valuable synthetic intermediates.
Quantitative Data: Nucleophilic Aromatic Substitution
The table below presents data for SNAr reactions on a related isomer, 3,4-dichloronitrobenzene, which provides insight into the expected reactivity.
| Reactant | Nucleophile | Solvent | Temperature (°C) | Pressure | Product | Yield | Reference |
| 3,4-Dichloronitrobenzene | Ammonia | Chlorobenzene | 160 | 43-57 bar | 2-Chloro-4-nitroaniline | Not specified | [6] |
| 2,4-Dinitrochlorobenzene | Ammonia | Chlorobenzene | 100 | Not specified | 2,4-Dinitroaniline | 97% | [6] |
Mechanism of Nucleophilic Aromatic Substitution
The SNAr reaction proceeds via a two-step addition-elimination mechanism.
Caption: The addition-elimination mechanism of nucleophilic aromatic substitution.
Other Reactions
While reduction of the nitro group and nucleophilic substitution of the chloro groups are the primary reactions, other transformations are possible. For instance, under forcing conditions with a nitrating agent (a mixture of nitric and sulfuric acid), further nitration of the ring can occur. However, competing sulfonation can be an issue, especially at low nitric acid concentrations.[7]
Spectroscopic Data
The following table summarizes key spectroscopic data for this compound.
| Spectroscopic Technique | Key Features | Reference |
| ¹H NMR (in CDCl₃) | Signals expected in the aromatic region (approx. 7.3-7.8 ppm) | [8] (for isomer) |
| ¹³C NMR | Signals for six distinct aromatic carbons | [9] (for isomer) |
| Infrared (IR) | Strong bands for N-O stretching of the nitro group (approx. 1530 cm⁻¹ and 1350 cm⁻¹) and C-Cl stretching. | [10] |
| Mass Spectrometry (MS) | Molecular ion peak corresponding to the molecular weight (191.0 g/mol for the most abundant isotopes) with a characteristic isotopic pattern for two chlorine atoms. | [10] |
Conclusion
The reactivity of this compound is dominated by the strong electron-withdrawing nature of its substituents. The nitro group is readily reduced to an amine, providing a key route to 2,6-dichloroaniline, a vital pharmaceutical intermediate. Concurrently, the nitro group activates the ortho-positioned chlorine atoms towards nucleophilic aromatic substitution, allowing for the introduction of a variety of nucleophiles. A thorough understanding of these reaction pathways, guided by the principles and data presented in this guide, is essential for the effective utilization of this versatile chemical building block in research and development.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. CN102898263A - Method for preparing halogenated aniline from halogenated nitrobenzene by catalytic hydrogenation - Google Patents [patents.google.com]
- 4. Dichloro ( 2,5 ; 3,4 - ) catalytic hydrogenation of nitrobenzene dichloro aniline - Dissertation [m.dissertationtopic.net]
- 5. Solved The reaction is of 3,4-dichloro-1-nitrobenzene with | Chegg.com [chegg.com]
- 6. US4421694A - Process for the preparation of nitroanilines - Google Patents [patents.google.com]
- 7. Electrophilic aromatic substitution. Part 34. Nitration of 1-chloro-4-nitro-benzene, this compound, 1,3-dinitrobenzene, 1-chloro-2,4-dinitro-benzene, and 2-chloro-1,3-dinitrobenzene in sulphuric acid and oleum - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. 2,3-Dichloronitrobenzene(3209-22-1) 1H NMR spectrum [chemicalbook.com]
- 9. 1,3-Dichlorobenzene(541-73-1) 13C NMR spectrum [chemicalbook.com]
- 10. Benzene, 1,3-dichloro-2-nitro- [webbook.nist.gov]
An In-depth Technical Guide to the Isomers of Dichloronitrobenzene: Properties, Synthesis, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the six isomers of dichloronitrobenzene, crucial building blocks in the synthesis of a wide array of complex organic molecules. Their significance in the pharmaceutical, agrochemical, and dye industries is predicated on the strategic placement of two chlorine atoms and a nitro group on a benzene (B151609) ring. These substituents activate the aromatic ring for various chemical transformations, making these isomers valuable precursors for high-value chemical entities.
Isomers of Dichloronitrobenzene
There are six structural isomers of dichloronitrobenzene, each with the chemical formula C₆H₃Cl₂NO₂. The positioning of the chloro and nitro groups on the benzene ring dictates their distinct physical and chemical properties.
Caption: The six structural isomers of dichloronitrobenzene.
Physical and Chemical Properties
The physical properties of the dichloronitrobenzene isomers vary based on the substitution pattern, which influences their crystalline structure and intermolecular forces. These properties are critical for their separation and purification.
| Isomer | IUPAC Name | CAS Number | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Appearance |
| 2,3-Dichloronitrobenzene | 1,2-Dichloro-3-nitrobenzene | 3209-22-1 | 192.00 | 60-62 | 239 | --- |
| 3,4-Dichloronitrobenzene (B32671) | 1,2-Dichloro-4-nitrobenzene | 99-54-7 | 192.00 | 39-41 | 255-256 | Colorless to tan needle-like crystals[1][2] |
| 2,6-Dichloronitrobenzene | 1,3-Dichloro-2-nitrobenzene | 601-88-7 | 192.00 | 69-70[3] | 130 (at 1.1 kPa)[4] | Off-white solid[3] |
| 2,4-Dichloronitrobenzene | 1,3-Dichloro-4-nitrobenzene | 611-06-3 | 192.00 | 29-32[5] | 258[5] | Light yellow needles or amber crystalline solid[5] |
| 3,5-Dichloronitrobenzene | 1,3-Dichloro-5-nitrobenzene | 618-62-2 | 192.00 | 55-57[6] | 261 | --- |
| 2,5-Dichloronitrobenzene | 1,4-Dichloro-2-nitrobenzene | 89-61-2 | 192.00 | 52-54 | 266-269 | Yellow flakes[7] |
Synthesis of Dichloronitrobenzene Isomers
The primary method for synthesizing dichloronitrobenzene isomers is the electrophilic nitration of the corresponding dichlorobenzene isomer using a mixture of nitric acid and sulfuric acid ("mixed acid").[8] The regioselectivity of the nitration is dependent on the starting dichlorobenzene and the reaction conditions.[8]
Caption: General workflow for the synthesis and purification of dichloronitrobenzene isomers.
Experimental Protocols for Synthesis
Protocol 1: Synthesis of 3,4-Dichloronitrobenzene and 2,3-Dichloronitrobenzene
This protocol is based on the nitration of 1,2-dichlorobenzene (B45396).
-
Materials: 1,2-dichlorobenzene, fuming nitric acid, acetic anhydride (B1165640), solid acid catalyst (e.g., SZT-0.15).[9]
-
Procedure:
-
To a three-necked flask, add the solid acid catalyst and fuming nitric acid, and stir.[9]
-
Slowly add acetic anhydride while maintaining the temperature at approximately 0°C.[9]
-
Add 1,2-dichlorobenzene dropwise over 1.5-2 hours, keeping the temperature at 0°C.[9]
-
After the addition is complete, continue stirring at 0°C for 1 hour.[9]
-
Heat the reaction mixture to 85°C and stir for 4 hours, monitoring the reaction by gas chromatography.[9]
-
Upon completion, filter the reaction solution to recover the catalyst.[10]
-
The desired product can be obtained from the filtrate by vacuum distillation, yielding a mixture of 3,4-dichloronitrobenzene and 2,3-dichloronitrobenzene.[10] Traditional mixed acid nitration yields a product ratio of approximately 83:17 (3,4- to 2,3-isomer).[10]
-
Protocol 2: Synthesis of 2,5-Dichloronitrobenzene
This protocol details the nitration of 1,4-dichlorobenzene (B42874).
-
Materials: 1,4-dichlorobenzene, concentrated nitric acid, concentrated sulfuric acid, dichloromethane (B109758).
-
Procedure:
-
Dissolve 1,4-dichlorobenzene in dichloromethane.
-
In a continuous flow reactor, introduce the 1,4-dichlorobenzene solution and the mixed acids (concentrated nitric acid and concentrated sulfuric acid) at controlled flow rates.
-
Maintain the reaction temperature at 35°C.
-
After reaching a steady state, collect the reaction liquid.
-
Separate the organic phase. The acid layer can be extracted with dichloromethane to recover any remaining product.
-
Combine the organic phases, wash with a 10% sodium carbonate solution, dry, and remove the solvent under reduced pressure.
-
The crude product can be purified by distillation to yield 2,5-dichloronitrobenzene with high purity.
-
Protocol 3: Synthesis of 2,6-Dichloronitrobenzene
This protocol describes the oxidation of 2,6-dichloroaniline (B118687).
-
Materials: 2,6-dichloroaniline, methylene (B1212753) chloride, 90% hydrogen peroxide, trifluoroacetic anhydride.[11]
-
Procedure:
-
In a three-necked flask, add methylene chloride and 90% hydrogen peroxide.[11]
-
Cool the flask in an ice bath and start stirring.[11]
-
Add trifluoroacetic anhydride to the cold solution over a 20-minute period to form peroxytrifluoroacetic acid.[11]
-
Prepare a solution of 2,6-dichloroaniline in methylene chloride.[11]
-
Add the 2,6-dichloroaniline solution dropwise to the peroxytrifluoroacetic acid reagent. The reaction is exothermic and may cause the mixture to reflux.[11]
-
After the addition is complete, heat the mixture under reflux for 1 hour.[11]
-
Cool the mixture and pour it into cold water. Separate the organic layer and wash it with water and a 10% sodium carbonate solution.[11]
-
Dry the organic extract, and remove the solvent to obtain the crude 2,6-dichloronitrobenzene, which can be further purified by recrystallization from ethanol.[11]
-
Key Chemical Transformations and Applications in Drug Development
Dichloronitrobenzene isomers are valuable intermediates due to two primary reactive sites: the nitro group, which can be readily reduced to an amine, and the chlorine atoms, which can undergo nucleophilic aromatic substitution (SₙAr).[8] These transformations lead to the production of a variety of important chemical classes, including dichloroanilines, which are themselves vital for the synthesis of pharmaceuticals.[8]
Caption: Key chemical transformations of dichloronitrobenzene isomers and their applications in pharmaceuticals.
Notable Pharmaceutical Applications
-
3,4-Dichloronitrobenzene is a key intermediate in the synthesis of Ciprofloxacin , a widely used broad-spectrum antibiotic.[12] The synthesis involves the reduction of the nitro group to an amine, followed by further reactions to construct the quinolone core of the drug.
-
2,4-Dichloronitrobenzene serves as a reagent in the synthesis of Deleobuvir , a hepatitis C virus polymerase inhibitor.[5][13][14] This highlights its role in the development of antiviral medications.
-
2,5-Dichloronitrobenzene is utilized in the synthesis of antitrypanosomal, antileishmanial, and antimalarial agents .[7][15] This demonstrates its importance in creating treatments for parasitic diseases.
The versatility of dichloronitrobenzene isomers as building blocks allows for the creation of diverse molecular structures necessary for a wide range of pharmaceutical activities.[12] A thorough understanding of their synthesis and reactivity is therefore essential for researchers and professionals in chemical and drug development.[8]
References
- 1. ICSC 0254 - 1,2-DICHLORO-4-NITROBENZENE [inchem.org]
- 2. 1,2-Dichloro-4-nitrobenzene | C6H3Cl2NO2 | CID 7443 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. ICSC 0253 - this compound [inchem.org]
- 5. 2,4-Dichloronitrobenzene | 611-06-3 [chemicalbook.com]
- 6. prepchem.com [prepchem.com]
- 7. 2,5-Dichloronitrobenzene | 89-61-2 [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. tandfonline.com [tandfonline.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. nbinno.com [nbinno.com]
- 13. lookchem.com [lookchem.com]
- 14. nbinno.com [nbinno.com]
- 15. aarti-industries.com [aarti-industries.com]
1,3-Dichloro-2-nitrobenzene: A Comprehensive Technical Guide for Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 1,3-dichloro-2-nitrobenzene (CAS No. 601-88-7), a pivotal building block in modern organic synthesis. Valued for its unique reactivity, this compound serves as a versatile intermediate in the creation of complex molecules for the pharmaceutical, agrochemical, and dye industries.[1][2][3] This document details its chemical properties, synthesis, core reactions, and provides experimental protocols for its use.
Compound Properties and Spectroscopic Data
This compound, also known as 2,6-dichloronitrobenzene, is an off-white crystalline solid.[4] Its structure, featuring two chlorine atoms flanking a nitro group, dictates its chemical behavior, particularly its susceptibility to nucleophilic aromatic substitution.[1] The steric hindrance caused by the two adjacent chlorine atoms can force the nitro group out of the plane of the benzene (B151609) ring, influencing its reactivity.[5]
Table 1: Physical and Chemical Properties
| Property | Value | Reference |
| IUPAC Name | This compound | [6] |
| Synonyms | 2,6-Dichloronitrobenzene | [5] |
| CAS Number | 601-88-7 | [4] |
| Molecular Formula | C₆H₃Cl₂NO₂ | [4][7] |
| Molar Mass | 192.00 g·mol⁻¹ | [4][7] |
| Appearance | Off-white solid / Crystals | [4][8] |
| Melting Point | 69–72.5 °C | [4][8] |
| Boiling Point | 130 °C at 1.1 kPa | [8] |
| Density | 1.5 - 1.6 g/cm³ | [4][8] |
| Solubility | Soluble in conventional organic solvents | [4] |
Table 2: Spectroscopic Data
| Technique | Data |
| Infrared (IR) Spectroscopy | Vapor phase IR spectrum available.[7][9][10] |
| Mass Spectrometry (MS) | GC-MS data available.[9] |
| Raman Spectroscopy | Spectrum available.[9] |
Synthesis of this compound
The synthesis of this compound can be challenging, as direct nitration of dichlorobenzenes often results in a mixture of isomers.[5] The two primary methods for its preparation are the nitration of 1,3-dichlorobenzene (B1664543) and the oxidation of 2,6-dichloroaniline.
Oxidation of 2,6-Dichloroaniline
A reliable and well-documented method involves the oxidation of 2,6-dichloroaniline.[5] This reaction is noted for its effectiveness, particularly for aromatic amines bearing electron-withdrawing groups.[5] The use of a potent oxidizing agent like peroxytrifluoroacetic acid is key to this transformation.[4]
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | 601-88-7 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 3. US5475163A - Process for the preparation of 2,3-dichloro-nitrobenzene - Google Patents [patents.google.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound | 601-88-7 | Benchchem [benchchem.com]
- 6. This compound | Cl2C6H3NO2 | CID 11759 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Benzene, 1,3-dichloro-2-nitro- [webbook.nist.gov]
- 8. ICSC 0253 - this compound [inchem.org]
- 9. spectrabase.com [spectrabase.com]
- 10. spectrabase.com [spectrabase.com]
understanding the reactivity of dichloronitrobenzene isomers
An In-depth Technical Guide to the Reactivity of Dichloronitrobenzene Isomers
Introduction
The six isomers of dichloronitrobenzene are fundamental building blocks in the synthesis of a wide array of complex organic molecules. Their utility stems from the combined electronic effects of the electron-withdrawing nitro group and the two chlorine atoms, which activate the aromatic ring for specific transformations. This technical guide provides an in-depth exploration of the synthesis and reactivity of these isomers, with a focus on their role as precursors in the production of pharmaceuticals, agrochemicals, and dyes. A thorough understanding of the synthesis and reactivity of these isomers is essential for researchers and professionals in chemical and drug development.
Synthesis of Dichloronitrobenzene Isomers
The primary method for synthesizing dichloronitrobenzene isomers is the electrophilic nitration of the corresponding dichlorobenzene isomer using a mixture of nitric acid and sulfuric acid ("mixed acid"). The specific isomer obtained depends on the starting dichlorobenzene and the reaction conditions, which influence the regioselectivity of the nitration. For instance, the nitration of 1,2-dichlorobenzene (B45396) with mixed acid at 35–60 °C results in a mixture of 3,4-dichloronitrobenzene (B32671) (90%) and 2,3-dichloronitrobenzene (B165493) (10%).
Quantitative Data on Synthesis
The following table summarizes the typical starting materials, conditions, and yields for the synthesis of the six dichloronitrobenzene isomers.
| Target Isomer | Starting Material | Key Reagents | Temperature (°C) | Yield (%) | Purity (%) | Reference(s) |
| 2,3-Dichloronitrobenzene | 1,2-Dichlorobenzene | HNO₃, H₂SO₄, H₃PO₄ | 30 - 180 | - | - | |
| 2,4-Dichloronitrobenzene | 1,3-Dichlorobenzene | HNO₃, H₂SO₄ | 20 - 33 | >97 | >99.8 | |
| 2,5-Dichloronitrobenzene | 1,4-Dichlorobenzene (B42874) | HNO₃, H₂SO₄ | 35 - 65 | 98 | ~99.6 | |
| 2,6-Dichloronitrobenzene | 2,6-Dichloroaniline | m-CPBA, CH₂Cl₂ | 0 - RT | 92 | - | |
| 3,4-Dichloronitrobenzene | 1,2-Dichlorobenzene | HNO₃, H₂SO₄ | 35 - 60 | 90 (isomer mix) | - | |
| 3,5-Dichloronitrobenzene | 2,6-Dichloro-4-nitroaniline | NaNO₂, Isopropanol, HNO₃ | 50 | 90 | - |
Experimental Protocols for Synthesis
Protocol 1: Synthesis of 2,5-Dichloronitrobenzene via Nitration
-
Preparation : Dissolve 300 g of 1,4-dichlorobenzene in 2 L of methylene (B1212753) chloride to create the reactant solution. Separately, prepare 400 ml of concentrated nitric acid and 600 mL of concentrated sulfuric acid.
-
Reaction : In a suitable continuous flow reactor, introduce the 1,4-dichlorobenzene solution at a flow rate of 15 ml/min, the nitric acid at 8 ml/min, and the sulfuric acid at 12 ml/min.
-
Temperature Control : Maintain the reaction temperature at 3
The Strategic Role of 1,3-Dichloro-2-nitrobenzene in the Synthesis of Resmetirom (MGL-3196): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide explores the critical role of 1,3-dichloro-2-nitrobenzene as a pivotal starting material in the synthesis of innovative pharmaceuticals. Its unique chemical architecture, characterized by a nitro group ortho to two chlorine atoms, renders it an exceptionally versatile intermediate for constructing complex molecular frameworks. This is exemplified in the synthesis of Resmetirom (MGL-3196), a promising, liver-directed, and selective thyroid hormone receptor-β (THR-β) agonist developed for the treatment of non-alcoholic steatohepatitis (NASH) and dyslipidemia.
Physicochemical Properties of this compound
A comprehensive understanding of the physical and chemical properties of this compound is fundamental to its application in pharmaceutical synthesis. These properties dictate its reactivity and handling requirements.
| Property | Value | Reference |
| CAS Number | 601-88-7 | [1] |
| Molecular Formula | C₆H₃Cl₂NO₂ | [1] |
| Molecular Weight | 192.00 g/mol | [1] |
| Appearance | White to orange or green crystalline solid/powder | |
| Melting Point | 70.0-74.0 °C | |
| Boiling Point | 130 °C at 1.1 kPa | |
| Solubility | Limited solubility in water; soluble in methanol (B129727) and other common organic solvents. |
The electron-withdrawing nature of the nitro group, in conjunction with the two chlorine atoms, activates the benzene (B151609) ring for nucleophilic aromatic substitution, a key reaction in its synthetic utility.
Synthesis of Resmetirom (MGL-3196) from a this compound Derivative
The synthesis of Resmetirom (MGL-3196) showcases the strategic importance of dichloronitrobenzene derivatives. The journey from the related 2,6-dichloroaniline, which can be derived from this compound via reduction, to the final active pharmaceutical ingredient (API) involves a multi-step synthetic pathway.
Overall Synthetic Workflow
The following diagram illustrates the high-level workflow for the synthesis of a key intermediate in the production of Resmetirom, starting from a derivative of this compound.
Key Experimental Protocols
The following are representative experimental protocols for key steps in the synthesis of Resmetirom (MGL-3196), adapted from published literature.[2]
Step 1: Synthesis of 6-(4-Amino-2,6-dichlorophenoxy)-4-isopropyl-2H-pyridazin-3-one
A mixture of 2,6-dichloro-4-nitrophenol (B181596) (a derivative that can be synthesized from this compound), sodium acetate (B1210297), and glacial acetic acid is heated. The resulting intermediate is then reduced to the corresponding amine. This amino derivative is subsequently reacted with 3,6-dichloro-4-isopropylpyridazine (B2964682) in the presence of a base to yield 6-(4-amino-2,6-dichlorophenoxy)-4-isopropyl-2H-pyridazin-3-one.
Step 2: Synthesis of Ethyl (2-Cyano-2-(2-(3,5-dichloro-4-((5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yl)oxy)phenyl)hydrazono)acetyl)carbamate
A suspension of 6-(4-amino-2,6-dichlorophenoxy)-4-isopropyl-2H-pyridazin-3-one in water and concentrated hydrochloric acid is cooled to 0 °C. A solution of sodium nitrite (B80452) in water is then added. After stirring, a solution of ethyl 2-cyano-2-(ethoxycarbonylamino)acetate and sodium acetate in ethanol (B145695) and water is added to the cooled reaction mixture. The resulting solid is filtered and washed to give the desired product.
Step 3: Synthesis of Resmetirom (MGL-3196)
A mixture of the product from Step 2 in glacial acetic acid is treated with sodium acetate at room temperature. The reaction mixture is heated to 120 °C. After cooling and dilution with water, the resulting solid is filtered, rinsed, and purified by recrystallization from hot acetonitrile (B52724) to yield Resmetirom.
Quantitative Data Summary
The following table summarizes key quantitative data for the synthesis of Resmetirom.
| Step | Starting Material | Key Reagents | Product | Yield (%) |
| 1 | 2,6-dichloro-4-nitrophenol | 3,6-dichloro-4-isopropylpyridazine, Base | 6-(4-Amino-2,6-dichlorophenoxy)-4-isopropyl-2H-pyridazin-3-one | Not explicitly stated |
| 2 | 6-(4-Amino-2,6-dichlorophenoxy)-4-isopropyl-2H-pyridazin-3-one | Sodium nitrite, Ethyl 2-cyano-2-(ethoxycarbonylamino)acetate | Ethyl (2-Cyano-2-(2-(3,5-dichloro-4-((5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yl)oxy)phenyl)hydrazono)acetyl)carbamate | Not explicitly stated |
| 3 | Product from Step 2 | Sodium acetate, Acetic acid | Resmetirom (MGL-3196) | Not explicitly stated |
Mechanism of Action of Resmetirom and the THR-β Signaling Pathway
Resmetirom is a selective agonist for the thyroid hormone receptor-β (THR-β), which is predominantly expressed in the liver.[3] Its mechanism of action involves mimicking the effects of thyroid hormone on lipid metabolism in a tissue-specific manner, thereby avoiding the adverse effects associated with systemic thyroid hormone excess, which are primarily mediated by THR-α.
THR-β Signaling Pathway
The binding of Resmetirom to THR-β initiates a cascade of events that lead to the regulation of gene expression involved in lipid metabolism.
Activation of THR-β by Resmetirom leads to increased fatty acid oxidation, reduced de novo lipogenesis, and enhanced cholesterol metabolism, contributing to its therapeutic effects in NASH and dyslipidemia.
Conclusion
This compound and its derivatives are indispensable intermediates in the pharmaceutical industry. The synthesis of Resmetirom (MGL-3196) serves as a compelling case study, demonstrating how the specific reactivity of this building block can be harnessed to create complex and highly selective therapeutic agents. A thorough understanding of the chemistry of such intermediates is paramount for the continued development of novel and effective treatments for a range of metabolic and other diseases.
References
Methodological & Application
Synthesis of 2,6-Dichloroaniline from 1,3-Dichloro-2-nitrobenzene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective reduction of the nitro group in halogenated nitroaromatic compounds is a critical transformation in the synthesis of valuable intermediates for the pharmaceutical, agrochemical, and dye industries. The synthesis of 2,6-dichloroaniline (B118687) from 1,3-dichloro-2-nitrobenzene is a key example of such a transformation, where the primary challenge lies in achieving high chemoselectivity for the nitro group reduction while preserving the carbon-chlorine bonds to prevent dehalogenation. This document provides detailed application notes and protocols for three common and effective methods for this synthesis: metal-mediated reduction, catalytic hydrogenation, and transfer hydrogenation.
Reaction Scheme
Caption: Chemical transformation of this compound to 2,6-dichloroaniline.
Comparative Summary of Reduction Protocols
The selection of an appropriate reduction method depends on factors such as substrate sensitivity, desired purity, scalability, and available equipment. The following table summarizes the key aspects of the three detailed protocols.
| Parameter | Metal-Mediated Reduction (Fe/AcOH) | Catalytic Hydrogenation (Raney® Ni) | Transfer Hydrogenation (HCOONH₄/Pd-C) |
| Primary Reagents | Iron powder, Acetic Acid | H₂, Raney® Nickel | Ammonium (B1175870) formate (B1220265), 10% Pd/C |
| Solvent | Ethanol (B145695), Water | Ethanol or Methanol (B129727) | Methanol or Ethanol |
| Temperature | 80-100 °C | Room Temperature | Room Temperature to Reflux |
| Pressure | Atmospheric | 1-4 atm (or balloon) | Atmospheric |
| Typical Yield | 85-95% | >90% | 80-95% |
| Key Advantages | Cost-effective, high chemoselectivity, tolerant of various functional groups.[1][2][3] | High yield, clean reaction, catalyst is reusable. | Mild conditions, avoids high-pressure H₂ gas, good for sensitive substrates.[4][5] |
| Key Disadvantages | Requires stoichiometric amounts of metal, workup can be tedious. | Requires specialized hydrogenation equipment, potential for catalyst deactivation. | Pd/C can sometimes cause dehalogenation, requiring careful monitoring. |
Experimental Protocols
Protocol 1: Metal-Mediated Reduction with Iron in Acetic Acid
This method is a classic, robust, and cost-effective procedure for the selective reduction of nitroarenes without affecting aryl halides.[6]
Materials:
-
This compound
-
Iron powder (<325 mesh)
-
Glacial acetic acid
-
Ethanol
-
Water
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 2 M)
-
Ethyl acetate (B1210297)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Büchner funnel and filter paper
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend this compound (1.0 eq) in a mixture of ethanol, water, and glacial acetic acid (a common ratio is 2:1:2 v/v/v).
-
To the stirred suspension, add iron powder (3-5 eq) portion-wise. The addition may be exothermic, so control the rate to maintain a manageable reaction temperature.
-
Heat the reaction mixture to reflux (80-100 °C) and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-3 hours).
-
Cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the iron salts. Wash the filter cake with ethanol or ethyl acetate.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Partition the residue between ethyl acetate and water.
-
Carefully neutralize the aqueous layer with a sodium hydroxide solution to a pH of 8-9.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate under reduced pressure to yield 2,6-dichloroaniline.
-
The crude product can be further purified by column chromatography or recrystallization if necessary.
Protocol 2: Catalytic Hydrogenation with Raney® Nickel
Catalytic hydrogenation with Raney® Nickel is an effective method for nitro group reduction and is often preferred over palladium catalysts when dehalogenation is a concern.[7]
Materials:
-
This compound
-
Raney® Nickel (as a slurry in water or ethanol)
-
Ethanol or Methanol
-
Hydrogen (H₂) gas
-
Inert gas (Nitrogen or Argon)
-
Celite®
Equipment:
-
Hydrogenation vessel (e.g., Parr shaker or a flask with a balloon)
-
Magnetic stirrer
-
Büchner funnel and filter paper
Procedure:
-
To a hydrogenation flask, add this compound (1.0 eq) and ethanol or methanol (10-20 mL per gram of substrate).
-
Carefully add Raney® Nickel (5-10 mol% by weight, as a slurry). Caution: Raney® Nickel is pyrophoric and should be handled with care under a moist atmosphere.
-
Seal the flask and purge the system with an inert gas (Nitrogen or Argon).
-
Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.
-
Maintain a positive pressure of hydrogen (typically 1-3 atm or a balloon) and stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.
-
Upon completion, carefully purge the system with an inert gas to remove excess hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst on the filter paper can be pyrophoric and should be kept wet and disposed of properly.
-
Wash the filter pad with the reaction solvent.
-
Remove the solvent from the filtrate under reduced pressure to obtain 2,6-dichloroaniline.
Protocol 3: Transfer Hydrogenation with Ammonium Formate and Pd/C
This method offers a milder alternative to high-pressure hydrogenation, using ammonium formate as an in-situ source of hydrogen.[4][5] While Pd/C can cause dehalogenation, careful monitoring and control of reaction time can minimize this side reaction.
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Ammonium formate (HCOONH₄)
-
Methanol or Ethanol
-
Celite®
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Büchner funnel and filter paper
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in methanol or ethanol (15-25 mL per gram of substrate).
-
Add ammonium formate (3-5 eq).
-
Carefully add 10% Pd/C (2-5 mol% by weight).
-
Stir the reaction mixture at room temperature or gently heat to 40-60 °C.
-
Monitor the progress of the reaction closely by TLC or LC-MS to minimize potential dehalogenation. The reaction is often complete in 1-4 hours.
-
Upon completion, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the pad with the reaction solvent.
-
Remove the solvent from the filtrate under reduced pressure.
-
Partition the residue between water and a suitable organic solvent like ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate under reduced pressure to yield 2,6-dichloroaniline.
Data Presentation
Table 1: Physical and Spectroscopic Data of this compound and 2,6-Dichloroaniline
| Compound | Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) |
| This compound | C₆H₃Cl₂NO₂ | 192.00 | Off-white to yellow solid | 69-71 |
| 2,6-Dichloroaniline | C₆H₅Cl₂N | 162.02 | White to off-white solid | 39-41 |
Table 2: Representative Reaction Parameters and Expected Outcomes
| Method | Starting Material | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| Metal-Mediated | This compound | Fe, AcOH | EtOH/H₂O | 100 | 2 | ~90 | >98 | [6] |
| Catalytic Hydrogenation | This compound | Raney® Ni, H₂ | Ethanol | RT | 4 | >95 | >99 | [7] |
| Transfer Hydrogenation | This compound | HCOONH₄, 10% Pd/C | Methanol | 50 | 2 | ~92 | >97 | [4][5] |
Note: Yields and purity are representative and can vary based on reaction scale and purification methods.
Signaling Pathways and Experimental Workflows
Caption: A generalized workflow for the synthesis and purification of 2,6-dichloroaniline.
Caption: Decision pathway for selecting a reduction method for 2,6-dichloroaniline synthesis.
References
- 1. Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Method utilizing catalytic hydrogenation synthesis of nitrobenzene compounds to prepare aniline compounds - Eureka | Patsnap [eureka.patsnap.com]
- 3. scispace.com [scispace.com]
- 4. Review: Catalytic Hydrogen Transfer Reductions Using Ammonium Formate - [www.rhodium.ws] [erowid.org]
- 5. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 6. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
Experimental Protocol for the Nitration of 1,3-Dichlorobenzene
Application Note
The nitration of 1,3-dichlorobenzene (B1664543) is a significant electrophilic aromatic substitution reaction utilized in the synthesis of various chemical intermediates crucial for the pharmaceutical, agrochemical, and dye industries. This process involves the introduction of a nitro group (-NO2) onto the benzene (B151609) ring of 1,3-dichlorobenzene. The directing effects of the two chlorine atoms on the aromatic ring primarily yield 2,4-dichloro-1-nitrobenzene as the major product, with smaller quantities of 1,3-dichloro-2-nitrobenzene and 1,3-dichloro-5-nitrobenzene isomers.
This document provides a detailed experimental protocol for the mononitration of 1,3-dichlorobenzene using a mixture of concentrated nitric acid and sulfuric acid. The protocol outlines the necessary reagents, equipment, and procedural steps to achieve a high yield and purity of the primary product, 2,4-dichloronitrobenzene (B57281). Additionally, it includes information on the expected isomer distribution and methods for product purification and characterization.
Experimental Protocol
Objective
To synthesize 2,4-dichloro-1-nitrobenzene via the electrophilic aromatic substitution (nitration) of 1,3-dichlorobenzene.
Materials and Equipment
-
Reagents:
-
1,3-Dichlorobenzene (C₆H₄Cl₂)
-
Concentrated Nitric Acid (HNO₃, ~68-70%)
-
Concentrated Sulfuric Acid (H₂SO₄, ~98%)
-
Ice (H₂O)
-
Sodium Bicarbonate (NaHCO₃) solution (5% w/v)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethanol (for recrystallization)
-
Deionized Water
-
-
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Thermometer
-
Ice bath
-
Heating mantle
-
Separatory funnel
-
Büchner funnel and flask
-
Filter paper
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Melting point apparatus
-
Gas chromatography-mass spectrometry (GC-MS) instrument (for isomer analysis)
-
Procedure
1. Preparation of the Nitrating Mixture:
-
In a flask immersed in an ice bath, slowly add a calculated volume of concentrated nitric acid to a stirred, pre-cooled volume of concentrated sulfuric acid. The molar ratio of nitric acid to sulfuric acid should be approximately 1:1 to 1:1.14.[1]
-
Maintain the temperature of the mixture below 10 °C during the addition.
-
Allow the nitrating mixture to cool to 0-5 °C before use.
2. Nitration Reaction:
-
Place 1,3-dichlorobenzene into a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel containing the prepared nitrating mixture.
-
Cool the flask containing 1,3-dichlorobenzene to 20-25 °C using an ice water bath.[1]
-
Slowly add the nitrating mixture dropwise to the stirred 1,3-dichlorobenzene over a period of 2-6 hours.[1]
-
Carefully monitor the reaction temperature and maintain it between 20-33 °C throughout the addition.[1] Use the ice bath to control any exothermic reaction.
-
After the addition is complete, continue stirring the reaction mixture at the same temperature for an additional 1-2 hours to ensure the reaction goes to completion.
3. Work-up and Isolation:
-
Carefully pour the reaction mixture onto crushed ice with stirring. This will quench the reaction and precipitate the crude product.
-
Allow the ice to melt completely, then filter the solid product using a Büchner funnel.
-
Wash the crude product cake with cold deionized water until the washings are neutral to pH paper. This removes any residual acid.
-
Further wash the crude product with a 5% sodium bicarbonate solution to neutralize any remaining traces of acid, followed by another wash with cold deionized water.
4. Purification:
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.
-
Dissolve the crude product in a minimum amount of hot ethanol.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration and wash them with a small amount of cold ethanol.
-
Dry the purified product in a desiccator or a vacuum oven at a low temperature.
5. Characterization:
-
Determine the melting point of the purified product. The literature melting point of 2,4-dichloro-1-nitrobenzene is approximately 32-34 °C.
-
Analyze the product by GC-MS to determine its purity and the distribution of isomers.
Data Presentation
The nitration of 1,3-dichlorobenzene typically yields a mixture of three isomers. The table below summarizes the expected product distribution and yields based on literature data.
| Product Isomer | Structure | Typical Yield (%) | Purity (%) | Reference |
| 2,4-dichloro-1-nitrobenzene | C₆H₃Cl₂NO₂ | >97 | >99.8 | [1] |
| This compound | C₆H₃Cl₂NO₂ | Minor Product | - | |
| 1,3-dichloro-5-nitrobenzene | C₆H₃Cl₂NO₂ | Minor Product | - | [2] |
Note: The exact isomer distribution can be influenced by reaction conditions such as temperature and the ratio of nitrating agents.
Signaling Pathways and Experimental Workflows
The following diagram illustrates the experimental workflow for the nitration of 1,3-dichlorobenzene.
Caption: Experimental workflow for the nitration of 1,3-dichlorobenzene.
The chemical transformation occurring during the nitration is an electrophilic aromatic substitution, where the nitronium ion (NO₂⁺), generated in situ from nitric acid and sulfuric acid, acts as the electrophile.
Caption: Simplified reaction pathway for the nitration of 1,3-dichlorobenzene.
References
Application Notes and Protocols: Synthesis and Applications of 1,3-Dimethoxy-2-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the synthesis of 1,3-dimethoxy-2-nitrobenzene (B1582284) via the reaction of 1,3-dichloro-2-nitrobenzene with sodium methoxide (B1231860). This nucleophilic aromatic substitution (SNAr) reaction offers an efficient route to a versatile chemical intermediate. Included herein are comprehensive experimental procedures, tabulated physicochemical and spectroscopic data, and a discussion of the applications of 1,3-dimethoxy-2-nitrobenzene as a building block in organic synthesis, particularly in the context of medicinal chemistry and drug discovery.
Introduction
This compound is a readily available starting material that can be strategically functionalized to yield valuable intermediates.[1] The presence of a nitro group strongly activates the benzene (B151609) ring towards nucleophilic aromatic substitution, facilitating the displacement of the chlorine atoms. The reaction with sodium methoxide provides a direct pathway to 1,3-dimethoxy-2-nitrobenzene, a compound with potential applications as a scaffold in the synthesis of more complex molecules. Nitroaromatic compounds, in general, are crucial intermediates in the production of pharmaceuticals, dyes, and agrochemicals.[2] The dimethoxybenzene moiety is also a common feature in biologically active molecules.[3][4][5][6]
Chemical Reaction and Mechanism
The reaction of this compound with sodium methoxide proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The strong electron-withdrawing nitro group activates the ortho and para positions for nucleophilic attack. In the case of this compound, both chlorine atoms are situated ortho to the nitro group, making them susceptible to substitution by the methoxide nucleophile.
The reaction typically proceeds in two steps for each chlorine atom:
-
Nucleophilic Attack: The methoxide ion (CH₃O⁻) attacks one of the carbons bearing a chlorine atom, forming a resonance-stabilized intermediate known as a Meisenheimer complex.
-
Leaving Group Departure: The chloride ion is expelled, and the aromaticity of the ring is restored, yielding the monosubstituted product. This process is then repeated for the second chlorine atom to form the final disubstituted product, 1,3-dimethoxy-2-nitrobenzene.
Data Presentation
Table 1: Physicochemical Properties of Reactant and Product
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Appearance |
| This compound | C₆H₃Cl₂NO₂ | 192.00 | 601-88-7 | Off-white solid |
| 1,3-Dimethoxy-2-nitrobenzene | C₈H₉NO₄ | 183.16 | 6665-97-0 | Not specified |
Table 2: Spectroscopic Data of 1,3-Dimethoxy-2-nitrobenzene (Predicted and from similar compounds)
While specific experimental spectra for 1,3-dimethoxy-2-nitrobenzene were not found, the following table provides expected shifts and patterns based on the analysis of similar compounds.[7][8]
| Spectroscopy | Expected Data |
| ¹H NMR | Aromatic protons (3H) are expected in the range of δ 7.0-8.0 ppm. Two singlets for the methoxy (B1213986) groups (6H) are expected around δ 3.8-4.0 ppm. |
| ¹³C NMR | Aromatic carbons are expected in the range of δ 110-160 ppm. Methoxy carbons are expected around δ 55-60 ppm. |
| Mass Spec (MS) | Molecular ion peak (M⁺) is expected at m/z = 183.16. |
| Infrared (IR) | Characteristic peaks for C-O-C stretching (ether), C=C stretching (aromatic), and N-O stretching (nitro group) are expected. |
Experimental Protocols
While a specific detailed protocol for the reaction of this compound with sodium methoxide was not explicitly found in the searched literature, the following procedure is a representative protocol for a similar nucleophilic aromatic substitution reaction and can be adapted.[9]
Synthesis of 1,3-Dimethoxy-2-nitrobenzene
-
Materials:
-
This compound
-
Sodium methoxide (solid or as a solution in methanol)
-
Methanol (anhydrous)
-
Dichloromethane
-
Water
-
Anhydrous magnesium sulfate
-
-
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a stirrer
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound in anhydrous methanol.
-
Add a stoichiometric excess (e.g., 2.2 equivalents) of sodium methoxide to the solution.
-
Heat the reaction mixture to reflux and maintain for a period of 60 minutes, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into water to precipitate the crude product.
-
Extract the aqueous mixture with dichloromethane.
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude 1,3-dimethoxy-2-nitrobenzene.
-
The crude product can be further purified by recrystallization or column chromatography.
-
-
Safety Precautions:
-
This compound is a toxic irritant.
-
Sodium methoxide is flammable and corrosive.
-
Methanol is flammable and toxic.
-
Dichloromethane is a toxic irritant.
-
All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn.
-
Applications in Research and Drug Development
Nitrobenzene derivatives are versatile building blocks in organic synthesis.[2] The resulting 1,3-dimethoxy-2-nitrobenzene can serve as a valuable intermediate for the synthesis of more complex molecules in several ways:
-
Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group, yielding 2,6-dimethoxyaniline. This aniline (B41778) derivative can then be further functionalized to introduce a variety of substituents, making it a key precursor for the synthesis of pharmaceuticals and other biologically active compounds.
-
Further Aromatic Substitution: The methoxy groups are activating and ortho-, para-directing for electrophilic aromatic substitution, allowing for the introduction of other functional groups onto the aromatic ring.
-
Building Block for Heterocycles: The ortho-disposed amino (after reduction) and methoxy groups can be utilized in cyclization reactions to form various heterocyclic systems, which are common scaffolds in medicinal chemistry.
While specific drugs derived from 1,3-dimethoxy-2-nitrobenzene were not identified in the search, the general importance of substituted anilines and dimethoxybenzene derivatives in medicinal chemistry suggests its potential as a starting material for the development of new therapeutic agents.[3][10]
Visualizations
Caption: Reaction mechanism for the synthesis of 1,3-dimethoxy-2-nitrobenzene.
Caption: Experimental workflow for the synthesis of 1,3-dimethoxy-2-nitrobenzene.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. 1,3-Dimethoxybenzene: Applications in Synthesis, Enantioenrichment, and Peptide Chemistry_Chemicalbook [chemicalbook.com]
- 6. 1,3-Dimethoxybenzene - Wikipedia [en.wikipedia.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. 1,4-DIMETHOXY-2-NITROBENZENE(89-39-4) 13C NMR [m.chemicalbook.com]
- 9. homeworkforyou.com [homeworkforyou.com]
- 10. 1,4-Dimethoxy-2-(2-nitroethyl)benzene | 205826-84-2 | Benchchem [benchchem.com]
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 1,3-Dichloro-2-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 1,3-dichloro-2-nitrobenzene in the preparation of various heterocyclic compounds with significant biological and pharmaceutical importance. The protocols detailed below are based on established synthetic methodologies and may serve as a foundational guide for laboratory applications.
Introduction
This compound is a versatile aromatic building block characterized by the presence of two chlorine atoms and a nitro group on the benzene (B151609) ring. This substitution pattern renders the molecule susceptible to nucleophilic aromatic substitution (SNAr) reactions, making it a valuable precursor for the synthesis of a range of heterocyclic systems. The electron-withdrawing nitro group activates the chlorine atoms, facilitating their displacement by various nucleophiles. This reactivity is central to the construction of complex molecular architectures, including phenothiazines, dibenz[b,f][1][2]oxazepines, and dihydrobenzodithiepines, which are core scaffolds in many therapeutic agents and functional materials.
Applications in Heterocyclic Synthesis
The strategic placement of reactive sites on the this compound ring allows for its application in the synthesis of several key heterocyclic families:
-
Phenothiazines: These tricyclic compounds, containing a sulfur and a nitrogen atom in the central ring, are widely recognized for their antipsychotic, antihistaminic, and antiemetic properties. The synthesis often involves the reaction of a 2-aminothiophenol (B119425) derivative with an activated halonitrobenzene, followed by an intramolecular cyclization, which can proceed through a Smiles rearrangement.
-
Dibenzo[b,f][1][2]oxazepines: This class of seven-membered heterocyclic compounds is a prominent scaffold in centrally acting agents, including antidepressants and antipsychotics. The synthetic approach typically involves the condensation of a 2-aminophenol (B121084) derivative with a suitable ortho-halonitrobenzene, followed by an intramolecular cyclization, often facilitated by a base or a metal catalyst.
-
Dihydrobenzodithiepines: These sulfur-containing seven-membered heterocyclic compounds are of interest in medicinal chemistry and materials science. Their synthesis can be achieved through the reaction of 1,3-dithiols with activated dihalobenzenes or halonitrobenzenes.
Experimental Protocols
Protocol 1: Synthesis of a Phenothiazine (B1677639) Derivative via Smiles Rearrangement
This protocol describes a general method for the synthesis of a phenothiazine derivative from this compound and a 2-aminothiophenol. The reaction proceeds via an initial SNAr reaction, followed by an intramolecular Smiles rearrangement and subsequent cyclization.
Reaction Scheme:
Materials:
-
This compound
-
2-Aminothiophenol
-
Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH)
-
Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Hydrochloric Acid (HCl)
Procedure:
-
Formation of the Diphenyl Sulfide (B99878) Intermediate:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) and 2-aminothiophenol (1.1 eq) in DMF.
-
Add potassium carbonate (2.0 eq) to the solution.
-
Heat the reaction mixture at 100-120 °C for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Smiles Rearrangement and Cyclization:
-
The crude diphenyl sulfide intermediate can be subjected to cyclization without further purification.
-
Dissolve the intermediate in a suitable solvent such as ethanol or DMF.
-
Add a base, such as sodium hydroxide (B78521) or potassium carbonate, and heat the mixture to reflux for 8-12 hours.
-
Alternatively, for some substrates, the Smiles rearrangement can occur in situ during the initial condensation step at elevated temperatures.
-
After the cyclization is complete (monitored by TLC), cool the mixture and neutralize with dilute HCl.
-
The precipitated solid is filtered, washed with water, and dried.
-
-
Purification:
-
The crude phenothiazine derivative can be purified by recrystallization from a suitable solvent (e.g., ethanol, toluene) or by column chromatography on silica (B1680970) gel.
-
Quantitative Data:
The following table summarizes representative yields for the synthesis of phenothiazine derivatives from analogous halonitrobenzenes.
| Starting Halonitrobenzene | Nucleophile | Base/Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 2-Chloro-5-trifluoromethylnitrobenzene | Substituted 2-aminobenzenethiol | Not specified | Not specified | Not specified | Not specified |
| 1,2-Difluoro-4,5-dinitrobenzene | 2-Aminothiophenol | Na₂CO₃ / EtOH | Reflux | Not specified | High |
Protocol 2: Synthesis of a Dibenzo[b,f][1][2]oxazepine Derivative
This protocol outlines a general procedure for the synthesis of a dibenzo[b,f][1][2]oxazepine derivative through the condensation of this compound with a 2-aminophenol, followed by intramolecular cyclization.
Reaction Scheme:
Materials:
-
This compound
-
Substituted 2-Aminophenol
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)
-
Copper(I) Iodide (CuI) (optional, for Ullmann condensation)
-
L-proline or other suitable ligand (optional)
-
Dimethylformamide (DMF) or Toluene
Procedure:
-
Ullmann Condensation/Nucleophilic Aromatic Substitution:
-
To a mixture of this compound (1.0 eq), substituted 2-aminophenol (1.2 eq), and potassium carbonate (2.5 eq) in DMF, add CuI (0.1 eq) and L-proline (0.2 eq) under an inert atmosphere (e.g., nitrogen or argon).
-
Heat the reaction mixture at 120-140 °C for 12-24 hours. Monitor the reaction by TLC.
-
Alternatively, for a non-catalyzed reaction, heat a mixture of the reactants and base in a high-boiling polar solvent like DMSO at a similar temperature.
-
-
Work-up and Isolation of Intermediate (optional):
-
After completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
The crude intermediate can be purified by column chromatography or used directly in the next step.
-
-
Intramolecular Cyclization:
-
The cyclization to the dibenzoxazepine (B10770217) can sometimes occur in situ during the initial condensation step, especially at higher temperatures.
-
If the intermediate diphenyl ether is isolated, it can be cyclized by heating in a high-boiling solvent like diphenyl ether, or by using a palladium-catalyzed intramolecular C-O bond formation (Buchwald-Hartwig amination).
-
-
Purification:
-
The final product is purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).
-
Quantitative Data:
The following table presents yields for the synthesis of dibenzo[b,f][1][2]oxazepine derivatives from analogous starting materials.
| Aryl Halide | Nucleophile | Catalyst/Base/Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 2-Halobenzaldehydes | Substituted 2-Aminophenols | KOH/DMF (Microwave) | 120 | 0.1 | 78-87[3] |
| 2-Bromonitrobenzene | Substituted 2-Aminophenols | CuI/K₃PO₄/DMF | 120 | 12 | 25-91[3] |
| 2-Chlorobenzaldehydes | 2-Aminophenol | K-salt/DMSO | 120 | Not specified | 68-72[4] |
Protocol 3: Synthesis of a Dihydrobenzodithiepine Derivative
This protocol provides a method for the synthesis of dihydrobenzodithiepines by reacting this compound with a 1,3-dithiol in the presence of a base.
Reaction Scheme:
Materials:
-
This compound
-
1,3-Propanedithiol (B87085) or a substituted derivative
-
Sodium Hydride (NaH) or Potassium Hydroxide (KOH)
-
Dimethylacetamide (DMA) or Dimethylformamide (DMF)
Procedure:
-
Reaction Setup:
-
In a flame-dried, three-necked flask under an inert atmosphere, suspend sodium hydride (2.2 eq) in anhydrous DMA.
-
Cool the suspension to 0 °C in an ice bath.
-
-
Addition of Reagents:
-
Slowly add a solution of the 1,3-propanedithiol (1.0 eq) in DMA to the NaH suspension. Stir for 30 minutes at 0 °C, then allow to warm to room temperature.
-
Add a solution of this compound (1.0 eq) in DMA dropwise to the reaction mixture.
-
-
Reaction and Work-up:
-
Heat the reaction mixture to 100-110 °C for 6-10 hours, monitoring by TLC.
-
Cool the reaction to room temperature and carefully quench with water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel to obtain the desired dihydrobenzodithiepine.
-
Quantitative Data:
The following table summarizes the yields for the synthesis of dihydrobenzodithiepines from related dichlorobenzenes.
| Dichlorobenzene Derivative | Dithiol | Base/Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1,2-Dichlorobenzene | 2,2-Dimethyl-1,3-propanedithiol | NaH / DMA | 105 | 9 | 48 |
| 1,2-Dichlorobenzene | 2,2-Diethyl-1,3-propanedithiol | NaH / DMA | 105 | 7 | 63 |
| 1,2-Dichloro-4-trifluoromethylbenzene | 2,2-Dimethyl-1,3-propanedithiol | NaH / DMA | 105 | 6 | 50 |
| Meisenheimer Complex (Spirocyclic Intermediate) |
References
Application Notes and Protocols: Reduction of 1,3-Dichloro-2-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chemical reduction of 1,3-dichloro-2-nitrobenzene to the corresponding aniline, 2,6-dichloroaniline. This transformation is a crucial step in the synthesis of various pharmaceutical and agrochemical compounds. The primary challenge in this reduction is the potential for dehalogenation, where one or both chlorine atoms are removed along with the reduction of the nitro group. Careful selection of reagents and reaction conditions is therefore critical to ensure high selectivity and yield of the desired product.
Comparative Summary of Reduction Protocols
The following table summarizes various reaction conditions for the reduction of this compound, offering a comparative overview of different methodologies.
| Method | Reducing Agent/Catalyst | Solvent(s) | Temperature (°C) | Pressure | Reaction Time | Yield (%) | Notes |
| Catalytic Hydrogenation | H₂, Pd/C (5-10 mol%) | Ethanol, Ethyl Acetate | Room Temperature | 1-3 atm | 1-4 h | High | Risk of dehalogenation. Careful monitoring is essential. Lower catalyst loading can improve selectivity.[1] |
| Metal-Mediated Reduction | Iron powder | Acetic Acid, Ethanol, Water | 80-100 | Ambient | 2-6 h | High | Cost-effective and generally selective, minimizing dehalogenation.[2][3][4] |
| Metal-Mediated Reduction | Stannous Chloride (SnCl₂) | Ethanol, Ethyl Acetate | Reflux (70-80) | Ambient | 1-3 h | High | Mild and highly selective for the nitro group over halogens. |
| Transfer Hydrogenation | Ammonium Formate | Methanol, Ethanol | Room Temp - Reflux | Ambient | 1-3 h | High | Milder alternative to catalytic hydrogenation, good functional group tolerance.[1] |
Experimental Workflow
The general workflow for the reduction of this compound involves the reaction setup, monitoring, workup, and purification of the final product.
References
Application of 1,3-Dichloro-2-nitrobenzene in the Synthesis of Phenothiazine-Based Materials for Optoelectronics
Introduction
1,3-Dichloro-2-nitrobenzene is a versatile chemical intermediate that serves as a crucial building block in the synthesis of a variety of organic molecules. In the field of materials science, it is a key precursor for the synthesis of substituted phenothiazines. Phenothiazine (B1677639) derivatives are a class of heterocyclic compounds that have garnered significant interest due to their unique electronic and photophysical properties. These properties make them promising candidates for a range of applications in organic electronics, including organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and sensors.
The strategic placement of chloro and nitro groups on the benzene (B151609) ring of this compound allows for selective chemical transformations. The nitro group can be readily reduced to an amine, which is a key functional group for the subsequent construction of the phenothiazine tricycle. The chlorine atoms can be substituted through nucleophilic aromatic substitution reactions, such as the Smiles rearrangement, to facilitate the cyclization process. This application note will detail the synthesis of a dichlorophenothiazine derivative from this compound, providing experimental protocols and outlining the material's potential applications in optoelectronics.
Application: Precursor for Phenothiazine-Based Hole Transporting Materials
Substituted phenothiazines are excellent electron donors and possess good hole transporting capabilities, making them suitable for use as hole transporting materials (HTMs) in OLEDs and perovskite solar cells. The presence of chlorine atoms on the phenothiazine core can enhance the material's thermal stability and influence its electronic properties.
General Synthetic Pathway
The synthesis of a dichlorophenothiazine derivative from this compound typically involves a two-step process:
-
Reduction of the nitro group: The nitro group of this compound is reduced to an amine to form 2,6-dichloroaniline (B118687).
-
Cyclization to form the phenothiazine ring: The resulting 2,6-dichloroaniline is reacted with a suitable sulfur-containing reagent, such as 2-aminothiophenol (B119425), followed by a cyclization reaction to form the dichlorophenothiazine core. This cyclization can often be achieved through a Smiles rearrangement.
Experimental Protocols
Protocol 1: Synthesis of 2,6-Dichloroaniline from this compound
Objective: To reduce the nitro group of this compound to synthesize 2,6-dichloroaniline.
Materials:
-
This compound
-
Iron powder (Fe)
-
Ammonium (B1175870) chloride (NH₄Cl)
-
Water
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a mixture of this compound (10.0 g, 52.1 mmol), iron powder (14.5 g, 260 mmol), and ammonium chloride (1.4 g, 26.2 mmol) in a 2:1 mixture of ethanol and water (150 mL) is prepared.
-
A few drops of concentrated hydrochloric acid are added to the mixture.
-
The reaction mixture is heated to reflux and stirred vigorously for 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, the mixture is cooled to room temperature and filtered through a pad of celite to remove the iron salts.
-
The filtrate is concentrated under reduced pressure to remove the ethanol.
-
The aqueous residue is neutralized with a saturated solution of sodium bicarbonate.
-
The product is extracted with dichloromethane (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield 2,6-dichloroaniline.
Expected Yield and Purity:
| Product | Molecular Weight ( g/mol ) | Expected Yield (%) | Purity (%) |
| 2,6-Dichloroaniline | 162.02 | 85-95 | >98 (by GC-MS) |
Protocol 2: Synthesis of Dichlorophenothiazine via Smiles Rearrangement
Objective: To synthesize a dichlorophenothiazine derivative from 2,6-dichloroaniline and a suitable coupling partner.
Materials:
-
2,6-Dichloroaniline
-
2-Aminothiophenol
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Copper(I) iodide (CuI)
-
Formic acid
-
Ethanol
Procedure:
-
Formation of the Diphenyl Sulfide (B99878) Intermediate:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2,6-dichloroaniline (5.0 g, 30.9 mmol), 2-aminothiophenol (3.87 g, 30.9 mmol), potassium carbonate (8.54 g, 61.8 mmol), and copper(I) iodide (0.59 g, 3.1 mmol).
-
Add anhydrous N,N-dimethylformamide (100 mL) to the flask.
-
The reaction mixture is heated to 120 °C and stirred for 24 hours.
-
After cooling to room temperature, the mixture is poured into ice-water and the resulting precipitate is collected by filtration, washed with water, and dried. This yields the 2-amino-2'-(2,6-dichloroanilino)diphenyl sulfide intermediate.
-
-
Formylation and Cyclization (Smiles Rearrangement):
-
The dried diphenyl sulfide intermediate is dissolved in 90% formic acid (100 mL) and refluxed for 6 hours. This step facilitates the formylation of the amino group.
-
The reaction mixture is cooled and poured into water. The precipitate is collected by filtration.
-
The formylated intermediate is then suspended in ethanol, and a solution of potassium hydroxide (B78521) in ethanol is added. The mixture is refluxed for 4 hours to induce the Smiles rearrangement and cyclization.
-
After cooling, the product is precipitated by adding water, filtered, washed, and purified by column chromatography or recrystallization to yield the dichlorophenothiazine.
-
Quantitative Data for a Representative Dichlorophenothiazine Derivative:
| Property | Value |
| Molecular Formula | C₁₂H₇Cl₂NS |
| Molecular Weight ( g/mol ) | 268.16 |
| Melting Point (°C) | 155-158 |
| Absorption Maximum (λ_max, nm) | 255, 310 |
| Emission Maximum (λ_em, nm) | 380 |
| HOMO Level (eV) | -5.4 |
| LUMO Level (eV) | -2.1 |
Note: The exact properties will depend on the specific substitution pattern of the final phenothiazine derivative.
Visualizations
Synthesis Workflow for Dichlorophenothiazine
Caption: Synthetic pathway from this compound to dichlorophenothiazine.
Logical Relationship in Smiles Rearrangement
Caption: Key steps in the Smiles rearrangement for phenothiazine synthesis.
Conclusion
This compound is a valuable starting material for the synthesis of dichlorophenothiazine derivatives, which are promising materials for applications in organic electronics. The synthetic route, involving a key reduction and a subsequent Smiles rearrangement, allows for the creation of tailored molecular structures with desirable electronic and photophysical properties. The protocols and data presented in this application note provide a foundation for researchers and scientists to explore the potential of these materials in the development of next-generation optoelectronic devices. Further functionalization of the phenothiazine core can lead to materials with fine-tuned properties for specific applications in materials science and drug development.
one-pot synthesis of dihydrobenzodithiepines from 1,2-dichloro- and 1-chloro-2-nitrobenzenes
Application Note: This document provides detailed experimental protocols for the one-pot synthesis of dihydrobenzodithiepines from readily available 1,2-dichlorobenzene (B45396) and 1-chloro-2-nitrobenzene (B146284) derivatives. The methodologies outlined are based on nucleophilic aromatic substitution reactions with dithiols, offering a convenient route to this important class of heterocyclic compounds. These protocols are intended for researchers in organic synthesis, medicinal chemistry, and drug development.
Introduction
Dihydrobenzodithiepines are sulfur-containing heterocyclic compounds that form the core of various molecules with potential biological activity. Their synthesis is of significant interest to the pharmaceutical and materials science industries. The one-pot reaction of substituted benzenes with dithiols represents an efficient and straightforward approach to constructing the dihydrobenzodithiepine scaffold. This application note details the synthesis via nucleophilic aromatic substitution of chlorine atoms and nitro groups.
The reaction proceeds through the formation of thiolate anions from a dithiol in the presence of a base. These nucleophiles then displace leaving groups (chloride or nitrite) on the benzene (B151609) ring to form the seven-membered dithiepine ring. The choice of starting material and reaction conditions can be tailored to achieve desired substitution patterns on the final product.
Reaction Principle
The synthesis is based on the nucleophilic aromatic substitution (SNAr) mechanism. Thiolate anions, generated in situ from 1,2-ethanedithiol (B43112) using a base, attack the electron-deficient aromatic ring of the substituted benzene. The presence of electron-withdrawing groups (such as a nitro group) on the benzene ring activates it towards nucleophilic attack. In the case of 1,2-dichlorobenzene, a stronger base and higher temperatures are typically required. For 1-chloro-2-nitrobenzene, the reaction can often be performed in a stepwise one-pot manner, with an initial milder base for the first substitution, followed by a stronger base for the final ring closure.
Experimental Protocols
Note: The following protocols are adapted from the synthesis of analogous compounds using 1,3-propanedithiols as described in the scientific literature.[1] Researchers should optimize these conditions for their specific substrates and equipment.
Materials and Equipment
-
Starting Materials:
-
1,2-Dichlorobenzene or substituted derivatives (e.g., 1,2-dichloro-4-trifluoromethylbenzene)
-
1-Chloro-2-nitrobenzene
-
1,2-Ethanedithiol
-
-
Reagents:
-
Sodium hydride (NaH)
-
Sodium bicarbonate (NaHCO₃)
-
Potassium hydroxide (B78521) (KOH)
-
-
Solvents:
-
Dimethylformamide (DMF), anhydrous
-
Dimethylacetamide (DMA), anhydrous
-
-
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and hotplate
-
Condenser
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Standard workup and purification glassware (separatory funnel, rotary evaporator, chromatography column)
-
Protocol 1: Synthesis from 1,2-Dichlorobenzene Derivatives
This protocol is suitable for the reaction of 1,2-dichlorobenzene and its derivatives with 1,2-ethanedithiol.
Procedure:
-
To a solution of 1,2-ethanedithiol (1.0 mmol) in anhydrous dimethylacetamide (DMA, ~10 mL) under an argon atmosphere, add sodium hydride (2.2 mmol, 60% dispersion in mineral oil) portion-wise at room temperature.
-
Stir the mixture for 30 minutes at room temperature to allow for the formation of the dithiolate.
-
Add the 1,2-dichlorobenzene derivative (1.0 mmol) to the reaction mixture.
-
Heat the reaction mixture to 105°C and maintain this temperature for 6-9 hours. Monitor the reaction progress by a suitable technique (e.g., TLC or GC-MS).[1]
-
After completion, cool the reaction to room temperature and cautiously quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Two-Step, One-Pot Synthesis from 1-Chloro-2-nitrobenzene
This protocol is optimized for the reaction of 1-chloro-2-nitrobenzene with 1,2-ethanedithiol, proceeding through a two-step, one-pot procedure to enhance selectivity.[1]
Procedure:
Step 1: First Substitution
-
In a round-bottom flask, dissolve 1,2-ethanedithiol (1.0 mmol) and 1-chloro-2-nitrobenzene (1.0 mmol) in anhydrous dimethylformamide (DMF, ~10 mL).
-
Add sodium bicarbonate (NaHCO₃, 1.1 mmol) to the mixture.
-
Heat the reaction mixture to 50-60°C and stir for approximately 7 hours.[1] This step facilitates the substitution of the chlorine atom.
Step 2: Intramolecular Cyclization
-
Without isolating the intermediate, add potassium hydroxide (KOH, 1.5 mmol) to the reaction mixture.
-
Continue stirring at 50-60°C for an additional 1-1.5 hours to promote the intramolecular substitution of the nitro group and subsequent ring closure.[1]
-
Upon completion, cool the mixture to room temperature and add water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the resulting crude product by column chromatography.
Quantitative Data Summary
The following table summarizes the reaction conditions and yields for the synthesis of various dihydrobenzodithiepines as reported in the literature using substituted 1,3-propanedithiols, which can serve as a reference for optimizing the synthesis with 1,2-ethanedithiol.[1]
| Starting Dithiol | Starting Benzene Derivative | Base(s) | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |
| 2,2-Dimethyl-1,3-propanedithiol | 1,2-Dichlorobenzene | NaH | DMA | 105 | 9 | 7,7-Dimethyl-6,8-dihydro-5H-benzo[f][1][2]dithiepine | 48 |
| 2,2-Dimethyl-1,3-propanedithiol | 1,2-Dichloro-4-trifluoromethylbenzene | NaH | DMA | 105 | 6 | 7,7-Dimethyl-2-(trifluoromethyl)-6,8-dihydro-5H-benzo[f][1][2]dithiepine | 50 |
| 2,2-Diethyl-1,3-propanedithiol | 1,2-Dichlorobenzene | NaH | DMA | 105 | 8 | 7,7-Diethyl-6,8-dihydro-5H-benzo[f][1][2]dithiepine | 92 |
| 2,2-Diethyl-1,3-propanedithiol | 1,2-Dichloro-4-trifluoromethylbenzene | NaH | DMA | 105 | 7 | 7,7-Diethyl-2-(trifluoromethyl)-6,8-dihydro-5H-benzo[f][1][2]dithiepine | 99 |
| 2,2-Dimethyl-1,3-propanedithiol | 1-Chloro-2-nitrobenzene | NaHCO₃, KOH | DMF | 50 | 8 | 7,7-Dimethyl-6,8-dihydro-5H-benzo[f][1][2]dithiepine | 44 |
| 2,2-Diethyl-1,3-propanedithiol | 1-Chloro-2-nitrobenzene | NaHCO₃, KOH | DMF | 60 | 8.5 | 7,7-Diethyl-6,8-dihydro-5H-benzo[f][1][2]dithiepine | 63 |
| 2,2-Dimethyl-1,3-propanedithiol | 1,2-Dichloro-4-nitrobenzene | NaHCO₃, KOH | DMF | 60 | 8 | 7,7-Dimethyl-2-nitro-6,8-dihydro-5H-benzo[f][1][2]dithiepine | 54 |
| 2,2-Diethyl-1,3-propanedithiol | 1,2-Dichloro-4-nitrobenzene | NaHCO₃, KOH | DMF | 50 | 8.5 | 7,7-Diethyl-2-nitro-6,8-dihydro-5H-benzo[f][1][2]dithiepine | 48 |
Visualizations
References
Application Notes and Protocols for the Preparation of 2,3-Dichloronitrobenzene
Authored for: Researchers, scientists, and drug development professionals.
Introduction
2,3-Dichloronitrobenzene (B165493) is a crucial intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its preparation primarily involves the nitration of 1,2-dichlorobenzene (B45396). This process, however, typically yields a mixture of isomers, with the 3,4-dichloronitrobenzene (B32671) being the major product under standard nitrating conditions (a mixture of nitric and sulfuric acid).[1][2][3] This document outlines a detailed protocol for a method that enhances the yield of the desired 2,3-dichloronitrobenzene isomer by incorporating phosphoric acid into the nitrating mixture.[2][4]
Reaction Principle
The primary challenge in the synthesis of 2,3-dichloronitrobenzene is controlling the regioselectivity of the electrophilic aromatic substitution (nitration) on the 1,2-dichlorobenzene ring. The two chlorine atoms are ortho, para-directing; however, the steric hindrance from the adjacent chlorine atom at the 2-position and the electronic effects influence the position of the incoming nitro group. Standard nitration conditions favor the formation of 3,4-dichloronitrobenzene.[2][3]
A patented method has demonstrated that the use of an anhydrous mixture of phosphoric acid, sulfuric acid, and nitric acid can significantly alter the isomer ratio in favor of the 2,3-dichloronitrobenzene product.[2][4] The presence of phosphoric acid is key to this improved selectivity, leading to a higher yield of the desired isomer while maintaining a high overall reaction yield.[2]
Quantitative Data Summary
The following table summarizes the quantitative data from different nitration methods for 1,2-dichlorobenzene, highlighting the effect of the acid mixture on the product distribution and overall yield.
| Nitrating Agent | Reactant Ratio (Molar) | Temperature (°C) | Isomer Ratio (3,4- : 2,3-) | Overall Yield (%) | Reference |
| Nitric Acid / Sulfuric Acid | - | 45 - 50 | 8.2 : 1 | ~98.5 | [2] |
| Nitric Acid / 104% Phosphoric Acid | - | - | 5.45 : 1 to 5.95 : 1 | 86 - 89 | [2] |
| Anhydrous Nitric Acid / Sulfuric Acid / Phosphoric Acid | H₂SO₄ : H₃PO₄ = 0.05 to 3 : 1; HNO₃ : Dichlorobenzene = 0.7 to 1.4 : 1 | 75 - 125 | Favorable to 2,3-isomer | > 95 | [2][4] |
Experimental Protocol: Enhanced Preparation of 2,3-Dichloronitrobenzene
This protocol is based on the method utilizing a mixture of phosphoric, sulfuric, and nitric acids to favor the formation of 2,3-dichloronitrobenzene.[2][4]
Materials:
-
1,2-Dichlorobenzene
-
Anhydrous Nitric Acid (98% or fuming)
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Phosphoric Acid (or polyphosphoric acid to ensure anhydrous conditions)
-
Sodium Carbonate Solution (dilute)
-
Deionized Water
-
Organic solvent for extraction (e.g., Dichloromethane)
-
Anhydrous Magnesium Sulfate (B86663) or Sodium Sulfate
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Dropping funnel
-
Thermometer
-
Heating mantle with temperature controller
-
Condenser
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Preparation of the Nitrating Mixture:
-
In a clean, dry three-necked flask equipped with a mechanical stirrer and a thermometer, carefully add the calculated amounts of concentrated sulfuric acid and phosphoric acid.
-
Cool the mixture in an ice bath.
-
Slowly add the anhydrous nitric acid to the cooled acid mixture while stirring. Maintain the temperature of the mixture below 20°C during the addition. The mixture should be anhydrous.[2][4]
-
-
Nitration Reaction:
-
To the prepared nitrating mixture, slowly add 1,2-dichlorobenzene via a dropping funnel over a period of 1 to 1.5 hours.[2]
-
Maintain the reaction temperature between 75°C and 125°C.[2] Higher temperatures within this range have been found to increase the proportion of the 2,3-dichloronitrobenzene isomer.[2]
-
After the addition is complete, continue stirring the mixture at the selected temperature for an additional 2 hours to ensure the reaction goes to completion.[2]
-
-
Work-up and Isolation:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully pour the mixture over crushed ice with stirring.
-
Transfer the mixture to a separatory funnel. The organic layer containing the dichloronitrobenzene isomers will separate from the aqueous acid layer.
-
Separate the organic layer.
-
Wash the organic layer sequentially with cold water, a dilute solution of sodium carbonate to neutralize any remaining acid, and finally with water until the washings are neutral.[2]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product mixture of dichloronitrobenzene isomers.
-
-
Purification:
Safety Precautions
-
This procedure involves the use of highly corrosive and strong oxidizing acids. Handle with extreme care in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and acid-resistant gloves.
-
The nitration reaction is exothermic and can become vigorous if the addition of reactants is too fast or the temperature is not controlled.
-
Have an appropriate quenching agent (e.g., sodium bicarbonate) readily available in case of a runaway reaction.
Diagrams
References
- 1. 1,2-Dichloro-4-nitrobenzene - Wikipedia [en.wikipedia.org]
- 2. US5475163A - Process for the preparation of 2,3-dichloro-nitrobenzene - Google Patents [patents.google.com]
- 3. 3,4-Dichloronitrobenzene synthesis - chemicalbook [chemicalbook.com]
- 4. EP0581148A1 - Process for the preparation of 2,3-dichloro-nitrobenzene - Google Patents [patents.google.com]
- 5. 1,2-Dichloro-4-nitrobenzene | C6H3Cl2NO2 | CID 7443 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Nitration of 1,3-Dichlorobenzene
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the nitration of 1,3-dichlorobenzene (B1664543). Our aim is to help you identify and mitigate the formation of unwanted side products, thereby improving the yield and purity of your desired nitrated compounds.
Frequently Asked Questions (FAQs)
Q1: What are the expected major products and common side products in the nitration of 1,3-dichlorobenzene?
When nitrating 1,3-dichlorobenzene, the primary desired products are typically the dinitro derivatives. The major isomer formed is 1,3-dichloro-4,6-dinitrobenzene (B1585067), with 1,3-dichloro-2,4-dinitrobenzene (B167800) being a common minor isomer.[1] Under more forcing reaction conditions, further nitration can occur, leading to the formation of shock-sensitive trinitro compounds.[1] Other potential side products, especially under vigorous conditions or in the presence of impurities, can include other nitrated chlorobenzenes and polychlorinated species.
Q2: What reaction conditions influence the distribution of dinitro isomers and the formation of trinitro byproducts?
The ratio of dinitro isomers and the extent of trinitration are highly dependent on the reaction conditions. Key factors include:
-
Temperature: Lower temperatures generally favor higher yields of the desired dinitro products and minimize over-nitration.
-
Concentration of Nitrating Agent: The molar ratio of nitric acid to 1,3-dichlorobenzene is crucial. An excess of nitric acid can lead to the formation of trinitro compounds.
-
Reaction Time: Prolonged reaction times can increase the likelihood of multiple nitration events.
-
Acid Catalyst: The use of strong acids like sulfuric acid or oleum (B3057394) (fuming sulfuric acid) facilitates the formation of the nitronium ion (NO₂⁺), the active electrophile. The concentration and type of acid can influence the reaction rate and selectivity.
Q3: My nitration reaction is producing a low yield of the desired dinitro product. What are the potential causes and solutions?
Low yields can stem from several factors:
-
Incomplete Reaction: The reaction time may be too short, or the temperature may be too low for the reaction to go to completion. Consider extending the reaction time or cautiously increasing the temperature while monitoring for side product formation.
-
Suboptimal Nitrating Mixture: The concentration of your nitric and sulfuric acids may not be optimal for generating a sufficient concentration of the nitronium ion. Ensure you are using concentrated acids and consider the use of oleum for more challenging nitrations.
-
Poor Mixing: In a heterogeneous reaction mixture, inefficient stirring can lead to localized reactions and incomplete conversion of the starting material. Ensure vigorous and consistent agitation throughout the reaction.
-
Product Loss During Workup: The precipitation and filtration steps can lead to product loss. Ensure the product is fully precipitated by pouring the reaction mixture onto a sufficient amount of ice/water. Wash the collected solid thoroughly but be mindful of its solubility in the wash solvent.
Q4: I am observing a significant amount of trinitrated side products. How can I minimize their formation?
The formation of trinitro compounds is a sign of overly harsh reaction conditions. To minimize these side products:
-
Control the Stoichiometry: Carefully control the molar ratio of nitric acid to 1,3-dichlorobenzene. Use a slight excess of nitric acid for dinitration, but avoid a large excess.
-
Lower the Reaction Temperature: Perform the reaction at a lower temperature. For example, maintaining the temperature between 10°C and 30°C can be effective.[1]
-
Reduce Reaction Time: Monitor the reaction progress using a suitable analytical technique (e.g., TLC, GC) and quench the reaction as soon as the desired dinitration is complete.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the nitration of 1,3-dichlorobenzene.
| Issue | Potential Cause | Recommended Action |
| High percentage of 1,3-dichloro-2,4-dinitrobenzene isomer | Reaction temperature may be too high, favoring the formation of the kinetic product. | Lower the reaction temperature. A study showed a higher yield of the 4,6-dinitro isomer at 10°C compared to 40°C.[1] |
| Product does not precipitate upon quenching with ice/water | The product may be soluble in the aqueous acidic mixture, or the concentration of the product is too low. | Ensure a sufficient volume of ice/water is used for quenching to dilute the acid and decrease the solubility of the organic product. If the product is still not precipitating, consider extraction with a suitable organic solvent. |
| Formation of dark-colored, tar-like substances | Oxidation of the aromatic ring or other side reactions due to high temperatures or impurities. | Ensure the reaction temperature is strictly controlled. Use purified starting materials and reagents. Consider degassing the reaction mixture prior to adding the nitrating agent. |
| Inconsistent results between batches | Variations in reagent quality, reaction setup, or procedure. | Standardize the experimental protocol. Use reagents from the same supplier and lot number if possible. Ensure consistent stirring rates and temperature control for all reactions. |
Quantitative Data on Product Distribution
The following table summarizes the reported yields of dinitrated products under different reaction conditions.
| Starting Material | Nitrating Agent | Temperature (°C) | Product(s) | Isomer Ratio (4,6- : 2,4-) | Yield (%) | Reference |
| 1,3-Dichlorobenzene | HNO₃ / H₂SO₄ / SO₃ | 10 | 1,3-Dichloro-4,6-dinitrobenzene & 1,3-Dichloro-2,4-dinitrobenzene | Not Specified | 86.4 (of mixed isomers) | [1] |
| 1,3-Dichlorobenzene | HNO₃ / H₂SO₄ / SO₃ | 40 | 1,3-Dichloro-4,6-dinitrobenzene & 1,3-Dichloro-2,4-dinitrobenzene | Not Specified | 81.3 (of mixed isomers) | [1] |
| 1,3-Dichlorobenzene | Not Specified | Not Specified | 1,3-Dichloro-4,6-dinitrobenzene & 1,3-Dichloro-2,4-dinitrobenzene | ~85 : 15 | Not Specified (crude product) | [1] |
Experimental Protocols
Protocol 1: Dinitration of 1,3-Dichlorobenzene with Mixed Acid and Oleum
This protocol is adapted from a patented procedure and aims to produce a mixture of 1,3-dichloro-4,6-dinitrobenzene and 1,3-dichloro-2,4-dinitrobenzene.[1]
Materials:
-
1,3-Dichlorobenzene
-
Nitric Acid (HNO₃)
-
Sulfuric Acid (H₂SO₄)
-
Oleum (fuming sulfuric acid, e.g., 65%)
-
Ice
-
Water
Procedure:
-
In a reaction vessel equipped with a stirrer and a cooling bath, place sulfuric acid.
-
Cool the sulfuric acid to 20°C.
-
Simultaneously, and over the course of approximately 1 hour, add 1,3-dichlorobenzene and a pre-mixed acid solution (equimolar mixture of HNO₃ and SO₃ in the form of oleum) to the sulfuric acid. The molar ratio of HNO₃ to 1,3-dichlorobenzene should be approximately 2.2:1. Maintain the temperature at 20°C with cooling.
-
After the addition is complete, continue to stir the reaction mixture for an additional 4 hours at 20°C.
-
Prepare a mixture of ice and water in a separate vessel.
-
Slowly and with vigorous stirring, pour the reaction mixture onto the ice/water mixture, ensuring the temperature of the quench mixture does not exceed 20°C.
-
Stir the resulting aqueous suspension for 1 hour at 20°C to ensure complete precipitation of the product.
-
Collect the solid product by filtration.
-
Wash the filtered product with water until the washings are acid-free.
-
Dry the product, for example, in a vacuum oven at a low temperature.
Logical Workflow for Troubleshooting
The following diagram illustrates a systematic approach to troubleshooting common issues during the nitration of 1,3-dichlorobenzene.
Caption: Troubleshooting workflow for the nitration of 1,3-dichlorobenzene.
References
Technical Support Center: Purification of 1,3-Dichloro-2-nitrobenzene by Recrystallization
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of 1,3-dichloro-2-nitrobenzene by recrystallization. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant data to assist in your laboratory work.
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Crystal Formation | - Excessive Solvent: The most common reason for poor yield is using too much solvent, which keeps the compound dissolved even at low temperatures.[1] - Inappropriate Solvent: The chosen solvent may not have a significant difference in solubility for this compound at high and low temperatures. | - Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent. Allow the concentrated solution to cool again. - Solvent Screening: Test the solubility of a small amount of your crude product in various solvents to find one where it is highly soluble when hot and poorly soluble when cold. |
| "Oiling Out" | - High Solute Concentration: The concentration of the compound in the solution is too high, causing it to separate as a liquid (oil) instead of solid crystals upon cooling. - Rapid Cooling: Cooling the solution too quickly can favor oil formation over crystal growth. - Melting Point Below Solution Temperature: The melting point of the compound might be lower than the temperature of the saturated solution. | - Reheat and Dilute: Reheat the mixture until the oil redissolves. Add a small amount of additional hot solvent to slightly lower the concentration. - Slow Cooling: Allow the flask to cool to room temperature slowly on the benchtop before placing it in an ice bath. Insulating the flask can help. - Use a Seed Crystal: Introduce a tiny, pure crystal of this compound to the cooled, supersaturated solution to encourage crystallization. |
| Colored Crystals | - Colored Impurities Present: The crude material contains colored impurities that co-crystallize with the product. | - Activated Charcoal Treatment: Add a small amount of activated charcoal to the hot, dissolved solution. Swirl for a few minutes and then perform a hot filtration to remove the charcoal and the adsorbed impurities before cooling. |
| Premature Crystallization | - Cooling During Hot Filtration: The solution cools in the funnel during hot filtration, causing the product to crystallize and be lost. | - Preheat Apparatus: Preheat the funnel and the receiving flask with hot solvent before filtration to maintain a high temperature. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the recrystallization of this compound?
A1: Ethanol (B145695) is a commonly used and effective solvent for the recrystallization of this compound. The ideal solvent is one in which the compound is very soluble at high temperatures and has low solubility at low temperatures. A solvent screening with small amounts of your material is always recommended to determine the optimal solvent for your specific sample, as impurities can affect solubility.
Q2: My purified this compound crystals are very fine and powdery. Are they pure?
A2: Rapid crystal formation often leads to small, powdery crystals that can trap impurities within the crystal lattice. For optimal purity, slow, controlled cooling is recommended to allow for the growth of larger, more well-defined crystals.
Q3: How can I improve the yield of my recrystallization?
A3: To maximize your yield, use the minimum amount of hot solvent necessary to completely dissolve the crude this compound. After slow cooling to room temperature, ensure the flask is placed in an ice bath for a sufficient amount of time (e.g., 15-30 minutes) to induce maximum precipitation of the product from the cold solvent.
Q4: What are the key physical properties of this compound relevant to its purification?
A4: this compound is an off-white to pale yellow/green solid.[2] It is soluble in many conventional organic solvents.[3] Its relatively non-polar nature, due to the benzene (B151609) ring and chlorine atoms, balanced by the polar nitro group, influences its solubility profile.
Q5: How do I properly wash the collected crystals after filtration?
A5: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent. Using cold solvent is crucial to minimize the redissolving of your purified product.
Data Presentation
Due to the limited availability of specific quantitative solubility data for this compound at various temperatures, the following table provides a qualitative summary of its solubility in common laboratory solvents. "Good" solubility indicates that a relatively small amount of hot solvent is needed for dissolution, while "poor" solubility at low temperatures is ideal for high recovery.
| Solvent | Solubility (Hot) | Solubility (Cold) | Suitability for Recrystallization |
| Ethanol | Good | Poor | Excellent |
| Methanol | Good[2] | Moderate | Fair to Good |
| Isopropanol | Good | Poor | Good |
| Acetone | Very Good | Good | Poor (high loss of product) |
| Ethyl Acetate | Very Good | Good | Poor (high loss of product) |
| Toluene | Very Good | Moderate | Fair (potential for oiling out) |
| Heptane/Hexane | Poor | Poor | Unsuitable as a single solvent |
| Water | Insoluble | Insoluble | Unsuitable |
Experimental Protocol: Recrystallization of this compound from Ethanol
This protocol details a standard procedure for the purification of crude this compound using ethanol as the recrystallization solvent.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Erlenmeyer flasks (2)
-
Hot plate
-
Stirring rod or magnetic stirrer
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
-
Watch glass
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small volume of ethanol and heat the mixture to a gentle boil on a hot plate while stirring. Continue to add small portions of hot ethanol until the solid has just completely dissolved. It is crucial to use the minimum amount of hot solvent to ensure a good recovery.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. To do this, preheat a second Erlenmeyer flask and a gravity funnel with fluted filter paper by pouring hot ethanol through them. Quickly filter the hot solution containing the dissolved product into the preheated flask.
-
Cooling and Crystallization: Cover the flask containing the clear solution with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals. Once the flask has reached room temperature, place it in an ice bath for at least 15-30 minutes to maximize the crystallization of the product.
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold ethanol to rinse away any remaining soluble impurities adhering to the crystal surfaces.
-
Drying: Allow the crystals to dry completely on the filter paper, either by air drying or in a desiccator, to remove any residual solvent.
Mandatory Visualization
Below is a troubleshooting workflow for the recrystallization of this compound.
Caption: Troubleshooting workflow for recrystallization.
References
- 1. scispace.com [scispace.com]
- 2. US3368365A - Separation of chloronitrobenzene isomers by crystallization and fractionation - Google Patents [patents.google.com]
- 3. 2-Chloronitrobenzene, 3-Chloronitrobenzene and 4-Chloronitrobenzene - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Purification of 1,3-Dichloro-2-nitrobenzene
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1,3-dichloro-2-nitrobenzene, with a focus on removing isomeric impurities.
Frequently Asked Questions (FAQs)
Q1: What are the common isomeric impurities in the synthesis of this compound?
A1: The synthesis of this compound, also known as 2,6-dichloronitrobenzene, can result in various dichloronitrobenzene isomers depending on the synthetic route.[1] When synthesized via the nitration of 1,3-dichlorobenzene, other isomers can form. If starting from the oxidation of 2,6-dichloroaniline, impurities may include other oxidation products or unreacted starting material.[2][3]
Q2: What are the primary methods for purifying this compound?
A2: The most common and effective method for purifying this compound is recrystallization.[2][4] Solvents such as ethanol (B145695) and n-hexane have been shown to be effective.[2][4] For mixtures of dichloronitrobenzene isomers, other techniques such as fractional crystallization and adsorption using zeolites may also be employed.[5][6]
Q3: What is the expected melting point of pure this compound?
A3: The reported melting point of pure this compound is around 69-70°C.[2] A lower melting point or a broad melting range typically indicates the presence of impurities.
Q4: Can I use chromatography to purify this compound?
A4: While crystallization is the more common method, reverse-phase high-performance liquid chromatography (HPLC) can be used for the analysis and separation of this compound.[7] This method is scalable and can be used for isolating impurities in preparative separation.[7]
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound by crystallization.
| Issue | Possible Cause | Troubleshooting Steps |
| No crystals form upon cooling. | - The solution is not saturated (too much solvent was added).- The solution is supersaturated but requires nucleation. | - If the solution is clear: Try scratching the inside of the flask with a glass rod to induce nucleation.[8] Add a seed crystal of pure this compound if available. If these fail, boil off some solvent to increase the concentration and cool again.[8]- If the solution is cloudy but no crystals form: Scratch the flask with a glass rod.[8] |
| The product "oils out" instead of crystallizing. | - The boiling point of the solvent is higher than the melting point of the solute.- The rate of cooling is too fast.- High concentration of impurities. | - Re-heat the solution and add a small amount of additional solvent. Allow the solution to cool more slowly.[8]- Ensure the solution is not cooled too rapidly by insulating the flask. |
| Crystallization occurs too quickly. | - The solution is too concentrated.- The cooling process is too rapid. | - Rapid crystallization can trap impurities.[8] Re-heat the solution and add a small amount of extra solvent.[8] Allow the flask to cool slowly at room temperature before placing it in an ice bath.[8] |
| The yield of purified product is low. | - Too much solvent was used, resulting in a significant amount of product remaining in the mother liquor.- Incomplete crystallization.- Product was lost during transfer or filtration. | - Concentrate the mother liquor by evaporation and cool it to obtain a second crop of crystals. Note that the second crop may be less pure.- Ensure the solution is cooled for a sufficient amount of time, including in an ice bath, to maximize crystal formation.[9] |
| The purified product is still colored or has a low melting point. | - Incomplete removal of colored impurities.- Co-crystallization of impurities. | - If the crude product is colored, consider treating the hot solution with activated charcoal before filtration to adsorb colored impurities.[2]- A second recrystallization may be necessary to achieve the desired purity. |
Experimental Protocols
Recrystallization of this compound
This protocol is adapted from a procedure in Organic Syntheses.[2]
1. Dissolution:
-
Place the crude this compound (e.g., 8.6-8.8 g) in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol (approximately 12-15 mL).
-
Heat the mixture on a hot plate or in a water bath until the solid completely dissolves.
2. Cooling and Crystallization:
-
Remove the flask from the heat source and allow it to cool slowly to room temperature.
-
To facilitate slow cooling, you can place the flask on an insulating surface like a cork ring or folded paper towels.[9]
-
Once the solution has reached room temperature, place it in an ice bath for at least 15-20 minutes to maximize crystal formation.
3. Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the collected crystals with a small amount of cold ethanol (e.g., 10 mL) to remove any remaining impurities from the mother liquor.[2]
4. Drying:
-
Allow the crystals to air-dry on the filter paper for a few minutes.
-
Transfer the purified crystals to a watch glass and dry them in a vacuum oven at a temperature below the melting point (e.g., 40-50°C) until a constant weight is achieved.
Quantitative Data
| Purification Stage | Yield | Melting Point (°C) | Appearance |
| Crude Product | 89-92% | 63-68 | Yellow solid |
| After Recrystallization | 59-73% | 69-70 | Slightly off-white crystals |
Data adapted from Organic Syntheses, Coll. Vol. 5, p.396 (1973); Vol. 49, p.56 (1969).[2]
Process Visualization
Below are diagrams illustrating the experimental workflow for the purification of this compound.
Caption: Workflow for the recrystallization of this compound.
References
- 1. This compound | 601-88-7 | Benchchem [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. 2,6-Dichloronitrobenzene synthesis - chemicalbook [chemicalbook.com]
- 5. JPS632956A - Method for separating dichloronitrobenzene isomers - Google Patents [patents.google.com]
- 6. US3480681A - Process for the preparation and purification of p-nitrobenzenes - Google Patents [patents.google.com]
- 7. This compound | SIELC Technologies [sielc.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
Technical Support Center: Challenges in the Reduction of 1,3-Dichloro-2-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the reduction of 1,3-dichloro-2-nitrobenzene to 2,6-dichloroaniline (B118687). This transformation is a critical step in the synthesis of various pharmaceuticals and agrochemicals.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the reduction of this compound?
The main challenges in this reduction are:
-
Chemoselectivity: The primary goal is to selectively reduce the nitro group to an amine without affecting the two chlorine substituents. A significant side reaction to avoid is hydrodehalogenation, the removal of one or both chlorine atoms.
-
Reaction Completeness: Achieving complete conversion of the starting material can be difficult, sometimes resulting in a mixture of the starting nitro compound, the desired aniline (B41778), and partially reduced intermediates such as nitroso and hydroxylamine (B1172632) species.
-
Catalyst Poisoning: Impurities in the starting material or solvents, as well as the product itself, can poison the catalyst, leading to decreased activity and incomplete reactions, particularly in catalytic hydrogenation.
-
Product Purification: Separating the desired 2,6-dichloroaniline from unreacted starting material, side products, and catalyst residues can be challenging.
Q2: Which reduction methods are most commonly employed for this transformation?
The most common methods for the reduction of this compound are:
-
Catalytic Hydrogenation: This method often utilizes catalysts like palladium on carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere. It is generally a clean and efficient method but can be prone to hydrodehalogenation.
-
Metal-Acid Reductions: Classic methods using metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid (e.g., hydrochloric acid or acetic acid) are robust and often more cost-effective for large-scale synthesis.[1][2]
-
Transfer Hydrogenation: This method uses a hydrogen donor, such as ammonium (B1175870) formate (B1220265) or hydrazine, in the presence of a catalyst like Pd/C. It offers a convenient alternative to using high-pressure hydrogen gas.
Q3: How can I minimize the hydrodehalogenation side reaction?
Hydrodehalogenation is a common issue, especially with highly active catalysts like Pd/C. To minimize this:
-
Catalyst Choice: Raney Nickel is often a better choice than Pd/C for reducing halogenated nitroaromatics as it is less prone to causing dehalogenation.[3]
-
Catalyst Poisoning (Controlled): In some cases, the addition of a controlled amount of a catalyst poison, such as diphenylsulfide, can selectively inhibit the hydrodehalogenation reaction without significantly affecting the nitro group reduction.[3]
-
Reaction Conditions: Lowering the reaction temperature and pressure can help to reduce the incidence of hydrodehalogenation.
-
pH Control: Maintaining a neutral or slightly basic pH can sometimes suppress dehalogenation.
Q4: What are the signs of incomplete reduction, and how can I address it?
Incomplete reduction can lead to the formation of intermediates like nitroso- and hydroxylaminobenzene derivatives.
-
Monitoring the Reaction: Thin-layer chromatography (TLC) is an effective way to monitor the reaction's progress. The disappearance of the starting material spot and the appearance of the product spot, with no persistent intermediate spots, indicates completion.
-
Troubleshooting: If the reaction is incomplete, you can try:
-
Increasing the reaction time.
-
Increasing the catalyst loading or the amount of reducing agent.
-
Ensuring the catalyst is active and has not been poisoned.
-
Increasing the reaction temperature, though this may increase the risk of side reactions.
-
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solutions |
| Low Yield of 2,6-dichloroaniline | Incomplete conversion of starting material. | - Extend reaction time. - Increase the amount of reducing agent or catalyst. - Check for catalyst deactivation. |
| Significant hydrodehalogenation. | - Switch to a less active catalyst (e.g., Raney Nickel instead of Pd/C). - Lower the reaction temperature and/or pressure. - Consider adding a controlled catalyst poison. | |
| Mechanical losses during workup. | - Optimize extraction and purification procedures. - Ensure complete precipitation of the product if isolating by crystallization. | |
| Presence of Impurities in the Product | Unreacted this compound. | - Ensure the reaction goes to completion by monitoring with TLC. - Optimize purification, for example, by recrystallization from a suitable solvent like ethanol (B145695)/water. |
| Monochloroaniline or aniline (from hydrodehalogenation). | - Modify reaction conditions to minimize hydrodehalogenation (see above). - Purification by column chromatography may be necessary to separate these closely related compounds. | |
| Azo or azoxy compounds. | - These can form from the condensation of partially reduced intermediates. Ensure complete reduction to the amine. - Using a stronger reducing system or longer reaction times can help. | |
| Reaction is Sluggish or Stalls | Catalyst poisoning. | - Use high-purity starting materials and solvents. - Pretreat the starting material to remove potential catalyst poisons. - Increase catalyst loading. |
| Poor mixing in a heterogeneous reaction. | - Ensure vigorous stirring to maintain good contact between the reactants and the catalyst or metal surface. | |
| Low reaction temperature. | - Gradually increase the reaction temperature while monitoring for the formation of side products. |
Data Presentation
Table 1: Comparison of Reduction Methods for this compound
| Reduction Method | Reagents/Catalyst | Typical Solvents | Reported Yield of 2,6-dichloroaniline (%) | Key Advantages | Common Challenges |
| Catalytic Hydrogenation | H₂, Pd/C | Ethanol, Methanol, Ethyl Acetate | Varies, can be >90% with optimization | High efficiency, clean reaction. | Hydrodehalogenation, catalyst poisoning. |
| Catalytic Hydrogenation | H₂, Raney Nickel | Ethanol, Methanol | Generally high | Lower incidence of hydrodehalogenation compared to Pd/C.[3] | Catalyst preparation and handling. |
| Metal-Acid Reduction | Fe, HCl/Acetic Acid | Water, Ethanol | Can be >70% | Cost-effective, robust for large scale.[1][2] | Workup can be tedious to remove iron salts. |
| Transfer Hydrogenation | HCOONH₂, Pd/C | Methanol, Ethanol | High | Avoids the need for high-pressure H₂ gas. | Can also cause hydrodehalogenation. |
Note: Yields are highly dependent on specific reaction conditions and scale.
Experimental Protocols
Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Ethanol (or other suitable solvent)
-
Hydrogen gas
-
Filter aid (e.g., Celite®)
Procedure:
-
In a suitable hydrogenation vessel, dissolve this compound (1.0 eq) in ethanol (10-20 mL per gram of substrate).
-
Carefully add 10% Pd/C (1-5 mol%).
-
Seal the vessel and purge the system with an inert gas (e.g., nitrogen or argon).
-
Evacuate the vessel and backfill with hydrogen gas to the desired pressure (e.g., 1-4 atm).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully vent the hydrogen and purge with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Wash the filter cake with ethanol.
-
Remove the solvent from the filtrate under reduced pressure to obtain the crude 2,6-dichloroaniline.
-
The crude product can be purified by recrystallization (e.g., from an ethanol/water mixture) or column chromatography.
Protocol 2: Reduction using Iron and Hydrochloric Acid (Béchamp Reduction)
Materials:
-
This compound
-
Iron powder (fine grade)
-
Concentrated Hydrochloric Acid
-
Ethanol
-
Water
-
Sodium hydroxide (B78521) or sodium carbonate solution
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add this compound (1.0 eq) and a mixture of ethanol and water.
-
Heat the mixture to reflux with vigorous stirring.
-
Carefully add iron powder (2-3 eq) in portions.
-
Slowly add concentrated hydrochloric acid (catalytic to stoichiometric amount) dropwise. The reaction is exothermic.
-
Continue to heat at reflux until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the iron salts. Wash the filter cake with ethanol.
-
Combine the filtrate and washings and remove the ethanol under reduced pressure.
-
Neutralize the aqueous residue with a sodium hydroxide or sodium carbonate solution until basic.
-
The 2,6-dichloroaniline may precipitate or can be extracted with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify by recrystallization or distillation under reduced pressure.
Visualizations
Caption: General experimental workflow for the reduction of this compound.
Caption: A logical workflow for troubleshooting common issues in the reduction reaction.
References
optimizing temperature for the nitration of dichlorobenzenes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the nitration of dichlorobenzenes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the optimal temperature range for the mononitration of 1,4-dichlorobenzene (B42874)?
The optimal temperature for the mononitration of 1,4-dichlorobenzene depends on the specific nitrating agent used. For mixed acid nitration (concentrated nitric acid and sulfuric acid), a temperature range of 35-40°C is generally suitable.[1] If using a sodium nitrate-sulfuric acid mixture, the optimal temperature is slightly higher, around 40-43°C.[1] It is crucial to maintain the temperature within this range to ensure a good yield and prevent the mixture from becoming too viscous and difficult to stir.[1]
Q2: My nitration of 1,2-dichlorobenzene (B45396) is giving a low yield of the desired 3,4-dichloro-1-nitrobenzene isomer. How can I improve this?
Low yields of 3,4-dichloro-1-nitrobenzene can be influenced by reaction temperature and the composition of the nitrating mixture. Nitration of 1,2-dichlorobenzene with mixed acid at 35–60°C typically results in a mixture of approximately 90% 3,4-dichloro-1-nitrobenzene and 10% 2,3-dichloro-1-nitrobenzene.[2] To optimize the yield of the 3,4-isomer, careful control of the temperature within this range is essential. Higher temperatures can sometimes favor the formation of the 2,3-isomer.[3] Additionally, ensuring an appropriate molar ratio of nitric acid to dichlorobenzene is critical for driving the reaction to completion.[3]
Q3: I am observing the formation of dinitro byproducts in my reaction. How can I minimize these?
The formation of dinitro compounds is often a result of excessive reaction temperatures or prolonged reaction times. To minimize dinitration, it is important to maintain the recommended temperature for mononitration. For instance, in the nitration of p-dichlorobenzene, temperatures below 45°C show negligible formation of dinitro compounds.[1] If dinitration is a persistent issue, consider reducing the reaction time or the concentration of the nitrating agent.
Q4: The reaction mixture for the nitration of 1,4-dichlorobenzene is very thick and difficult to stir. What can I do?
High viscosity of the reaction mixture, especially towards the end of the reaction, is a common issue in the nitration of 1,4-dichlorobenzene, particularly at lower temperatures.[1] Using a powerful overhead stirrer is essential, as a magnetic stirrer is often insufficient for such a viscous mixture.[1] Maintaining the temperature in the optimal range of 35-43°C can also help to lower the viscosity and improve stirrability.[1]
Q5: What are the safety precautions I should take during the nitration of dichlorobenzenes?
Nitration reactions are highly exothermic and involve corrosive and toxic materials.[4] Key safety precautions include:
-
Personal Protective Equipment (PPE): Always wear acid-resistant gloves, safety goggles, a face shield, and a chemical-resistant lab coat.[4]
-
Ventilation: Conduct the reaction in a well-ventilated fume hood to avoid inhaling toxic fumes such as nitrogen dioxide.[4][5]
-
Temperature Control: Use an ice bath to control the reaction temperature and prevent runaway reactions.[6][7]
-
Slow Addition: Add the nitrating agent slowly to the dichlorobenzene solution to manage the exothermic nature of the reaction.[6]
-
Emergency Preparedness: Have an emergency eyewash and shower station readily accessible.[4] Be prepared for spill containment using appropriate neutralizing agents.[4][8]
Data Presentation
Table 1: Recommended Temperature Ranges for Mononitration of Dichlorobenzenes
| Dichlorobenzene Isomer | Nitrating Agent | Optimal Temperature Range (°C) | Key Considerations |
| 1,4-Dichlorobenzene | Conc. H₂SO₄ / Fuming HNO₃ | 30-35 | [1] |
| 1,4-Dichlorobenzene | Conc. H₂SO₄ / Conc. HNO₃ | 35-40 | Higher temperatures can lower yield.[1] |
| 1,4-Dichlorobenzene | NaNO₃ / Conc. H₂SO₄ | 40-43 | Higher temperature helps with viscosity.[1] |
| 1,2-Dichlorobenzene | Mixed Acid (HNO₃/H₂SO₄) | 35-60 | Yields a mixture of 3,4- and 2,3-isomers.[2] |
| 1,3-Dichlorobenzene | Mixed Acid (HNO₃/H₂SO₄/SO₃) | 0-40 | For dinitration.[9] |
Table 2: Isomer Distribution in the Nitration of 1,2-Dichlorobenzene
| Reaction Temperature (°C) | 3,4-dichloro-1-nitrobenzene (%) | 2,3-dichloro-1-nitrobenzene (%) | Reference |
| 35-60 | ~90 | ~10 | [2] |
| 85 | 79.01 | 13.28 | [3] |
| 105-110 | 76.81 | 13.87 | [3] |
Experimental Protocols
Protocol 1: Mononitration of 1,4-Dichlorobenzene using Sodium Nitrate (B79036)
This protocol is adapted from a procedure for the preparation of 2,5-dichloro-nitrobenzene.[1]
-
Preparation of Nitrating Mixture: In a 400ml tall-form beaker equipped with an overhead stirrer, add 22g of dried and finely ground sodium nitrate to 70ml of 96-98% concentrated sulfuric acid.
-
Dispersion: Stir the mixture vigorously to disperse the sodium nitrate.
-
Heating: Warm the suspension to 60°C.
-
Addition of Substrate: Once the temperature reaches 60°C, add 19.2g of finely ground 1,4-dichlorobenzene in small portions over about 10 minutes.
-
Reaction Temperature: Raise the temperature to 80-85°C over about 15 minutes and maintain this temperature for 50 minutes.
-
Completion and Work-up: Raise the temperature to 110-120°C over about 20 minutes and hold for an hour and a quarter. Allow the mixture to cool to about 70°C and then carefully add 18ml of water.
-
Isolation: Pour the thick slurry into 1L of cold water containing 200-300g of ice. Stir until the product solidifies into pale yellow granules. Filter the crude product and wash with copious cold water.
Protocol 2: Nitration of 1,2-Dichlorobenzene
This protocol is a general procedure for the nitration of 1,2-dichlorobenzene.[2]
-
Preparation of Mixed Acid: Prepare a mixed acid solution of concentrated nitric acid and concentrated sulfuric acid.
-
Reaction Setup: In a reaction vessel equipped with a stirrer and a thermometer, add 1,2-dichlorobenzene.
-
Addition of Mixed Acid: Slowly add the mixed acid to the 1,2-dichlorobenzene while maintaining the temperature between 35-60°C.
-
Reaction: Continue stirring at this temperature until the reaction is complete (monitoring by TLC or GC is recommended).
-
Work-up: After the reaction is complete, pour the mixture into ice water to precipitate the product.
-
Isolation and Purification: Filter the solid product, wash with water until neutral, and then dry. The mixture of isomers can be separated by crystallization.
Mandatory Visualization
Caption: General experimental workflow for the nitration of dichlorobenzenes.
Caption: Logical relationships for troubleshooting common nitration problems.
References
- 1. Sciencemadness Discussion Board - Derivatising p-dichlorobenzene through its nitro compound - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. 3,4-Dichloronitrobenzene synthesis - chemicalbook [chemicalbook.com]
- 3. US5475163A - Process for the preparation of 2,3-dichloro-nitrobenzene - Google Patents [patents.google.com]
- 4. youtube.com [youtube.com]
- 5. aarti-industries.com [aarti-industries.com]
- 6. benchchem.com [benchchem.com]
- 7. youtube.com [youtube.com]
- 8. ehs.washington.edu [ehs.washington.edu]
- 9. DE4439194C2 - Process for the preparation of 1,3-dichloro-4,6-dinitrobenzene - Google Patents [patents.google.com]
Technical Support Center: Nitration of 1,3-Dichlorobenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the over-nitration of 1,3-dichlorobenzene (B1664543).
Frequently Asked Questions (FAQs)
Q1: What are the primary products of the nitration of 1,3-dichlorobenzene?
The nitration of 1,3-dichlorobenzene is an electrophilic aromatic substitution reaction where a nitro group (-NO₂) is introduced onto the benzene (B151609) ring. The two chlorine atoms are deactivating but act as ortho, para-directors. This leads to the following possible products:
-
Mononitration: The primary products of mononitration are 1,3-dichloro-4-nitrobenzene and 1,3-dichloro-2-nitrobenzene. Due to steric hindrance at the 2-position (between the two chlorine atoms), 1,3-dichloro-4-nitrobenzene is the major isomer.
-
Dinitration (Over-nitration): Further nitration leads to the formation of 1,3-dichloro-4,6-dinitrobenzene (B1585067).[1]
Q2: What are the key factors that lead to over-nitration (dinitration)?
Over-nitration is primarily caused by harsh reaction conditions that favor multiple substitutions on the aromatic ring. Key factors include:
-
High Temperature: Increased temperature accelerates the reaction rate, including the second nitration. Nitration is an exothermic reaction, and poor temperature control can lead to runaway reactions and a higher yield of dinitrated products.[2]
-
Excess Nitrating Agent: A high molar ratio of nitric acid to 1,3-dichlorobenzene increases the concentration of the nitronium ion (NO₂⁺), driving the reaction towards dinitration.[1]
-
High Concentration of Sulfuric Acid/Oleum: The use of fuming sulfuric acid (oleum) or a high concentration of sulfuric acid generates a greater concentration of the highly reactive nitronium ion, promoting multiple nitrations.[1]
-
Prolonged Reaction Time: Allowing the reaction to proceed for an extended period after the consumption of the starting material can lead to the nitration of the mononitrated product.
Q3: How can I monitor the progress of the reaction to avoid over-nitration?
Regular monitoring of the reaction progress is crucial. The most common method is Thin Layer Chromatography (TLC).
-
TLC Analysis: Spot the reaction mixture on a TLC plate alongside the 1,3-dichlorobenzene starting material. The product(s) will be more polar and thus have a lower Rf value. Over-nitration can be detected by the appearance of a second, even more polar, spot corresponding to the dinitro-product. It is advisable to also run a standard of the desired mononitro-product if available.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield of mononitro product and significant amount of dinitro product. | Reaction temperature was too high. | Maintain a low reaction temperature, typically between 0-10°C, using an ice bath. |
| Excess of nitrating agent was used. | Use a stoichiometric amount or a slight excess (e.g., 1.05-1.1 equivalents) of nitric acid. | |
| Reaction time was too long. | Monitor the reaction closely by TLC and quench the reaction as soon as the starting material is consumed. | |
| Reaction is too slow or does not go to completion. | Insufficient activation by the acid catalyst. | Ensure the use of concentrated sulfuric acid to generate the nitronium ion. |
| Low reaction temperature. | If the reaction is too slow at 0°C, allow it to warm slowly to room temperature while monitoring carefully. | |
| Formation of undesired isomers. | The directing effects of the chloro-substituents lead to a mixture of 2- and 4-nitro isomers. | While the 4-isomer is major, separation of the isomers may be necessary. This can be achieved by fractional crystallization or chromatography. |
| Difficulty in isolating the product. | The product may remain dissolved in the acid mixture. | Quench the reaction by pouring it carefully onto crushed ice. The organic product should precipitate as a solid and can be collected by filtration. |
Experimental Protocols
Protocol for Selective Mononitration of 1,3-Dichlorobenzene
This protocol is designed to favor the formation of mononitro-1,3-dichlorobenzene and minimize dinitration.
Materials:
-
1,3-Dichlorobenzene
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Deionized Water
-
Sodium Bicarbonate solution (saturated)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Ethanol (B145695) or other suitable solvent for recrystallization
Procedure:
-
Preparation of Nitrating Mixture: In a flask cooled in an ice bath (0-5°C), slowly add a stoichiometric equivalent of concentrated nitric acid to a calculated amount of concentrated sulfuric acid with stirring. Allow the mixture to cool.
-
Reaction Setup: In a separate three-necked flask equipped with a stirrer, thermometer, and a dropping funnel, add 1,3-dichlorobenzene. Cool the flask in an ice bath to 0-5°C.
-
Addition of Nitrating Agent: Slowly add the pre-cooled nitrating mixture dropwise to the stirred 1,3-dichlorobenzene, ensuring the temperature does not exceed 10°C.
-
Reaction Monitoring: Stir the mixture at 0-10°C and monitor the reaction progress by TLC.
-
Quenching: Once the starting material is consumed, slowly and carefully pour the reaction mixture onto a generous amount of crushed ice with stirring.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash with cold deionized water until the washings are neutral to pH paper.
-
Neutralization: Further wash the crude product with a cold, saturated sodium bicarbonate solution to remove any residual acid, followed by a final wash with cold deionized water.
-
Drying and Purification: Dry the crude product. Further purification can be achieved by recrystallization from a suitable solvent like ethanol to yield the desired 1,3-dichloro-4-nitrobenzene.
Conditions Leading to Over-Nitration (Dinitration)
For comparative purposes, the following conditions are known to favor the formation of 1,3-dichloro-4,6-dinitrobenzene[1]:
-
Higher Molar Ratio of Nitric Acid: Using more than 2 equivalents of nitric acid per equivalent of 1,3-dichlorobenzene.[1]
-
Higher Reaction Temperature: Allowing the reaction temperature to rise, for instance, to 80°C or higher.[1]
-
Use of Fuming Sulfuric Acid (Oleum): The presence of SO₃ significantly increases the concentration of the nitronium ion.[1]
Data Presentation
The following table summarizes the expected trend in product distribution based on reaction conditions. Precise yields can vary based on the specific experimental setup.
| Reaction Condition | 1,3-Dichlorobenzene | Mononitro-1,3-dichlorobenzene | Dinitro-1,3-dichlorobenzene |
| Temperature | |||
| 0-10°C | Low (consumed) | High | Low |
| > 50°C | Low (consumed) | Low to Moderate | High |
| Molar Ratio of HNO₃:Substrate | |||
| ~1:1 | Low (consumed) | High | Low |
| > 2:1 | Low (consumed) | Low | High |
| Reaction Time | |||
| Short (until starting material is consumed) | Low | High | Low |
| Long | Very Low | Low | High |
Visualizations
Reaction Pathway
Caption: Reaction pathway for the nitration of 1,3-dichlorobenzene.
Experimental Workflow for Selective Mononitration
Caption: Workflow for selective mononitration of 1,3-dichlorobenzene.
References
Technical Support Center: Workup Procedures for 1,3-Dichloro-2-nitrobenzene Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the workup of reactions involving 1,3-dichloro-2-nitrobenzene. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the typical workup procedure for a reaction mixture containing this compound synthesized via nitration?
A typical workup involves quenching the reaction mixture, separating the organic and aqueous layers, neutralizing residual acids, and purifying the crude product. The organic phase is often separated from the aqueous phase while warm and then washed with a dilute sodium carbonate solution and water until neutral.[1][2]
Q2: My product, this compound, is not precipitating out of the reaction mixture upon quenching with ice water. What should I do?
If the product does not precipitate, it may be necessary to extract it from the aqueous mixture.[3] An organic solvent in which this compound is soluble, such as dichloromethane, should be used to extract the compound from the aqueous layer.[1]
Q3: What are the common methods for purifying crude this compound?
Common purification methods for dichloronitrobenzene isomers include recrystallization and distillation.[4] Recrystallization from a suitable solvent like isopropanol (B130326) can yield a product with high purity.[5] For separating isomers, a combination of fractional crystallization and distillation is often employed.[4][6]
Q4: I am observing the formation of multiple isomers during the nitration of 1,3-dichlorobenzene. How can I improve the selectivity for this compound?
The formation of isomers is a common challenge in the nitration of dichlorobenzenes.[7] Reaction conditions, such as the composition of the mixed acid and the reaction temperature, play a crucial role in determining the isomer distribution.[1][8] For specific isomers, altering the nitrating agent, for instance by using a mixture of phosphoric acid, sulfuric acid, and nitric acid, can favor the formation of a particular isomer.[2][8]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction. | Monitor the reaction progress using TLC to ensure completion before workup. |
| Product loss during workup. | Minimize extractions and washes. Ensure the pH is neutral before extraction to avoid loss of product as a salt (if applicable). | |
| Product remains dissolved in the mother liquor after recrystallization. | Use the minimum amount of hot solvent for recrystallization.[9] Cool the solution slowly and then in an ice bath to maximize crystal formation.[9] | |
| Oily Product Instead of Crystals | Presence of impurities. | Wash the crude product thoroughly to remove impurities. Recrystallize from a different solvent system. |
| Rapid crystallization. | Allow the solution to cool slowly and undisturbed to promote the formation of pure crystals.[9] | |
| Incomplete Removal of Acid | Insufficient washing. | Wash the organic layer with a saturated sodium bicarbonate solution until effervescence ceases, followed by a water wash to ensure neutrality. |
| Isomer Contamination | Non-selective reaction conditions. | Optimize reaction parameters such as temperature and nitrating agent composition.[1][8] |
| Inefficient purification. | Employ fractional distillation or sequential recrystallization to separate isomers with different physical properties.[4][6] |
Detailed Experimental Protocol: Workup and Purification of this compound
This protocol outlines a general procedure for the workup and purification of this compound following its synthesis via nitration of 1,3-dichlorobenzene.
1. Quenching the Reaction Mixture:
-
Carefully pour the cooled reaction mixture into a beaker containing crushed ice with constant stirring. This will cause the crude this compound to precipitate as a solid.
2. Isolation of the Crude Product:
-
Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Wash the solid with copious amounts of cold water to remove the bulk of the residual acid.
3. Neutralization:
-
Transfer the crude solid to a beaker and add a sufficient amount of 5% sodium carbonate solution to neutralize any remaining acid. Stir for 15-20 minutes.
-
Check the pH of the slurry with pH paper to ensure it is neutral or slightly basic.
-
Filter the neutralized solid again and wash thoroughly with water until the filtrate is neutral.
4. Recrystallization:
-
Transfer the crude, neutralized product to an Erlenmeyer flask.
-
Add a minimal amount of a suitable solvent (e.g., isopropanol) and heat the mixture gently with stirring until the solid dissolves completely.[5]
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered.
-
Allow the solution to cool slowly to room temperature to form crystals.
-
Once at room temperature, place the flask in an ice bath to maximize crystal yield.[9]
5. Final Product Collection and Drying:
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.
-
Dry the crystals in a desiccator or a vacuum oven at a low temperature.
Visualized Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. EP0581148A1 - Process for the preparation of 2,3-dichloro-nitrobenzene - Google Patents [patents.google.com]
- 3. reddit.com [reddit.com]
- 4. 2-Chloronitrobenzene, 3-Chloronitrobenzene and 4-Chloronitrobenzene - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Sciencemadness Discussion Board - Derivatising p-dichlorobenzene through its nitro compound - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. US3368365A - Separation of chloronitrobenzene isomers by crystallization and fractionation - Google Patents [patents.google.com]
- 7. This compound | 601-88-7 | Benchchem [benchchem.com]
- 8. US5475163A - Process for the preparation of 2,3-dichloro-nitrobenzene - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Managing Thermal Runaway in Nitration Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on identifying, preventing, and managing thermal runaway events during nitration reactions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues you may encounter in the laboratory.
Troubleshooting Guide
Issue 1: Rapid and Uncontrolled Temperature Increase
Question: My reaction temperature is escalating rapidly, and the cooling bath can't control it. What's happening and what should I do?
Answer:
You are likely experiencing a thermal runaway. This is a critical situation where the exothermic nitration reaction generates heat faster than it can be removed, leading to an accelerating and dangerous temperature rise.
Immediate Actions:
-
Stop Reagent Addition: Immediately cease the addition of the nitrating agent (mixed acid or nitric acid).[1] This is the most critical first step to prevent adding more fuel to the reaction.
-
Maximize Cooling: Ensure your cooling bath is at its maximum capacity. If using an ice bath, add more ice and salt to lower the temperature.
-
Alert a Colleague and Supervisor: Inform someone in your vicinity about the situation. Do not work alone.
-
Prepare for Emergency Quenching: If the temperature continues to rise uncontrollably, be prepared to quench the reaction. This is a last resort and must be done with extreme caution. The standard procedure is to slowly and carefully pour the reaction mixture onto a large volume of crushed ice or ice-water with vigorous stirring.[1]
-
Follow Emergency Protocols: Adhere to all established laboratory emergency procedures, including evacuation if necessary.
Potential Causes and Preventative Measures:
-
Inadequate Cooling: The cooling system's capacity may be insufficient for the scale of the reaction.
-
Prevention: Always use a cooling bath with a temperature significantly lower than the desired reaction temperature and with a volume appropriate for the reaction scale.
-
-
Rapid Addition of Nitrating Agent: Adding the nitrating agent too quickly can generate heat faster than it can be dissipated.[1]
-
Prevention: Add the nitrating agent dropwise or in small portions, continuously monitoring the internal reaction temperature.[1]
-
-
Poor Agitation: Inefficient stirring can create localized "hot spots" with high concentrations of reactants, initiating a runaway.[1]
-
Prevention: Ensure vigorous and consistent stirring throughout the reaction to maintain a homogenous mixture and uniform temperature.[1]
-
-
Incorrect Reagent Concentration or Ratio: Using overly concentrated acids can lead to a more violent reaction.
-
Prevention: Carefully prepare and verify the concentrations and ratios of your reagents before starting the reaction.
-
-
Accumulation of Unreacted Reagents: If the reaction temperature is too low, the nitrating agent may accumulate without reacting. A subsequent temperature increase can then trigger a sudden, violent reaction.[1]
-
Prevention: Maintain the reaction temperature within the optimal range for the specific nitration to ensure a steady reaction rate.
-
Issue 2: The Reaction is Not Progressing or the Yield is Low
Question: I've been running my nitration for the recommended time, but analysis shows low conversion or my final yield is poor. What could be the issue?
Answer:
Several factors can contribute to a low yield in nitration reactions.
Potential Causes and Solutions:
-
Reaction Temperature is Too Low: While avoiding high temperatures is crucial for safety, a temperature that is too low can significantly slow down or halt the reaction.
-
Solution: Gradually and carefully increase the reaction temperature to the lower end of the recommended range for your specific substrate, while continuously monitoring for any signs of a significant exotherm.
-
-
Insufficient Reaction Time: The reaction may simply need more time to reach completion.
-
Solution: Extend the reaction time, taking periodic samples to monitor the progress by a suitable analytical method (e.g., TLC, GC, NMR).
-
-
Inadequate Mixing: If the substrate has poor solubility in the acid mixture, inefficient stirring will limit the reaction rate.
-
Solution: Increase the stirring speed to improve mass transfer between the phases.
-
-
Water Content in the Reaction Mixture: Excessive water can deactivate the nitrating agent.
-
Solution: Ensure you are using concentrated acids and that all glassware is thoroughly dried before use.
-
Frequently Asked Questions (FAQs)
Q1: What is a thermal runaway in the context of nitration?
A1: A thermal runaway is a positive feedback loop where an exothermic reaction, like nitration, generates heat, which in turn increases the reaction rate, leading to the generation of even more heat. If the cooling system cannot remove this excess heat, the temperature and pressure can rise to dangerous levels, potentially causing an explosion.
Q2: What are the primary signs of an impending thermal runaway?
A2: Key indicators include a steady and then accelerating rise in the internal reaction temperature, even with cooling applied. You may also observe an increase in the evolution of brown fumes (nitrogen oxides) and a change in the color or viscosity of the reaction mixture.
Q3: How can I safely quench a nitration reaction at the end of the experiment?
A3: The standard and safest method for quenching a controlled nitration reaction is to slowly pour the reaction mixture over a large volume of crushed ice or an ice-water slurry with vigorous stirring.[1] This method serves to both dilute the acidic mixture, thus stopping the reaction, and to absorb the heat generated from the dilution of the strong acids.[2]
Q4: Is it ever safe to add water directly to the reaction mixture to quench it?
A4: Adding water directly to the concentrated acid mixture is highly hazardous as the heat of dilution of sulfuric acid is extremely high and can cause violent boiling and splashing of the corrosive mixture.[3] The only exception is in a dire emergency to prevent an explosion, and only by adding the reaction mixture to a large volume of ice/water, never the other way around.
Q5: What personal protective equipment (PPE) is essential for conducting nitration reactions?
A5: Due to the highly corrosive and reactive nature of the reagents, the following PPE is mandatory:
-
Chemical-resistant gloves (butyl rubber or Viton are often recommended).
-
Chemical splash goggles and a face shield.
-
A flame-resistant lab coat.
-
Ensure all work is performed in a certified chemical fume hood.
Data Presentation
Table 1: Typical Heats of Reaction for Aromatic Nitration
| Aromatic Substrate | Heat of Reaction (ΔH) in kJ/mol | Notes |
| Benzene | -130 to -150 | Highly exothermic. |
| Toluene | -190.9 ± 3.6[4] | More reactive than benzene, requiring careful temperature control. |
| m-Xylene | -145 to -160 | |
| Nitrobenzene | -100 to -120 | Less reactive due to the deactivating nitro group. |
Note: These values are approximate and can vary with specific reaction conditions.
Table 2: Recommended Operating Parameters for Selected Nitration Reactions
| Substrate | Nitrating Agent | Temperature Range (°C) | Typical Reaction Time | Reference |
| Benzene | Conc. HNO₃ / Conc. H₂SO₄ | 25 - 50 | 30 - 60 minutes | [5] |
| Toluene | Conc. HNO₃ / Conc. H₂SO₄ | 25 - 30 | 30 - 60 minutes | [5] |
| 4-Methylbenzoic Acid | Conc. HNO₃ / Conc. H₂SO₄ | 0 - 15 | 15 minutes post-addition | [6] |
| Phenol | Dilute HNO₃ in Acetic Acid | 20 | Variable | [7] |
Experimental Protocols
Protocol 1: General Procedure for the Nitration of an Aromatic Compound (e.g., Benzene to Nitrobenzene)
Materials:
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Aromatic Substrate (e.g., Benzene)
-
Ice
-
5% Sodium Bicarbonate (NaHCO₃) solution
-
Organic solvent for extraction (e.g., Dichloromethane)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Preparation of the Nitrating Mixture: In a flask submerged in an ice-water bath, slowly and carefully add a calculated volume of concentrated sulfuric acid to a stirred, pre-cooled volume of concentrated nitric acid.[1] Allow the mixture to cool.
-
Nitration Reaction: In a separate reaction flask equipped with a magnetic stirrer and a thermometer, and placed in an ice-salt bath, add the aromatic substrate.
-
Slow Addition: Begin the slow, dropwise addition of the cold nitrating mixture to the stirred aromatic substrate. Continuously monitor the internal temperature and maintain it within the recommended range (e.g., below 50°C for benzene).[5]
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at the specified temperature for the recommended duration.
-
Work-up and Quenching: Once the reaction is complete, slowly pour the reaction mixture into a beaker containing a large volume of crushed ice with vigorous stirring.[1][2]
-
Isolation: If a solid product precipitates, it can be collected by vacuum filtration. If the product is an oil, transfer the mixture to a separatory funnel and extract with an organic solvent.
-
Washing: Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to neutralize residual acid), and finally with brine.[1]
-
Drying and Solvent Removal: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure to obtain the crude product.
-
Purification: The crude product can be further purified by recrystallization or distillation.
Protocol 2: Emergency Quenching of a Runaway Nitration Reaction
This procedure should only be performed as a last resort to prevent an explosion when all other methods of controlling the temperature have failed.
Prerequisites:
-
A large, robust container (e.g., a large plastic bucket) filled with a significant volume of crushed ice and water (at least 10 times the volume of the reaction).
-
Clear and immediate access to an emergency exit.
-
A safety shield placed between the operator and the reaction.
-
All non-essential personnel have been evacuated from the immediate area.
Procedure:
-
Positioning: Place the ice/water container in a stable location, preferably within the fume hood or in a designated safe area.
-
Controlled Pouring: From behind a safety shield, carefully and slowly pour the runaway reaction mixture in a steady stream into the center of the ice/water bath.[1]
-
Vigorous Stirring: If possible and safe to do so, ensure the ice/water is being vigorously stirred as the reaction mixture is added to promote rapid dilution and heat dissipation.
-
Evacuation: Once the addition is complete, immediately evacuate the area and allow the mixture to cool and the reaction to fully cease before attempting any further handling.
-
Neutralization: The resulting acidic solution must be neutralized with a base (e.g., sodium carbonate) before disposal, following institutional safety guidelines.
Visualizations
Caption: Troubleshooting workflow for a runaway nitration reaction.
Caption: Key factors contributing to thermal runaway in nitration.
Caption: Workflow for conducting a safe nitration experiment.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Sciencemadness Discussion Board - Runaway reactions - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. corning.com [corning.com]
Technical Support Center: Troubleshooting Nucleophilic Aromatic Substitution on 1,3-Dichloro-2-nitrobenzene
Welcome to the technical support center for the nucleophilic substitution of 1,3-dichloro-2-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting for low conversion rates and other common issues encountered during this specific synthetic transformation.
Troubleshooting Guide
This section addresses common problems in a question-and-answer format to help you quickly identify and solve experimental challenges.
Question 1: Why am I observing very low or no conversion of my this compound starting material?
Answer: Low conversion can stem from several factors related to the unique reactivity of the substrate and the reaction conditions.
-
Inherent Regioselectivity: this compound has two chlorine atoms that are not equally reactive. The chlorine at the C1 position is ortho to the electron-withdrawing nitro group, while the chlorine at the C3 position is meta. Nucleophilic aromatic substitution (SNAr) is strongly favored when the electron-withdrawing group is in the ortho or para position, as this allows for resonance stabilization of the negatively charged intermediate (Meisenheimer complex).[1][2][3] The meta position offers no such resonance stabilization, making the C3 chlorine significantly less reactive.[2][3] Your conditions may be sufficient for the more reactive ortho chlorine but inadequate for the meta position if that is your target.
-
Insufficient Reaction Temperature: SNAr reactions often require significant thermal energy to overcome the activation barrier. If the reaction temperature is too low, the rate may be impractically slow.
-
Inappropriate Solvent Choice: The choice of solvent is critical. Polar aprotic solvents like DMSO, DMF, or NMP are generally preferred as they can solvate the cation of the nucleophile's salt without strongly solvating the nucleophile itself, thus enhancing its reactivity.[4][5] Polar protic solvents (e.g., alcohols, water) can form hydrogen bonds with the nucleophile, stabilizing it and reducing its nucleophilicity.[5]
-
Weak Nucleophile or Base: The nucleophile may be too weak to attack the electron-deficient ring effectively. Additionally, if a neutral nucleophile like an amine or alcohol is used, a base is often required to either deprotonate it to a more potent anionic form or to neutralize the HCl generated during the reaction.[6][7] An insufficient amount or strength of the base can stall the reaction.
Question 2: My reaction is proceeding, but I'm getting a complex mixture of products, including what appears to be a di-substituted product. How can I improve selectivity?
Answer: The formation of multiple products indicates a lack of selectivity, which can be addressed by carefully tuning the reaction conditions.
-
Over-reaction/Di-substitution: While the first substitution at the C1 position is much faster, forcing the reaction with high temperatures or long reaction times can lead to a second substitution at the less reactive C3 position. To favor mono-substitution, consider using milder conditions (lower temperature, shorter time) and monitor the reaction closely.
-
Side Reactions: At elevated temperatures, sensitive functional groups can undergo side reactions. For example, the nitro group could be reduced by certain nucleophiles or reagents. Ensure your reaction conditions are compatible with all functional groups present.
-
Over-alkylation of Amine Nucleophiles: When using primary or secondary amines as nucleophiles, the product formed is also an amine and can act as a nucleophile itself. This can lead to a cascade of reactions, producing secondary, tertiary, and even quaternary ammonium (B1175870) salts.[7][8] To minimize this, use a large excess of the starting amine nucleophile relative to the this compound.
Question 3: How can I systematically optimize my reaction to improve the yield of the desired mono-substituted product?
Answer: A systematic approach is key to improving conversion and yield.
-
Confirm the Target: First, confirm which chlorine you are targeting. The substitution of the C1 chlorine (ortho to NO₂) is significantly more facile than the C3 chlorine.
-
Solvent Screening: If not already using one, switch to a high-boiling polar aprotic solvent such as DMSO, DMF, or NMP.
-
Temperature Titration: Run small-scale reactions at a range of temperatures (e.g., 80 °C, 100 °C, 120 °C) to find the optimal balance between reaction rate and side product formation.
-
Base and Nucleophile Stoichiometry: If using a neutral nucleophile, ensure at least one equivalent of a suitable base is present. Using a slight excess (1.1-1.5 equivalents) of the nucleophile can help drive the reaction to completion.
-
Reaction Monitoring: The most critical step in optimization is diligent monitoring. Use Thin-Layer Chromatography (TLC) or LC-MS to track the consumption of starting material and the formation of the product over time. This will prevent running the reaction for too long, which can lead to di-substitution and other side products.
Frequently Asked Questions (FAQs)
-
Which chlorine in this compound is more reactive? The chlorine at the C1 position, which is ortho to the nitro group, is significantly more reactive. The nitro group can stabilize the negative charge of the Meisenheimer intermediate through resonance only when it is ortho or para to the site of nucleophilic attack.[1][3]
-
What are the recommended solvents for this SNAr reaction? High-boiling polar aprotic solvents are highly recommended. These include Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and N-Methyl-2-pyrrolidone (NMP).
-
Is an inert atmosphere necessary for this reaction? While not always strictly required, running the reaction under an inert atmosphere (e.g., nitrogen or argon) is good practice. It prevents potential oxidative side reactions, especially at high temperatures, and protects sensitive nucleophiles or reagents from moisture and oxygen.
-
I am using an amine nucleophile. What specific precautions should I take? When using an amine, there is a risk of over-alkylation, where the amine product reacts further with the starting material.[8] To favor the formation of the desired product, you can either use a large excess of the amine nucleophile or use two equivalents of the amine—one to act as the nucleophile and one to act as the base to neutralize the generated HCl.[7]
Quantitative Data Summary
The following table summarizes the general effects of key reaction parameters on the rate of nucleophilic aromatic substitution.
| Parameter | Condition | Effect on Reaction Rate/Conversion | Rationale |
| Solvent | Polar Aprotic (DMSO, DMF) | Increases | Poorly solvates the nucleophile, increasing its reactivity.[5] |
| Polar Protic (Ethanol, Water) | Decreases | Stabilizes the nucleophile via hydrogen bonding, reducing its reactivity.[5] | |
| Temperature | Increased Temperature | Increases | Provides sufficient activation energy for the reaction to proceed at a reasonable rate. |
| Decreased Temperature | Decreases | May be necessary to improve selectivity and prevent side reactions. | |
| Nucleophile | Stronger Nucleophile (e.g., RO⁻, R₂NH) | Increases | More readily attacks the electron-deficient aromatic ring. |
| Weaker Nucleophile (e.g., ROH, H₂O) | Decreases | Requires harsher conditions (higher temperature, stronger base) to react. | |
| EWG Position | ortho or para to Leaving Group | High Reactivity | Allows for resonance stabilization of the Meisenheimer intermediate.[2][9] |
| meta to Leaving Group | Low Reactivity | No direct resonance stabilization of the intermediate is possible.[2][3] |
Experimental Protocols
Protocol 1: General Procedure for Mono-substitution with an Amine Nucleophile
This protocol provides a general starting point for the reaction. Molar equivalents and temperature should be optimized for specific substrates.
-
Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.).
-
Inert Atmosphere: Seal the flask and purge with an inert gas (e.g., nitrogen or argon) for 5-10 minutes.
-
Addition of Reagents: Under a positive pressure of inert gas, add the desired amine nucleophile (1.1 - 1.5 eq.) and a suitable base (e.g., K₂CO₃, 1.5 eq.).
-
Solvent Addition: Add anhydrous, degassed polar aprotic solvent (e.g., DMF or DMSO) to achieve a substrate concentration of approximately 0.5-1.0 M.
-
Reaction: Place the reaction mixture in a preheated oil bath at the desired temperature (e.g., 80-120 °C) and stir vigorously.
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots and analyzing them by TLC or LC-MS.
-
Workup: Once the starting material is consumed or optimal conversion is reached, cool the mixture to room temperature. Dilute with ethyl acetate (B1210297) and wash with water (3x) and then with brine (1x).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Reaction Monitoring by Thin-Layer Chromatography (TLC)
-
Prepare TLC Plate: Draw a light pencil line ~1 cm from the bottom of a silica gel TLC plate.
-
Spotting: Using a capillary tube, spot a small amount of the starting material (co-spot), and a sample from the reaction mixture onto the pencil line.
-
Elution: Place the TLC plate in a developing chamber containing an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate). Ensure the solvent level is below the pencil line.
-
Visualization: After the solvent front has moved up the plate, remove it and visualize the spots under a UV lamp (254 nm). The disappearance of the starting material spot and the appearance of a new product spot indicates the reaction is progressing.
Visualizations
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. Explanation of the difference in reactivity between 1-chloro-2-nitrobenze.. [askfilo.com]
- 4. Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. m.youtube.com [m.youtube.com]
- 9. byjus.com [byjus.com]
analytical methods for assessing the purity of 1,3-dichloro-2-nitrobenzene
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the analytical methods for assessing the purity of 1,3-dichloro-2-nitrobenzene.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for determining the purity of this compound?
A1: The most common and reliable methods for purity assessment of this compound are High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS).[1] These techniques allow for the separation and quantification of the main compound and its potential impurities.
Q2: What is a typical purity level for commercially available this compound?
A2: Commercially available this compound typically has a purity of 98% or higher, as determined by Gas Chromatography (GC).[2]
Q3: What are the potential impurities that might be present in a this compound sample?
A3: Potential impurities can arise from the synthesis process and may include other isomers of dichloronitrobenzene, unreacted starting materials, or byproducts of side reactions.[3][4] The synthesis of a specific isomer can be challenging, and nitration of dichlorobenzenes often yields a mixture of products.[4]
Q4: How can I confirm the identity of this compound and its impurities?
A4: Mass Spectrometry (MS), often coupled with Gas Chromatography (GC-MS), is a powerful technique for the structural confirmation of this compound and the identification of unknown impurities by analyzing their mass fragmentation patterns.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
This protocol is a general guideline and may require optimization for your specific instrumentation and sample matrix.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
This compound reference standard
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water. A common starting point is a 55:45 (v/v) mixture.[5] Degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Dissolve a known amount of the this compound sample in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
UV Detection Wavelength: 240 nm[5]
-
-
Analysis: Inject the standards and the sample solution into the HPLC system.
-
Quantification: Create a calibration curve by plotting the peak area of the standards against their concentration. Determine the purity of the sample by comparing its peak area to the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This protocol provides a general framework for GC-MS analysis and may need to be adapted to your specific equipment.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for aromatic compounds (e.g., DB-5ms)
Reagents:
-
Helium (carrier gas)
-
Solvent for sample dissolution (e.g., dichloromethane, ethyl acetate)
-
This compound reference standard
Procedure:
-
Standard Solution Preparation: Prepare a stock solution of the this compound reference standard in a suitable volatile solvent.
-
Sample Preparation: Dissolve the sample in a volatile organic solvent.
-
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[6]
-
Oven Temperature Program: Start at a lower temperature (e.g., 50°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C) to ensure the elution of all components.[6]
-
MS Detector: Operated in electron ionization (EI) mode.
-
Scan Range: m/z 50-500.[6]
-
-
Analysis: Inject the sample solution into the GC-MS system.
-
Data Analysis: Identify this compound and its impurities by comparing their retention times and mass spectra to reference data or spectral libraries. Quantify the purity based on the relative peak areas.
Quantitative Data Summary
| Analytical Method | Parameter | Typical Value | Reference |
| HPLC | Column | Hypersil ODS2 (250 mm×4.6 mm, 5 μm) | [5] |
| Mobile Phase | Acetonitrile/Water (55:45 v/v) | [5] | |
| Flow Rate | 1.2 mL/min | [5] | |
| Detection Wavelength | 240 nm | [5] | |
| Typical Purity | >98% | [2] | |
| GC-MS | Column | DB-5ms or similar | [6] |
| Carrier Gas | Helium | [6] | |
| Injector Temperature | 250 °C | [6] | |
| Ionization Mode | Electron Ionization (EI) | [6] | |
| Typical Purity | >98% | [2] |
Troubleshooting Guides
HPLC Troubleshooting
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Peak Tailing | Secondary interactions with the stationary phase; Column contamination; Dead volume in the system. | - Adjust mobile phase pH. - Use a guard column to protect the analytical column. - Check for and minimize extra-column volume in tubing and connections. |
| Baseline Drift | Changes in mobile phase composition; Temperature fluctuations; Column bleed. | - Ensure proper mobile phase preparation and degassing. - Use a column oven to maintain a stable temperature. - Condition the column properly. |
| Ghost Peaks | Contamination in the injector, solvent, or sample; Carryover from previous injections. | - Run a blank gradient to identify the source of contamination. - Use high-purity solvents. - Implement a thorough needle wash protocol. |
| Irreproducible Retention Times | Inconsistent mobile phase preparation; Leaks in the pump or fittings; Column aging. | - Prepare fresh mobile phase daily. - Check for leaks throughout the system. - Monitor column performance and replace if necessary. |
GC-MS Troubleshooting
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | Active sites in the injector liner or column; Column overload; Improper column installation. | - Use a deactivated inlet liner. - Dilute the sample. - Ensure the column is installed correctly in the injector and detector. |
| Loss of Sensitivity | Contamination of the ion source; Leaks in the vacuum system; Aging detector. | - Clean the ion source according to the manufacturer's instructions. - Perform a leak check. - Tune the instrument. |
| High Background Noise | Contaminated carrier gas; Column bleed; Contaminated injector. | - Use high-purity carrier gas with appropriate traps. - Condition the column. - Clean or replace the injector liner and septum. |
| Mass Spectral Anomalies | Incorrect tuning; Air leak in the MS system. | - Re-tune the mass spectrometer. - Check for leaks, particularly around the column fitting into the MS. |
Experimental Workflows
Caption: HPLC analysis workflow for purity assessment.
Caption: GC-MS analysis workflow for purity assessment.
References
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. chemscene.com [chemscene.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound | 601-88-7 | Benchchem [benchchem.com]
- 5. Purity Analysis of 1,3-Dichloro-2,4,6-Trinitrobenzene by High Performance Liquid Chromatography [energetic-materials.org.cn]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Purification of 1-Chloro-3-(2-nitrovinyl)benzene via Recrystallization
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols for the purification of crude 1-chloro-3-(2-nitrovinyl)benzene (B42228) by recrystallization.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges and questions that may arise during the purification process.
Q1: What are the typical impurities in crude 1-chloro-3-(2-nitrovinyl)benzene synthesized via the Henry reaction?
A1: Crude samples synthesized from 3-chlorobenzaldehyde (B42229) and nitromethane (B149229) often contain unreacted 3-chlorobenzaldehyde, oligomeric byproducts, and residual base catalyst.[1] Depending on the reaction conditions, side-products from other reactions, such as the Cannizzaro reaction of the aldehyde, may also be present.[1]
Q2: My purified product has a low melting point or a broad melting point range. What does this indicate?
A2: A low or broad melting point range is a common indicator of impurities. Pure crystalline solids typically have a sharp melting point range, usually within 1-2 °C.[2] Rapid crystallization can trap impurities within the crystal lattice, leading to a decrease in purity.[2]
Q3: The product is not crystallizing from the solution upon cooling. What should I do?
A3: This issue, known as supersaturation, can occur even when the solution is saturated.[3][4] To induce crystallization, you can try the following techniques:
-
Scratching: Gently scratch the inside surface of the flask with a glass stirring rod just below the liquid level. The tiny scratches provide a surface for crystal nucleation.[3][4]
-
Seeding: Add a "seed crystal" of the pure compound to the solution, if available.[3][4]
-
Reducing Solvent Volume: You may have used too much solvent. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[4][5]
-
Further Cooling: If crystals have not formed at room temperature, place the flask in an ice bath to further decrease solubility.[2]
Q4: My product "oiled out" instead of forming crystals. How can I fix this?
A4: "Oiling out" occurs when the solid separates from the solution as a liquid instead of a crystalline solid.[4] This often happens when the boiling point of the solvent is higher than the melting point of the solute or when significant impurities are present.[1][6] To resolve this:
-
Reheat the solution to redissolve the oil.
-
Allow the solution to cool much more slowly. You can do this by leaving the hot solution on a cooling hot plate instead of a cold surface.[4]
-
Consider using a different recrystallization solvent with a lower boiling point.[1]
Q5: The yield of my recrystallized product is very low. What are the common causes?
A5: A low yield can result from several factors:
-
Using too much solvent: The most common reason for low yield is using an excessive amount of solvent, which keeps more of your product dissolved even after cooling.[3][5]
-
Premature crystallization: If the solution is not filtered while hot to remove insoluble impurities, some product may crystallize prematurely and be lost.
-
Washing with warm solvent: Washing the collected crystals with solvent that is not ice-cold can redissolve a significant portion of your product.[2][3]
-
Incomplete crystallization: Ensure the solution has been thoroughly cooled in an ice bath to maximize the precipitation of the solid.[2]
Q6: What is the best solvent for recrystallizing 1-chloro-3-(2-nitrovinyl)benzene?
A6: Ethanol and ethyl acetate (B1210297) are commonly used and effective solvents for this compound.[1][2][7] A mixture of ethyl acetate and hexane (B92381) has also been reported as a suitable solvent system.[8] The ideal solvent is one in which the compound is highly soluble at high temperatures but has low solubility at cold temperatures.[2][6]
Q7: My crystals are very fine and powdery. Does this affect purity?
A7: Rapid crystal formation often leads to smaller, more powdery crystals and can trap impurities.[2][5] For optimal purity, aim for a slower crystallization process, which allows for the formation of larger, more well-defined crystals over a period of 15-20 minutes or more.[2][5] If crystallization happens too quickly, reheat the solution, add a small amount of additional solvent, and allow it to cool more slowly.[5]
Q8: When is column chromatography a better purification method?
A8: If recrystallization fails to yield a product of sufficient purity, column chromatography using silica (B1680970) gel is an effective alternative.[1][9] This method is particularly useful when impurities have similar solubility profiles to the desired product. A common eluent system for this compound is a mixture of petroleum ether and ethyl acetate.[9]
Quantitative Data Presentation
The table below summarizes key physicochemical properties of 1-chloro-3-(2-nitrovinyl)benzene.
| Property | Value | Reference |
| Molecular Formula | C₈H₆ClNO₂ | [7][10] |
| Molecular Weight | 183.59 g/mol | [7][10] |
| Appearance | Yellow crystalline solid | [10] |
| Melting Point | 48-52 °C | [10] |
| Storage Temperature | 2-8°C | [7][10] |
| Solubility | Soluble in ethanol, chloroform, and ethyl acetate. Low solubility in water. | [7][11] |
Detailed Experimental Protocol for Recrystallization
This protocol outlines a standard procedure for the purification of crude 1-chloro-3-(2-nitrovinyl)benzene.
Materials:
-
Crude 1-chloro-3-(2-nitrovinyl)benzene
-
Recrystallization solvent (e.g., Ethanol or Ethyl Acetate)[1][2]
-
Erlenmeyer flasks
-
Heating source (e.g., hot plate)
-
Büchner funnel and filter flask for vacuum filtration[2]
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude solid into an Erlenmeyer flask. Add a small volume of the chosen solvent (e.g., ethanol) and heat the mixture to a near-boil while stirring.[2] Continue adding the solvent in small portions until the solid is completely dissolved. It is crucial to use the minimum amount of near-boiling solvent to ensure a good recovery.[2][3]
-
Hot Filtration (if necessary): If insoluble impurities are present, they should be removed at this stage. To prevent premature crystallization, add a slight excess of hot solvent and quickly filter the hot solution through a pre-warmed funnel using gravity filtration.
-
Cooling and Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly and undisturbed to room temperature.[2] Slow cooling is essential for the formation of large, pure crystals.[2] Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.[2][11]
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[12]
-
Washing: Wash the collected crystals on the filter paper with a small amount of ice-cold solvent to rinse away any remaining soluble impurities.[2] Using ice-cold solvent is critical to minimize redissolving the purified product.[2][3]
-
Drying: Allow the crystals to dry completely on the filter paper by drawing air through them for several minutes. The final product can then be transferred to a watch glass or drying dish to air dry or be dried in a vacuum oven.[10][12]
-
Purity Assessment: Confirm the purity of the final product by measuring its melting point. A sharp melting point range close to the literature value indicates high purity.[2]
Mandatory Visualization
The following diagram illustrates a logical workflow for troubleshooting common issues during the recrystallization process.
Caption: Troubleshooting workflow for the recrystallization of 1-chloro-3-(2-nitrovinyl)benzene.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Validation & Comparative
Comparative NMR Analysis of 1,3-Dichloro-2-nitrobenzene and Its Isomers
A Comprehensive Guide for Researchers and Drug Development Professionals
This guide provides a detailed comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 1,3-dichloro-2-nitrobenzene and its structural isomers. Understanding the distinct NMR profiles of these compounds is crucial for unambiguous identification, purity assessment, and structural elucidation in synthetic chemistry and drug development. This document presents experimental and predicted spectral data, outlines a standard experimental protocol for data acquisition, and illustrates the analytical workflow.
¹H and ¹³C NMR Data Comparison
The following table summarizes the experimental and predicted ¹H and ¹³C NMR data for this compound and its isomers. The chemical shifts (δ) are reported in parts per million (ppm), and coupling constants (J) are in Hertz (Hz).
| Compound | ¹H NMR Data (δ, ppm; Multiplicity; J, Hz) | ¹³C NMR Data (δ, ppm) |
| This compound | Predicted: H4/H6: 7.6 (d, J=8.2), H5: 7.4 (t, J=8.2) | Predicted: 149.0 (C-NO₂), 133.0 (C-Cl), 130.0 (CH), 128.0 (CH) |
| 2,3-Dichloronitrobenzene [1] | H4: 7.70 (d, J=8.1), H5: 7.69 (t, J=8.1), H6: 7.37 (d, J=8.1) | Not explicitly found |
| 2,5-Dichloronitrobenzene [2] | H3: 7.89 (d, J=2.5), H4: 7.51 (dd, J=8.7, 2.5), H6: 7.51 (d, J=8.7) | Not explicitly found |
| 1,3-Dichlorobenzene [3][4] | H2: 7.27 (t, J=1.97), H4/H6: 7.10 (dd, J=8.1, 1.97), H5: 7.05 (t, J=8.1) | 135.2, 130.5, 128.7, 126.7 |
Experimental Protocol for NMR Data Acquisition
The following is a standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra of aromatic compounds like dichloronitrobenzenes.
1. Sample Preparation:
-
Sample Weighing: Accurately weigh approximately 5-20 mg of the solid compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Deuterated chloroform (B151607) (CDCl₃) is a common choice for nonpolar aromatic compounds.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can aid dissolution.
-
Transfer: Using a clean Pasteur pipette, transfer the solution to a standard 5 mm NMR tube. Ensure the solvent height is around 4-5 cm.
-
Internal Standard (Optional): Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
2. NMR Spectrometer Setup and Data Acquisition:
-
Instrumentation: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz) is recommended for better signal dispersion and resolution.
-
Locking and Shimming: Insert the sample into the spectrometer. The instrument will "lock" onto the deuterium (B1214612) signal of the solvent to stabilize the magnetic field. The magnetic field homogeneity is then optimized through a process called "shimming" to obtain sharp spectral lines.
-
¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically used.
-
Spectral Width: Set a spectral width that encompasses the aromatic region (typically 6.5-8.5 ppm) and any other expected signals.
-
Number of Scans: Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is usually adequate.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon atom.
-
Spectral Width: The spectral width should cover the aromatic carbon region (typically 120-150 ppm) and any carbons bonded to electronegative groups.
-
Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) is required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
Relaxation Delay: A longer relaxation delay (e.g., 2-5 seconds) is often necessary for quaternary carbons to be observed.
-
3. Data Processing:
-
Fourier Transform: The acquired free induction decay (FID) is converted into a frequency-domain spectrum via a Fourier transform.
-
Phasing: The spectrum is phased to ensure all peaks are in the pure absorption mode.
-
Baseline Correction: The baseline of the spectrum is corrected to be flat.
-
Referencing: The chemical shifts are referenced to the internal standard (TMS) or the residual solvent signal.
-
Integration: For ¹H NMR, the area under each peak is integrated to determine the relative number of protons.
-
Peak Picking: The chemical shift of each peak is accurately determined.
NMR Analysis Workflow
The following diagram illustrates the logical workflow for the NMR analysis of this compound, from sample preparation to structural elucidation and comparison with alternatives.
Caption: A flowchart detailing the key stages of NMR analysis.
References
A Researcher's Guide to the GC-MS Analysis of 1,3-Dichloro-2-Nitrobenzene and its Isomers
For researchers, scientists, and professionals in drug development, the accurate identification and differentiation of dichloronitrobenzene isomers are critical for ensuring the purity, safety, and efficacy of pharmaceutical products and intermediates. This guide provides a comprehensive comparison of the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 1,3-dichloro-2-nitrobenzene and its related isomers, supported by experimental data and detailed protocols.
The presence of isomeric impurities can significantly impact the toxicological profile and therapeutic effectiveness of a drug substance. Therefore, robust analytical methods capable of separating and identifying these closely related compounds are paramount. GC-MS stands out as a powerful technique for this purpose, offering high-resolution separation and definitive mass-based identification.
Comparative Analysis of Dichloronitrobenzene Isomers
Gas chromatography separates volatile compounds based on their differential partitioning between a stationary phase and a mobile gas phase. The retention time (RT), the time it takes for a compound to travel through the chromatographic column, is a key parameter for identification. Mass spectrometry provides structural information by fragmenting the analyte molecules and measuring the mass-to-charge ratio (m/z) of the resulting ions.
While a comprehensive, standardized retention time library for all dichloronitrobenzene isomers under a single set of conditions is not universally established, the following table summarizes typical elution order and key mass spectral fragments observed for this compound and a common isomer, 1,2-dichloro-3-nitrobenzene. The elution order can vary based on the specific GC column and conditions used.
| Compound | Molecular Weight ( g/mol ) | Key Mass Spectral Fragments (m/z) |
| This compound | 191.0 | 191 (M+), 161, 145, 110, 75 |
| 1,2-Dichloro-3-nitrobenzene [1] | 191.0[1] | 191 (M+), 161, 145, 110, 75[1] |
Note: The fragmentation patterns of dichloronitrobenzene isomers can be very similar due to their structural resemblance. The molecular ion peak (M+) is expected at m/z 191 (for the most abundant chlorine isotopes, ³⁵Cl). Common fragmentation pathways for nitroaromatic compounds involve the loss of the nitro group (-NO₂, 46 amu) or a nitro radical (-NO, 30 amu). The presence of two chlorine atoms will result in a characteristic isotopic pattern for chlorine-containing fragments, with M+2 and M+4 peaks.
Experimental Protocol for GC-MS Analysis
This section outlines a typical experimental protocol for the analysis of dichloronitrobenzene isomers. This method can be adapted and optimized for specific instrumentation and analytical requirements.
Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS) is used.
Sample Preparation: Samples are typically prepared by dissolving them in a suitable organic solvent, such as methanol (B129727) or dichloromethane, to a concentration of approximately 1 mg/mL.
GC Conditions:
-
Column: A DB-5ms capillary column (30 m x 0.25 mm I.D., 0.25 µm film thickness) or an equivalent 5% phenyl-methylpolysiloxane stationary phase is recommended for the separation of these isomers.[2][3]
-
Injector Temperature: 280 °C[2]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: Increase to 250 °C at a rate of 10 °C/min.
-
Final hold: 250 °C for 5 minutes.
-
-
Injection Mode: Splitless injection with an injection volume of 1 µL.
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.[2]
-
Source Temperature: 230 °C[2]
-
Quadrupole Temperature: 150 °C[2]
-
Transfer Line Temperature: 280 °C[2]
-
Acquisition Mode: Full scan mode from m/z 50 to 300 to obtain complete mass spectra for identification. Selected Ion Monitoring (SIM) can be used for targeted quantification to enhance sensitivity.
Workflow for Isomer Analysis
The following diagram illustrates the logical workflow for the GC-MS analysis of dichloronitrobenzene isomers.
Caption: Workflow of GC-MS analysis for dichloronitrobenzene isomers.
Conclusion
The GC-MS technique provides a reliable and sensitive method for the separation and identification of this compound and its isomers. While chromatographic separation can be challenging due to the similar physicochemical properties of the isomers, careful optimization of the GC conditions, particularly the column type and temperature program, can achieve baseline resolution. Mass spectrometry offers definitive identification through characteristic fragmentation patterns and molecular ion information. For unambiguous identification, it is crucial to compare the obtained mass spectra with those of certified reference standards and spectral libraries. This guide provides a solid foundation for researchers to develop and validate robust analytical methods for the quality control of dichloronitrobenzene compounds in various applications.
References
A Comparative Guide to the Reactivity of Dichloronitrobenzene Isomers in Nucleophilic Aromatic Substitution (SNAr)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of the six isomers of dichloronitrobenzene in nucleophilic aromatic substitution (SNAr) reactions. A thorough understanding of the distinct chemical behaviors of these isomers is crucial for their application as versatile intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. This document synthesizes established principles of physical organic chemistry and provides a framework for experimental validation.
The reactivity of dichloronitrobenzene isomers in SNAr reactions is fundamentally governed by the position of the electron-withdrawing nitro group relative to the chlorine leaving groups. The nitro group activates the aromatic ring towards nucleophilic attack by stabilizing the negatively charged intermediate, known as the Meisenheimer complex. This stabilization is most effective when the nitro group is positioned ortho or para to the site of nucleophilic attack, allowing for delocalization of the negative charge onto the nitro group through resonance. Consequently, isomers with a meta relationship between the nitro group and the leaving group are significantly less reactive.
Comparative Reactivity Data
| Isomer | Structure | Position of -NO₂ Relative to Leaving Group(s) | Predicted Second-Order Rate Constant (k₂) with Piperidine (B6355638) (M⁻¹s⁻¹) |
| 2,3-Dichloronitrobenzene | ![]() | Ortho to C2-Cl, Meta to C3-Cl | 1.5 x 10⁻³ |
| 2,4-Dichloronitrobenzene | ![]() | Ortho to C2-Cl, Para to C4-Cl | 5.0 x 10⁻² |
| 2,5-Dichloronitrobenzene | ![]() | Ortho to C2-Cl, Meta to C5-Cl | 2.0 x 10⁻³ |
| 2,6-Dichloronitrobenzene | ![]() | Ortho to both C2-Cl and C6-Cl | 8.0 x 10⁻² |
| 3,4-Dichloronitrobenzene | ![]() | Meta to C3-Cl, Para to C4-Cl | 3.0 x 10⁻² |
| 3,5-Dichloronitrobenzene | ![]() | Meta to both C3-Cl and C5-Cl | 1.0 x 10⁻⁶ |
Note: The provided rate constants are illustrative and intended for comparative purposes. Actual experimental values may vary depending on the specific reaction conditions (solvent, temperature, nucleophile concentration, etc.).
Experimental Protocol for a Comparative Kinetic Study
To empirically determine and compare the reactivity of the dichloronitrobenzene isomers, a standardized kinetic study is essential. The following protocol outlines a general method for determining the second-order rate constants for the reaction of these substrates with a nucleophile, such as piperidine, using UV-Vis spectrophotometry.[1]
Objective: To determine the second-order rate constants for the SNAr reaction of dichloronitrobenzene isomers with piperidine in a suitable solvent at a constant temperature.
Materials:
-
All six dichloronitrobenzene isomers (high purity)
-
Piperidine (reagent grade, freshly distilled)
-
A suitable polar aprotic solvent (e.g., acetonitrile (B52724) or DMSO, spectroscopic grade)
-
Volumetric flasks and pipettes
-
Thermostatted UV-Vis spectrophotometer
Procedure:
-
Preparation of Stock Solutions:
-
Prepare stock solutions of each dichloronitrobenzene isomer of a known concentration (e.g., 0.01 M) in the chosen solvent.
-
Prepare a stock solution of piperidine of a known concentration (e.g., 1.0 M) in the same solvent.
-
-
Kinetic Measurements:
-
Set the thermostatted UV-Vis spectrophotometer to the desired reaction temperature (e.g., 50 °C).
-
In a cuvette, place a known volume of the solvent and the piperidine stock solution to achieve a desired concentration (e.g., 0.1 M). Ensure a pseudo-first-order condition where the concentration of piperidine is in large excess (at least 10-fold) compared to the dichloronitrobenzene isomer.
-
Initiate the reaction by injecting a small, known volume of the dichloronitrobenzene isomer stock solution into the cuvette, bringing the final concentration to a suitable value for spectrophotometric monitoring (e.g., 5 x 10⁻⁵ M).
-
Immediately start recording the absorbance at the wavelength of maximum absorbance (λ_max) of the product (the corresponding N-substituted piperidinyl-dichloronitrobenzene). The λ_max for each product should be determined beforehand by recording the full spectrum of a completed reaction mixture.
-
Monitor the increase in absorbance over time until the reaction is complete or has proceeded to a significant extent.
-
-
Data Analysis:
-
The pseudo-first-order rate constant (k_obs) can be determined by fitting the absorbance versus time data to a first-order rate equation: ln(A_∞ - A_t) = -k_obs * t + ln(A_∞ - A_0), where A_t is the absorbance at time t, A_∞ is the absorbance at the completion of the reaction, and A_0 is the initial absorbance.
-
The second-order rate constant (k₂) is then calculated from the pseudo-first-order rate constant using the equation: k₂ = k_obs / [Piperidine].
-
Repeat the experiment for each dichloronitrobenzene isomer under identical conditions to ensure a valid comparison.
-
Reactivity Principles and Visualization
The significant differences in reactivity among the dichloronitrobenzene isomers can be rationalized by examining the stability of the Meisenheimer complex formed during the SNAr reaction. The following diagram illustrates the logical relationship between the position of the nitro group and its ability to stabilize the intermediate through resonance.
Caption: Influence of nitro group position on SNAr reactivity.
This diagram illustrates that when the nitro group is in the ortho or para position relative to the chlorine being substituted, it can directly participate in the delocalization of the negative charge of the Meisenheimer complex through resonance. This strong stabilization of the intermediate lowers the activation energy of the reaction, leading to a faster reaction rate. Conversely, a meta-positioned nitro group cannot directly delocalize the negative charge via resonance, resulting in a less stable intermediate, a higher activation energy, and a significantly slower reaction rate. This fundamental principle is the key to understanding and predicting the reactivity of dichloronitrobenzene isomers in SNAr reactions.
References
A Comparative Spectroscopic Analysis of 1,3-Dichloro-2-nitrobenzene and 1,2-Dichloro-4-nitrobenzene
For Immediate Publication
This guide provides a detailed spectroscopic comparison of two isomeric dichloronitrobenzenes: 1,3-dichloro-2-nitrobenzene and 1,2-dichloro-4-nitrobenzene. The objective is to highlight the key differences in their Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data, providing researchers, scientists, and drug development professionals with a clear framework for their differentiation. All quantitative data are summarized in comparative tables, and detailed experimental protocols for the cited spectroscopic techniques are provided.
Spectroscopic Data Comparison
The structural differences between this compound and 1,2-dichloro-4-nitrobenzene, arising from the varied substitution patterns of the chloro and nitro groups on the benzene (B151609) ring, give rise to distinct spectroscopic signatures.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For aromatic nitro compounds, the key absorptions are the asymmetric and symmetric stretching vibrations of the nitro group (NO₂), as well as C-H and C-Cl stretching and bending vibrations.
| Functional Group | Vibrational Mode | This compound (cm⁻¹) ** | 1,2-Dichloro-4-nitrobenzene (cm⁻¹) ** |
| Nitro (NO₂) | Asymmetric Stretch | 1550-1475 | 1550-1475 |
| Nitro (NO₂) | Symmetric Stretch | 1360-1290 | 1360-1290 |
| Aromatic C-H | Stretch | > 3000 | > 3000 |
| Aromatic C=C | Stretch | ~1600-1450 | ~1600-1450 |
| C-Cl | Stretch | ~1100-800 | ~1100-800 |
| C-H | Out-of-plane bend | ~900-675 | ~900-675 |
Note: The exact peak positions can vary based on the sample preparation method and the physical state of the sample.
The primary distinction in the IR spectra of these isomers often lies in the fingerprint region (below 1500 cm⁻¹), particularly the C-H out-of-plane bending patterns, which are sensitive to the substitution pattern on the benzene ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within a molecule. The number of signals, their chemical shifts, and their splitting patterns are highly indicative of the molecular structure.
¹H NMR Spectral Data
| Parameter | This compound | 1,2-Dichloro-4-nitrobenzene |
| Number of Signals | 2 | 3 |
| Expected Splitting Pattern | 1 Triplet, 1 Doublet | 1 Doublet, 1 Doublet of doublets, 1 Doublet |
| Observed Chemical Shifts (δ, ppm) in CDCl₃ | Not explicitly found in search results. | A: 8.341, B: 8.084, C: 7.654[1] |
| Observed Coupling Constants (J, Hz) in CDCl₃ | Not explicitly found in search results. | J(A,B)=2.5Hz, J(B,C)=8.8Hz[1] |
¹³C NMR Spectral Data
| Parameter | This compound | 1,2-Dichloro-4-nitrobenzene |
| Number of Signals | 4 | 6 |
| Observed Chemical Shifts (δ, ppm) in CDCl₃ | Not explicitly found in search results. | Data available through subscription services.[2] |
The difference in the number of unique proton and carbon environments is a definitive way to distinguish between these two isomers. This compound has a plane of symmetry that results in fewer NMR signals compared to the less symmetrical 1,2-dichloro-4-nitrobenzene.
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of a compound. Both isomers have the same molecular weight.[3][4][5][6][7] However, their fragmentation patterns may differ due to the different substitution patterns influencing bond stabilities.
| Parameter | This compound & 1,2-Dichloro-4-nitrobenzene |
| Molecular Formula | C₆H₃Cl₂NO₂ |
| Molecular Weight | 192.00 g/mol [3][4][5][6][7] |
| Molecular Ion Peak (M⁺) | m/z = 191, 193, 195 (due to chlorine isotopes) |
| Key Fragmentation Pathways | Loss of NO₂, loss of Cl, loss of NO, loss of HCl |
While both isomers will show a characteristic isotopic pattern for two chlorine atoms in the molecular ion peak, the relative intensities of the fragment ions can differ, providing clues to the original structure.
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To obtain the infrared absorption spectrum of the solid dichloronitrobenzene isomers.
Methodology (Thin Solid Film):
-
Sample Preparation: Dissolve approximately 10-20 mg of the solid sample in a few drops of a volatile solvent such as methylene (B1212753) chloride or acetone.
-
Film Deposition: Apply a drop of the resulting solution onto the surface of a single, clean potassium bromide (KBr) or sodium chloride (NaCl) salt plate.
-
Solvent Evaporation: Allow the solvent to fully evaporate, leaving a thin, even film of the solid compound on the plate.
-
Background Spectrum: Run a background spectrum with an empty sample holder to account for atmospheric and instrumental absorptions.
-
Sample Spectrum Acquisition: Place the salt plate with the sample film in the spectrometer's sample holder and acquire the infrared spectrum. A typical range is 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of the dichloronitrobenzene isomers.
Methodology:
-
Sample Preparation: Accurately weigh 10-20 mg of the sample and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean vial.
-
Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) to the solution to serve as an internal reference for chemical shifts (δ = 0.00 ppm).
-
Transfer to NMR Tube: Transfer the solution to a standard 5 mm NMR tube.
-
Spectrometer Setup: Place the NMR tube in the spectrometer. The instrument is then tuned and the magnetic field is shimmed to ensure homogeneity.
-
¹H NMR Spectrum Acquisition:
-
Pulse Sequence: A standard single-pulse experiment is typically used.
-
Acquisition Parameters:
-
Spectral Width: ~12-15 ppm
-
Acquisition Time: ~2-4 seconds
-
Relaxation Delay: 1-5 seconds
-
Number of Scans: 8-16
-
-
-
¹³C NMR Spectrum Acquisition:
-
Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon.
-
Acquisition Parameters:
-
Spectral Width: ~200-220 ppm
-
Acquisition Time: ~1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 128-1024 (or more, as ¹³C has a low natural abundance)
-
-
-
Data Processing: The acquired Free Induction Decay (FID) is processed using Fourier transformation, followed by phase and baseline correction to generate the final spectrum.
Electron Ionization Mass Spectrometry (EI-MS)
Objective: To determine the molecular weight and fragmentation pattern of the dichloronitrobenzene isomers.
Methodology:
-
Sample Introduction: Introduce a small amount of the sample (typically in the microgram range) into the mass spectrometer, often via a direct insertion probe or gas chromatography (GC) inlet. The sample must be volatile enough to be vaporized.[3]
-
Vaporization: If using a direct insertion probe, the sample is heated under vacuum to promote vaporization.
-
Ionization: In the ion source, the gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[3] This causes the molecules to ionize and fragment.
-
Ion Acceleration: The resulting positively charged ions are accelerated by an electric field into the mass analyzer.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a magnetic field, a quadrupole, or a time-of-flight analyzer.
-
Detection: A detector records the abundance of ions at each m/z value.
-
Data Representation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.
Workflow for Spectroscopic Differentiation
The following diagram illustrates the logical workflow for distinguishing between this compound and 1,2-dichloro-4-nitrobenzene using the described spectroscopic techniques.
Caption: Workflow for the spectroscopic differentiation of dichloronitrobenzene isomers.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. bitesizebio.com [bitesizebio.com]
- 3. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]
- 4. books.rsc.org [books.rsc.org]
- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 6. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 7. rroij.com [rroij.com]
Comparative Analysis of the Biological Activities of 1,3-Dichloro-2-nitrobenzene Derivatives
For Researchers, Scientists, and Drug Development Professionals
Derivatives of 1,3-dichloro-2-nitrobenzene represent a class of chemical compounds with emerging interest in medicinal chemistry. The introduction of various functional groups onto this scaffold can lead to a diverse range of biological activities. This guide provides a comparative overview of the reported biological activities of these derivatives, with a focus on their potential as anticancer and antimicrobial agents. The information is presented to aid researchers in the design and development of novel therapeutic agents.
Anticancer Activity of 2,6-Dichloroaniline (B118687) Derivatives
A significant route to biologically active compounds from this compound involves the reduction of the nitro group to form 2,6-dichloroaniline. This intermediate serves as a versatile building block for the synthesis of various heterocyclic and acyclic derivatives with potential therapeutic applications. One notable class of compounds derived from 2,6-dichloroaniline is the 2-indolinone family.
2-Indolinone Derivatives: In Vitro Cytotoxicity
A study focusing on the synthesis and in vitro anticancer evaluation of 1-(2,6-dichlorophenyl)-3-methylene-1,3-dihydro-indol-2-one derivatives has demonstrated their cytotoxic potential against the SW620 human colon cancer cell line.[1] The core structure of these compounds incorporates the 2,6-dichlorophenyl moiety, highlighting the importance of this substitution pattern for anticancer activity.
Below is a summary of the cytotoxic activity of selected 2-indolinone derivatives from the study:
| Compound ID | Substitution at 3-position | IC50 (µg/mL) against SW620 cells |
| 4c | Aryl group | 12.5 |
| 4f | Aryl group | 8.7 |
| 4j | Aryl group | 2.1 |
Table 1: In vitro cytotoxic activity of 2-indolinone derivatives bearing the 2,6-dichlorophenyl group against the SW620 colon cancer cell line.[1]
The data indicates that the nature of the aryl group at the 3-position of the indolinone ring significantly influences the cytotoxic potency, with compound 4j exhibiting the highest activity in this series.[1]
Experimental Protocols
Synthesis of 1-(2,6-dichlorophenyl)-3-methylene-1,3-dihydro-indol-2-one Derivatives
A general synthetic pathway to these 2-indolinone derivatives involves the initial synthesis of 1-(2,6-dichlorophenyl)indolin-2-one, followed by a Knoevenagel condensation with various aromatic aldehydes.[1]
Step 1: Synthesis of 1-(2,6-dichlorophenyl)indolin-2-one
-
Dissolve diclofenac (B195802) sodium (a derivative of 2,6-dichloroaniline) in a suitable organic solvent.
-
Add thionyl chloride to the solution and stir at room temperature.
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography to obtain 1-(2,6-dichlorophenyl)indolin-2-one.
Step 2: Knoevenagel Condensation
-
To a solution of 1-(2,6-dichlorophenyl)indolin-2-one and a substituted aromatic aldehyde in ethanol, add a catalytic amount of piperidine.
-
Reflux the reaction mixture and monitor its progress.
-
After completion, cool the mixture to allow for the precipitation of the product.
-
Filter, wash, and recrystallize the solid to yield the final 1-(2,6-dichlorophenyl)-3-methylene-1,3-dihydro-indol-2-one derivatives.
In Vitro Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of the synthesized compounds against the SW620 colon cancer cell line was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Seed SW620 cells in 96-well plates at a density of 5 × 10³ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a positive control (e.g., a known anticancer drug) and incubate for 48 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., dimethyl sulfoxide) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.
Potential Mechanisms of Action and Signaling Pathways
While the specific molecular mechanisms of action for these 2-indolinone derivatives have not been fully elucidated, compounds with similar core structures often exert their anticancer effects by interfering with critical cellular processes such as microtubule dynamics or by inhibiting protein kinases involved in cancer cell proliferation and survival.[2][3][4]
Potential Inhibition of Microtubule Polymerization
Many anticancer agents target the highly dynamic microtubule network, which is essential for cell division.[2] Disruption of microtubule polymerization or depolymerization can lead to mitotic arrest and subsequent apoptosis of cancer cells.
Caption: Potential mechanism of action via microtubule polymerization inhibition.
Antimicrobial Activity of Derivatives
While specific studies on the antimicrobial activity of derivatives of this compound are limited, related compounds such as Schiff bases derived from other dichlorinated anilines have shown promising antimicrobial properties.[5][6] Schiff bases are formed by the condensation of a primary amine with an aldehyde or ketone and are known to exhibit a wide range of biological activities, including antibacterial and antifungal effects.[7]
The general structure of these compounds and their potential as antimicrobial agents warrant further investigation into Schiff bases and other heterocyclic derivatives synthesized from 2,6-dichloroaniline.
Experimental Workflow for Antimicrobial Screening
A typical workflow for the synthesis and evaluation of the antimicrobial activity of novel chemical entities is outlined below.
References
- 1. Synthesis of 1-(2,6-dichlorophenyl)-3-methylene-1,3-dihydro-indol-2-one derivatives and in vitro anticancer evaluation against SW620 colon cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of action of antitumor drugs that interact with microtubules and tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. sciensage.info [sciensage.info]
- 6. iajpr.com [iajpr.com]
- 7. A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Nitrating Agents for 1,3-Dichlorobenzene
A comprehensive guide for researchers, scientists, and drug development professionals on the regioselective mononitration of 1,3-dichlorobenzene (B1664543), offering a comparative analysis of various nitrating agents, supported by experimental data and detailed protocols.
The nitration of 1,3-dichlorobenzene is a critical transformation in the synthesis of various valuable intermediates for the pharmaceutical, agrochemical, and dye industries. The regioselectivity of this reaction, which dictates the position of the incoming nitro group, is of paramount importance as it determines the final product distribution and overall process efficiency. This guide provides a comparative study of different nitrating agents for the mononitration of 1,3-dichlorobenzene, focusing on the yields of the primary isomers: 2,4-dichloro-1-nitrobenzene and 2,6-dichloro-1-nitrobenzene.
Performance of Nitrating Agents: A Quantitative Comparison
The choice of nitrating agent and reaction conditions significantly influences the isomer distribution and overall yield of the mononitration of 1,3-dichlorobenzene. The two chlorine atoms in the meta position direct the incoming electrophile (the nitronium ion, NO₂⁺) primarily to the ortho and para positions relative to themselves. This results in the formation of 2,4-dichloro-1-nitrobenzene (nitration at the 4-position, which is para to one chlorine and ortho to the other) and 2,6-dichloro-1-nitrobenzene (nitration at the 2- or 6-position, which is ortho to both chlorine atoms). Due to steric hindrance, the formation of 3,5-dichloro-1-nitrobenzene is generally negligible.
A summary of the performance of various nitrating agents in the mononitration of 1,3-dichlorobenzene is presented in the table below.
| Nitrating Agent/System | Substrate | Temperature (°C) | Reaction Time | Solvent | Total Yield (%) | Isomer Distribution (%) |
| Mixed Acid (HNO₃/H₂SO₄) | 1,3-Dichlorobenzene | 40-70 | Not Specified | None | ~98 (crude) | 2,4-isomer: Major, 2,6-isomer: Minor |
| Fuming HNO₃ / H₂SO₄ | 1,3-Dichlorobenzene | 99 | Not Specified | None | High (for dinitration) | Dinitro Isomers: ~85% 4,6-dinitro, 15% 2,4-dinitro |
| Bismuth Subnitrate / Thionyl Chloride | Halobenzenes | Room Temp. | Varies | Dichloromethane | Good | Ortho and Para derivatives |
Note: Detailed quantitative data for the mononitration isomer distribution of 1,3-dichlorobenzene is not extensively available in a single comparative study. The information presented is compiled from various sources, and "Major" and "Minor" are used where specific percentages are not provided. The data for fuming nitric acid pertains to dinitration but provides insight into the directing effects.
Experimental Protocols
Detailed methodologies for the nitration of 1,3-dichlorobenzene using common nitrating agents are provided below.
Protocol 1: Mononitration using Mixed Acid (Concentrated HNO₃/H₂SO₄)
This is the most common and industrially applied method for the nitration of aromatic compounds.
Procedure:
-
In a reaction flask equipped with a stirrer, thermometer, and a dropping funnel, carefully prepare a nitrating mixture by adding a specific molar equivalent of concentrated nitric acid to concentrated sulfuric acid while cooling in an ice bath to maintain a low temperature.
-
Slowly add 1,3-dichlorobenzene to the stirred nitrating mixture, ensuring the temperature is maintained between 40-70°C.
-
After the addition is complete, continue stirring for a specified period to ensure the reaction goes to completion.
-
Carefully pour the reaction mixture onto crushed ice to precipitate the crude product.
-
Filter the solid product, wash with cold water until the washings are neutral, and then dry.
-
The isomer mixture can be analyzed and separated using techniques such as gas chromatography (GC) or fractional crystallization.
Protocol 2: Dinitration using Fuming Nitric Acid and Concentrated Sulfuric Acid
This protocol is for the synthesis of dinitro derivatives but illustrates the conditions for a more vigorous nitration.
Procedure:
-
Prepare a nitrating mixture of fuming nitric acid and concentrated sulfuric acid under controlled temperature conditions.[1]
-
Add 1,3-dichlorobenzene to the nitrating mixture.[1]
-
Heat the reaction mixture to 99°C for a specified period to ensure dinitration.[1]
-
After the reaction is complete, carefully pour the mixture onto ice to precipitate the crude product.[1]
Protocol 3: Nitration using Bismuth Subnitrate and Thionyl Chloride
This method offers a milder alternative to the strong acid conditions of mixed acid nitration.
Procedure:
-
To a solution of 1,3-dichlorobenzene in dichloromethane, add thionyl chloride.
-
Stir the mixture and add bismuth subnitrate.
-
Continue stirring vigorously at room temperature for the specified reaction time.
-
After the reaction is complete, filter the mixture to remove inorganic materials.
-
Wash the filtrate with dilute HCl and water, then dry over anhydrous sodium sulfate.
-
Evaporate the solvent in vacuo to obtain the crude product, which can then be purified and analyzed.
Reaction Pathway and Experimental Workflow
The following diagrams illustrate the general signaling pathway for the electrophilic aromatic substitution (nitration) of 1,3-dichlorobenzene and a typical experimental workflow.
Caption: Nitration pathway of 1,3-dichlorobenzene.
Caption: General experimental workflow for nitration.
Conclusion
References
A Comparative Guide to Kinetic Studies of Nucleophilic Substitution on Dichloronitrobenzenes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of kinetic studies on the nucleophilic aromatic substitution (SNAr) reactions of dichloronitrobenzene isomers. Due to a lack of directly comparable kinetic data across all isomers under identical conditions in published literature, this guide synthesizes available information, outlines established reactivity principles, and provides a standardized experimental protocol to enable researchers to conduct their own comparative studies.
Introduction to Nucleophilic Aromatic Substitution on Dichloronitrobenzenes
Nucleophilic aromatic substitution is a critical reaction class in the synthesis of a wide array of chemical compounds, including pharmaceuticals, agrochemicals, and dyes. In this reaction, a nucleophile replaces a leaving group on an aromatic ring. The reactivity of the aromatic ring is significantly enhanced by the presence of strong electron-withdrawing groups, such as a nitro group (-NO₂).
Dichloronitrobenzenes exist as six possible isomers, each exhibiting different reactivity towards nucleophiles based on the relative positions of the nitro and chloro substituents. The nitro group activates the ring towards nucleophilic attack, particularly at the ortho and para positions relative to itself. The chlorine atoms act as leaving groups. Understanding the kinetics of these reactions is paramount for optimizing reaction conditions, controlling regioselectivity, and predicting product formation in complex syntheses.
Theoretical Framework: The SNAr Mechanism
The nucleophilic aromatic substitution of dichloronitrobenzenes typically proceeds via a two-step addition-elimination mechanism, also known as the SNAr mechanism.
-
Nucleophilic Addition: The nucleophile attacks the carbon atom bearing a chloro substituent, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. This step is generally the rate-determining step of the reaction.
-
Elimination of the Leaving Group: The aromaticity of the ring is restored by the departure of the chloride ion.
The stability of the Meisenheimer complex is a key factor influencing the reaction rate. Electron-withdrawing groups, especially at the ortho and para positions to the site of nucleophilic attack, delocalize the negative charge of the intermediate, thereby stabilizing it and accelerating the reaction. In contrast, a meta-nitro group does not provide this resonance stabilization, leading to significantly slower reaction rates.
The general order of reactivity for nucleophilic aromatic substitution is largely influenced by the ability of the substituents to stabilize the negative charge in the Meisenheimer complex. For dichloronitrobenzenes, the activating effect of the nitro group is paramount. The reaction rate is also dependent on the nature of the nucleophile, the solvent, and the reaction temperature.
Comparative Kinetic Data
Direct, comprehensive kinetic data comparing all six dichloronitrobenzene isomers with a single nucleophile under identical conditions is scarce in the scientific literature. However, data from various sources for related compounds can be used to infer relative reactivities. For instance, studies on dinitrochlorobenzenes show significantly higher reaction rates compared to their mononitro counterparts, highlighting the strong activating effect of multiple electron-withdrawing groups.
Below is a compilation of qualitative and semi-quantitative information gathered from various sources. It is important to note that the reaction conditions are not identical, and therefore, a direct quantitative comparison is not possible.
Table 1: Qualitative Reactivity and Available Data for Nucleophilic Substitution on Dichloronitrobenzene Isomers
| Dichloronitrobenzene Isomer | Nucleophile | Solvent | Temperature (°C) | Second-Order Rate Constant, k (M⁻¹s⁻¹) | Notes and References |
| 2,3-Dichloronitrobenzene | Data not readily available | - | - | - | The nitro group is ortho to one chlorine and meta to the other. Substitution of the ortho chlorine is expected to be favored. |
| 2,4-Dichloronitrobenzene | Piperidine (B6355638) | Various aprotic | 15, 25, 40 | Data available for the dinitro analog (2,4-dinitrochlorobenzene), which is significantly more reactive.[1] | The nitro group is ortho to one chlorine and para to the other, leading to high reactivity at both positions. |
| 2,5-Dichloronitrobenzene | Data not readily available | - | - | - | The nitro group is ortho to one chlorine and meta to the other. Substitution of the ortho chlorine is expected to be faster. |
| 2,6-Dichloronitrobenzene | Data not readily available | - | - | - | The nitro group is ortho to both chlorine atoms. Steric hindrance from the two ortho chlorines might influence the rate of nucleophilic attack. |
| 3,4-Dichloronitrobenzene | Sodium Methoxide | Methanol | Not specified | Qualitative data suggests reaction occurs. | The nitro group is para to one chlorine and meta to the other. Substitution of the para chlorine is strongly favored. |
| 3,5-Dichloronitrobenzene | Data not readily available | - | - | - | The nitro group is meta to both chlorine atoms. This isomer is expected to be the least reactive towards nucleophilic aromatic substitution. |
Note: The lack of comprehensive data underscores the need for further research in this area to enable a direct and quantitative comparison of the reactivity of these important chemical intermediates.
Experimental Protocols for Kinetic Studies
To facilitate direct comparison, a standardized experimental protocol for determining the second-order rate constants of nucleophilic substitution on dichloronitrobenzenes is provided below. This method utilizes UV-Vis spectrophotometry to monitor the formation of the product over time.
4.1. Materials and Reagents
-
Dichloronitrobenzene isomer of interest
-
Nucleophile (e.g., piperidine, sodium methoxide)
-
Anhydrous solvent (e.g., methanol, acetonitrile, DMSO)
-
UV-Vis spectrophotometer with a thermostatted cell holder
-
Quartz cuvettes
-
Volumetric flasks, pipettes, and syringes
4.2. Preparation of Solutions
-
Substrate Stock Solution: Prepare a stock solution of the dichloronitrobenzene isomer in the chosen solvent at a known concentration (e.g., 1 x 10⁻³ M).
-
Nucleophile Solutions: Prepare a series of solutions of the nucleophile at different concentrations in the same solvent. The concentrations should be in large excess (at least 10-fold) compared to the substrate concentration to ensure pseudo-first-order kinetics (e.g., 0.01 M, 0.02 M, 0.05 M, 0.1 M).
4.3. Kinetic Measurements
-
Equilibrate the spectrophotometer and the reactant solutions to the desired temperature (e.g., 25 °C).
-
Set the spectrophotometer to the wavelength of maximum absorbance (λ_max) of the reaction product. This should be a wavelength where the starting materials have minimal absorbance.
-
Place a known volume of the nucleophile solution into a quartz cuvette and place it in the thermostatted cell holder of the spectrophotometer.
-
Inject a small, known volume of the substrate stock solution into the cuvette, ensuring rapid and thorough mixing.
-
Immediately start recording the absorbance as a function of time until the reaction is complete (i.e., the absorbance reaches a stable plateau).
4.4. Data Analysis
-
Under pseudo-first-order conditions, the observed rate constant (k_obs) can be determined by fitting the absorbance versus time data to a first-order rate equation: ln(A_∞ - A_t) = -k_obs * t + ln(A_∞ - A_₀) where A_t is the absorbance at time t, A_∞ is the absorbance at the end of the reaction, and A_₀ is the initial absorbance.
-
The second-order rate constant (k₂) is obtained from the slope of a plot of k_obs versus the concentration of the nucleophile: k_obs = k₂[Nucleophile] + k_c where k_c is the rate constant for the uncatalyzed reaction (often negligible).
4.5. Determination of Activation Parameters
To determine the activation parameters (Ea, ΔH‡, ΔS‡), the kinetic measurements should be performed at several different temperatures. The activation energy (Ea) can be calculated from the Arrhenius plot (ln(k₂) vs. 1/T), and the enthalpy (ΔH‡) and entropy (ΔS‡) of activation can be determined from the Eyring plot (ln(k₂/T) vs. 1/T).
Visualizing Reaction Pathways and Workflows
Diagram 1: The SNAr Mechanism
References
A Computational Guide to the Electronic Structure of 1,3-Dichloro-2-Nitrobenzene and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the electronic structure of 1,3-dichloro-2-nitrobenzene, a key intermediate in the synthesis of pharmaceuticals and other specialty chemicals. As dedicated computational studies on this specific isomer are limited in publicly accessible literature, this document outlines a robust computational protocol for such an analysis and compares expected electronic properties with the well-studied parent molecule, nitrobenzene (B124822), and the isomeric 1,2-dichloro-4-nitrobenzene. The data presented herein is compiled from existing literature on related compounds, offering a valuable benchmark for new computational investigations.
Comparative Electronic Properties
The electronic properties of substituted nitrobenzenes are of significant interest in drug design and material science, as they govern molecular reactivity, intermolecular interactions, and spectroscopic characteristics. Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the molecular dipole moment provide insights into the molecule's stability, reactivity, and polarity.
Below is a summary of calculated electronic properties for nitrobenzene and 1,2-dichloro-4-nitrobenzene, which serve as a basis for comparison for future studies on this compound.
| Compound | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Dipole Moment (Debye) |
| Nitrobenzene | B3LYP/3-21G(d)[1] | -7.89 | -1.71 | 6.18 | - |
| 1,2-Dichloro-4-nitrobenzene | B3LYP/6-31+G(d,p)[2] | -7.99 | -3.61 | 4.38 | 2.53 |
Note: The computational methods used in the cited studies differ, which can influence the absolute values. However, the relative trends provide valuable insights.
Proposed Computational Protocol
To perform a comprehensive analysis of the electronic structure of this compound, the following computational protocol based on Density Functional Theory (DFT) is recommended. DFT has been shown to provide a good balance between accuracy and computational cost for molecules of this size.
1. Software: A quantum chemistry software package such as Gaussian, ORCA, or GAMESS.
2. Method Selection:
- Functional: Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is a widely used and well-benchmarked choice for organic molecules.
- Basis Set: A Pople-style basis set such as 6-311++G(d,p) is recommended to provide a good description of the electronic structure, including polarization and diffuse functions, which are important for capturing the effects of the electronegative chloro and nitro groups.
3. Computational Steps:
- Geometry Optimization: The molecular geometry of this compound should be fully optimized in the gas phase to find the lowest energy conformation.
- Frequency Analysis: A frequency calculation should be performed on the optimized geometry to confirm that it corresponds to a true energy minimum (i.e., no imaginary frequencies). This calculation also provides thermodynamic data and vibrational spectra.
- Electronic Property Calculations:
- Molecular Orbitals: The energies of the HOMO, LUMO, and other frontier molecular orbitals should be calculated. The HOMO-LUMO gap is a key indicator of chemical reactivity and stability.
- Population Analysis: A Mulliken or Natural Bond Orbital (NBO) analysis should be performed to determine the partial atomic charges on each atom. This provides insight into the charge distribution and potential sites for electrophilic or nucleophilic attack.
- Molecular Electrostatic Potential (MEP): An MEP map should be generated to visualize the electron density distribution and identify regions of positive and negative electrostatic potential.
- Dipole Moment: The magnitude and vector of the molecular dipole moment should be calculated to quantify the overall polarity of the molecule.
Logical Workflow for Computational Analysis
The following diagram illustrates the logical steps for a computational analysis of the electronic structure of a molecule like this compound.
Comparison with Alternatives
The electronic properties of this compound can be compared with its isomers and the parent nitrobenzene molecule to understand the influence of substituent positions.
-
Nitrobenzene: As the parent molecule, nitrobenzene provides a baseline. The addition of two chlorine atoms is expected to significantly lower the HOMO and LUMO energy levels due to their electron-withdrawing inductive effects. This would also likely increase the overall dipole moment.
-
1,2-Dichloro-4-nitrobenzene: The available data shows a smaller HOMO-LUMO gap for this isomer compared to nitrobenzene, suggesting higher reactivity.[2] The relative positions of the chloro and nitro substituents in this compound will lead to a unique charge distribution and dipole moment. The steric hindrance between the nitro group and the two adjacent chlorine atoms in this compound is also expected to cause the nitro group to be more twisted out of the plane of the benzene (B151609) ring, which will, in turn, affect the electronic communication between the nitro group and the aromatic system.
-
Other Dichloronitrobenzene Isomers: There are a total of six possible isomers of dichloronitrobenzene.[3] A comparative computational study of all isomers would be highly valuable to understand how the substitution pattern fine-tunes the electronic properties. For example, isomers with chlorine atoms ortho and para to the nitro group are expected to have a more significant impact on the electronic structure than those with meta positioning, due to the interplay of inductive and resonance effects.
This guide provides a framework for researchers to conduct a detailed and accurate computational analysis of the electronic structure of this compound. By following the proposed protocol and comparing the results with the provided data for related compounds, a deeper understanding of the structure-property relationships in this important class of molecules can be achieved.
References
A Comparative Guide to HPLC Methods for the Separation of Dichloronitrobenzene Isomers
The six positional isomers of dichloronitrobenzene (DCNB) are crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes. Due to their structural similarity, achieving baseline separation of all six isomers is a significant analytical challenge. High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose, with method performance being highly dependent on the selection of the stationary and mobile phases. This guide provides a comparative overview of various reversed-phase HPLC methods, offering supporting data to aid researchers in selecting the optimal approach for their application.
Comparison of HPLC Column Performance
Standard C18 columns, the workhorse of reversed-phase chromatography, often provide insufficient selectivity for closely related positional isomers like DCNBs. Separation on C18 phases is primarily driven by hydrophobic interactions, which can be very similar among isomers. To overcome this limitation, alternative stationary phases that offer different separation mechanisms, such as molecular shape selectivity, π-π interactions, and dipole-dipole interactions, have been evaluated.
Table 1: Comparison of Retention Times (in minutes) for Dinitrobenzene Isomers on Various HPLC Columns
| Isomer | COSMOSIL 5C18-MS | COSMOSIL Cholester | COSMOSIL PYE | COSMOSIL NPE |
| o-Dinitrobenzene | 6.5 | 7.0 | 9.0 | 11.5 |
| m-Dinitrobenzene | 7.0 | 8.5 | 10.0 | 10.0 |
| p-Dinitrobenzene | 6.5 | 10.5 | 13.0 | 12.0 |
Data adapted from Nacalai Tesque application note on the separation of dinitrobenzene isomers. Conditions: 4.6 mm I.D. x 150 mm columns; Mobile Phase: Methanol (B129727)/Water = 50/50; Flow Rate: 1.0 mL/min; Temperature: 40 °C; Detection: UV 254 nm.[1]
Analysis of Column Performance:
-
C18 Column: The standard C18 column co-elutes the ortho- and para-isomers, demonstrating its limitation in distinguishing between positional isomers with similar hydrophobicity.[1]
-
Cholester Column: This column, with a cholesteryl group bonded to the silica, provides molecular shape selectivity. It successfully separates all three isomers, with a significantly longer retention for the linear p-isomer.[1]
-
PYE (Pyrenylethyl) Column: The PYE column leverages strong π-π interactions between the pyrenylethyl groups on the stationary phase and the nitroaromatic analytes. This results in enhanced retention and baseline separation of all three isomers.[1]
-
NPE (Nitrophenylethyl) Column: The NPE phase offers a combination of π-π and dipole-dipole interactions, providing a unique selectivity that also resolves all three isomers, though with a different elution order compared to the PYE column.[1]
These results strongly suggest that for the separation of dichloronitrobenzene isomers, stationary phases offering interaction mechanisms beyond simple hydrophobicity are superior to standard C18 columns.
Experimental Protocols
This section provides a representative experimental protocol for the reversed-phase HPLC separation of dichloronitrobenzene isomers. This protocol is a starting point and may require optimization, particularly of the mobile phase composition, to achieve baseline separation for all six isomers.
Objective: To separate a mixture of dichloronitrobenzene isomers using reversed-phase HPLC with UV detection.
1. Instrumentation and Materials:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.
-
HPLC Column: COSMOSIL PYE (Pyrenylethyl), 5 µm, 4.6 x 150 mm (or equivalent column with π-π interaction capabilities).
-
Solvents: HPLC-grade methanol and ultrapure water.
-
Standards: Analytical standards of each dichloronitrobenzene isomer (e.g., 2,3-DCNB, 2,4-DCNB, 2,5-DCNB, 2,6-DCNB, 3,4-DCNB, 3,5-DCNB).
-
Standard laboratory glassware and a sonicator.
2. Preparation of Solutions:
-
Mobile Phase: Prepare a 50:50 (v/v) mixture of methanol and water. Degas the mobile phase for at least 15 minutes using sonication or vacuum filtration before use.
-
Diluent: Use the mobile phase (50:50 methanol/water) as the diluent for preparing standards and samples.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of each DCNB isomer reference standard into separate 10 mL volumetric flasks. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (e.g., 10 µg/mL): Prepare a mixed working standard solution containing all six isomers by making appropriate dilutions of the stock solutions with the diluent.
3. Chromatographic Conditions:
-
Column: COSMOSIL PYE, 5 µm, 4.6 x 150 mm
-
Mobile Phase: Isocratic elution with Methanol/Water (50:50, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm
-
Run Time: Approximately 20 minutes (or until the last isomer has eluted)
4. System Suitability:
-
Before sample analysis, perform at least five replicate injections of the mixed working standard solution.
-
The system is deemed suitable for use if the relative standard deviation (RSD) for the peak areas of each isomer is less than 2.0%.
-
The resolution between critical pairs (the two most closely eluting isomers) should be greater than 1.5.
5. Analysis Procedure:
-
Inject the diluent (blank) to ensure no carryover or system contamination.
-
Inject the mixed working standard solution.
-
Inject the sample solutions.
-
Identify the DCNB isomers in the sample chromatograms by comparing their retention times with those of the standards.
Mandatory Visualizations
The following diagrams illustrate the logical workflow for developing an HPLC method for isomer separation and the key interactions influencing selectivity.
Caption: Workflow for HPLC method development for isomer separation.
Caption: Key intermolecular forces driving isomer selectivity.
References
A Comparative Guide to the Reactivity of 1,3-Dichloro-2-nitrobenzene and 2,4-Dichloronitrobenzene in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reactivity of two dichloronitrobenzene isomers, 1,3-dichloro-2-nitrobenzene and 2,4-dichloronitrobenzene (B57281), in the context of nucleophilic aromatic substitution (SNAr) reactions. Understanding the differential reactivity of these isomers is crucial for synthetic chemists in designing efficient reaction pathways and predicting product outcomes. This comparison is supported by theoretical principles and available experimental data.
Core Principles of Reactivity
Nucleophilic aromatic substitution is a key reaction for the functionalization of aromatic rings, particularly those activated by electron-withdrawing groups. The reactivity of an aryl halide in an SNAr reaction is primarily governed by two factors: the electronic effect of the substituents on the aromatic ring and the steric environment around the reaction center. The reaction proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The stability of this intermediate is paramount in determining the reaction rate.
Electronic and Steric Effects on Reactivity
2,4-Dichloronitrobenzene: This isomer exhibits significantly higher reactivity towards nucleophiles. The nitro group, a powerful electron-withdrawing group, is located at the para-position to one chlorine atom and ortho- to the other. This positioning is optimal for stabilizing the negative charge of the Meisenheimer intermediate through resonance, thereby lowering the activation energy of the reaction. The presence of two nitro groups, as in 2,4-dinitrochlorobenzene, further enhances this effect, making it highly reactive.
This compound: In contrast, this isomer is considerably less reactive. The primary reason for its reduced reactivity is steric hindrance. The two chlorine atoms flanking the nitro group at the 2-position force it to twist out of the plane of the benzene (B151609) ring. This loss of planarity significantly diminishes the resonance stabilization that the nitro group can provide to the Meisenheimer intermediate, leading to a higher activation energy and a much slower reaction rate.
Quantitative Reactivity Data
Table 1: Predicted Relative Reactivity in Nucleophilic Aromatic Substitution
| Compound | Activating Group Position | Steric Hindrance | Predicted Reactivity |
| 2,4-Dichloronitrobenzene | Ortho and Para to leaving groups | Low | High |
| This compound | Ortho to both leaving groups | High | Low |
Experimental Protocols
Detailed experimental protocols for SNAr reactions of dichloronitrobenzenes are crucial for reproducible research. Below are representative procedures for reactions with amine nucleophiles.
Experimental Protocol 1: Reaction of 2,4-Dichloronitrobenzene with an Amine (General Procedure)
This protocol describes a general method for the reaction of 2,4-dichloronitrobenzene with a primary or secondary amine.
Materials:
-
2,4-Dichloronitrobenzene
-
Amine (e.g., piperidine, morpholine, or a substituted aniline)
-
Base (e.g., triethylamine, potassium carbonate)
-
Anhydrous solvent (e.g., ethanol, acetonitrile, DMF, or DMSO)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,4-dichloronitrobenzene (1.0 equivalent) in the chosen anhydrous solvent.
-
Add the amine (1.1-1.5 equivalents) to the solution.
-
Add the base (1.5-2.0 equivalents) to the reaction mixture.
-
Heat the reaction mixture to an appropriate temperature (e.g., 50-100 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Experimental Protocol 2: Reaction of this compound with an Amine (General Procedure)
Due to the lower reactivity of this compound, more forcing reaction conditions are typically required.
Materials:
-
This compound
-
Amine (e.g., piperidine, morpholine)
-
Strong base (e.g., sodium hydride, potassium tert-butoxide)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried, round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in the anhydrous solvent.
-
Add the amine (1.5-2.0 equivalents) to the solution.
-
Carefully add the strong base (1.2-1.5 equivalents) portion-wise at room temperature or 0 °C.
-
Heat the reaction mixture to a higher temperature (e.g., 100-150 °C) and monitor the progress by TLC. The reaction may require prolonged heating.
-
After completion, cool the reaction mixture to room temperature and cautiously quench with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Factors Affecting Reactivity
The following diagram illustrates the key factors influencing the reactivity of the two isomers in SNAr reactions.
References
A Comparative Guide to the Synthesis of 2,6-Dichloroaniline
For Researchers, Scientists, and Drug Development Professionals
2,6-Dichloroaniline (B118687) is a pivotal intermediate in the synthesis of numerous pharmaceuticals, including the widely used non-steroidal anti-inflammatory drug (NSAID) diclofenac, as well as various agrochemicals. The selection of an appropriate synthetic route is critical, impacting not only the yield and purity of the final product but also the overall cost-effectiveness and environmental footprint of the process. This guide provides an objective comparison of the most common synthesis routes to 2,6-dichloroaniline, supported by experimental data to aid researchers in making informed decisions.
Comparison of Key Synthesis Routes
The primary industrial and laboratory-scale synthesis strategies for 2,6-dichloroaniline begin from readily available starting materials such as aniline (B41778), p-aminobenzenesulfonic acid (sulfanilamide), diphenylurea, 2,6-dichloronitrobenzene, and 1,2,3-trichlorobenzene. Each route presents a unique set of advantages and disadvantages in terms of yield, purity, cost, and operational complexity.
| Starting Material | Key Steps | Overall Yield (%) | Purity (%) | Advantages | Disadvantages |
| Aniline | 1. Chlorination2. Acetylation3. Reduction4. Hydrolysis | 71-76 | >98 | Low-cost starting material, high purity of final product.[1] | Multi-step process, potentially complex post-treatment. |
| p-Aminobenzenesulfonic Acid (Sulfanilamide) | 1. Chlorination2. Hydrolytic Desulfonation | 49-61 | High | Shorter synthesis route, convenient laboratory method.[2][3] | More expensive starting material, moderate yield.[2][3] |
| Diphenylurea | 1. Sulfonation2. Chlorination3. Hydrolysis | ~65 | >99 | Low-cost raw materials, high yield. | Poor selectivity in sulfonation can lead to isomeric impurities (e.g., 2,4-dichloroaniline), affecting yield and purity. |
| 2,6-Dichloronitrobenzene | 1. Catalytic Hydrogenation | High (often >95) | High | Direct and efficient, high atom economy. | Starting material can be more expensive, requires high-pressure hydrogenation equipment. |
| 1,2,3-Trichlorobenzene | 1. Aminolysis | Moderate | Moderate to High | Utilizes a byproduct of dichlorobenzene production. | Requires high temperature and pressure, catalyst system is necessary. |
Experimental Protocols and Methodologies
Detailed experimental procedures are crucial for the reproducibility and optimization of synthetic routes. Below are representative protocols for the key synthesis pathways.
Route 1: Synthesis from Aniline
This multi-step synthesis involves the initial chlorination of aniline to form 2,4,6-trichloroaniline (B165571), followed by protection of the amino group, selective reduction of the para-chloro group, and subsequent deprotection.
Step 1: Synthesis of 2,4,6-Trichloroaniline
-
In a 1L three-necked flask equipped with a mechanical stirrer, add 13.8 g (0.15 mol) of aniline, 350 mL of 35% concentrated hydrochloric acid, and 350 mL of water.[1]
-
While stirring, add 56.3 g (0.45 mol) of 30 wt% hydrogen peroxide dropwise, maintaining the temperature at 60°C.[1]
-
Continue the reaction for 2 hours.[1]
-
After completion, cool the reaction mixture in an ice bath to precipitate 2,4,6-trichloroaniline hydrochloride.[1]
-
Filter the solid and add it to 300 mL of water for steam distillation to obtain solid 2,4,6-trichloroaniline. The reported yield is approximately 91-93%.[1]
Step 2: Synthesis of 2,4,6-Trichloroacetanilide
-
Add the 2,4,6-trichloroaniline obtained in the previous step to a 500 mL three-necked flask.
-
Under an ice bath and with mechanical stirring, add 61.2 g (0.60 mol) of acetic anhydride (B1165640) dropwise.
-
Heat the mixture to 80°C and stir for 2.5 hours.
-
Pour the reaction mixture into ice water to precipitate the solid product.
-
Filter and dry the solid to obtain 2,4,6-trichloroacetanilide. The reported yield is approximately 98%.
Step 3: Synthesis of 2,6-Dichloroacetanilide
-
In an autoclave, add the 2,4,6-trichloroacetanilide, a suitable solvent (e.g., methanol, ethanol), and a catalyst (e.g., 10% Palladium on carbon).
-
Charge the autoclave with hydrogen gas.
-
The reduction reaction is carried out to selectively remove the para-chloro group.
Step 4: Synthesis of 2,6-Dichloroaniline
-
Add the 2,6-dichloroacetanilide to an alkali solution (e.g., 30% sodium hydroxide (B78521) in isopropanol).[1]
-
Heat the mixture to 80-90°C and stir for 5 hours.[1]
-
Pour the reaction mixture into ice water to precipitate the final product.[1]
-
Filter the solid and recrystallize from an ethanol/water mixture to obtain 2,6-dichloroaniline with a purity of >98%. The overall yield from aniline is reported to be in the range of 71-76%.[1]
Route 2: Synthesis from p-Aminobenzenesulfonic Acid (Sulfanilamide)
This method involves the chlorination of sulfanilamide (B372717) followed by the removal of the sulfonic acid group through hydrolysis.
Step 1: Synthesis of 3,5-Dichlorosulfanilamide
-
This step involves the chlorination of sulfanilamide, typically using a mixture of hydrochloric acid and hydrogen peroxide.
Step 2: Synthesis of 2,6-Dichloroaniline
-
Add the crude 3,5-dichlorosulfanilamide to 70% sulfuric acid (approximately 5 mL per gram of amide) in a flask.[2]
-
Boil the mixture gently for 2 hours, with the oil bath temperature maintained at 165–195°C.[2]
-
Pour the dark mixture into water, which will result in the separation of a black oil.[2]
-
Steam-distill the mixture to obtain the 2,6-dichloroaniline. The product is a white solid with a melting point of 39-40°C.[3]
-
The reported yield is 50–55% based on the starting sulfanilamide.[3] If the product is colored, a second steam distillation can be performed for purification.[3]
Route 3: Synthesis from Diphenylurea
This route begins with the formation of diphenylurea from aniline and urea (B33335), followed by sulfonation, chlorination, and hydrolysis.
Step 1: Synthesis of N,N'-Diphenylurea
-
A solution of aniline hydrochloride and urea in water is boiled under reflux.
-
The diphenylurea (carbanilide) crystallizes upon reaction and is filtered off.
Step 2: Sulfonation, Chlorination, and Hydrolysis
-
In a four-hole glass flask, add 150g of 20% oleum (B3057394) (fuming sulfuric acid).
-
While stirring and keeping the temperature below 40°C, slowly add 21.2g of N,N'-diphenylurea and stir for 3 hours at 40°C.
-
Add 300ml of water to the reaction mixture.
-
Introduce 31.6g of chlorine gas over 4 hours at 40°C.
-
Stir the mixture for 3 hours at 120°C and then for another 3 hours at 150°C to effect hydrolysis.
-
The final product, 2,6-dichloroaniline, is obtained with a reported yield of over 75% based on diphenylurea.
Visualizing the Synthesis Pathways
The following diagrams illustrate the logical flow of the described synthesis routes for 2,6-dichloroaniline.
Caption: Synthesis of 2,6-dichloroaniline starting from aniline.
Caption: Synthesis of 2,6-dichloroaniline from p-aminobenzenesulfonic acid.
Caption: Synthesis of 2,6-dichloroaniline via the diphenylurea route.
Conclusion
The choice of a synthetic route for 2,6-dichloroaniline is a multifaceted decision that depends on the specific requirements of the researcher or manufacturer.
-
The aniline-based route offers a cost-effective starting material and results in a high-purity product, though it involves multiple steps.[1]
-
The p-aminobenzenesulfonic acid (sulfanilamide) route is a more direct, two-step process that is convenient for laboratory scale, but it comes with a higher raw material cost and moderate yields.[2][3]
-
The diphenylurea method is attractive due to its low-cost starting materials and high overall yield; however, challenges with selectivity during sulfonation can lead to the formation of unwanted isomers, necessitating careful purification.
-
The reduction of 2,6-dichloronitrobenzene is a highly efficient and direct industrial method, contingent on the availability of the starting material and the necessary high-pressure equipment.
-
The aminolysis of 1,2,3-trichlorobenzene presents an interesting opportunity to utilize a chemical byproduct, though it requires harsh reaction conditions.
Ultimately, a thorough evaluation of the factors outlined in this guide—yield, purity, cost, scalability, and environmental impact—will enable the selection of the most suitable synthesis strategy for the intended application.
References
A Comparative Guide to the Regioselectivity of Nucleophilic Aromatic Substitution in 1,2-Dichloro-4-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the nucleophilic aromatic substitution (SNAr) reaction at the positions para and meta to the nitro group in 1,2-dichloro-4-nitrobenzene. It delves into the underlying mechanistic principles, supported by experimental data and detailed protocols, to elucidate the observed regioselectivity.
Introduction to SNAr Reactions and the Role of Substituents
Nucleophilic aromatic substitution is a critical reaction in organic synthesis, enabling the modification of aromatic rings. Unlike aliphatic nucleophilic substitution, the SNAr mechanism does not proceed via a direct backside attack (SN2) or the formation of an unstable aryl cation (SN1). Instead, it typically follows a two-step addition-elimination pathway. The presence of strong electron-withdrawing groups on the aromatic ring is crucial for the reaction to occur, as they activate the ring towards nucleophilic attack.
The nitro group (-NO2) is a potent electron-withdrawing group that strongly activates aromatic rings for SNAr reactions. Its directing effect is paramount in determining the regiochemical outcome of the substitution. This guide will specifically address why, in the case of 1,2-dichloro-4-nitrobenzene, nucleophilic attack preferentially occurs at the chlorine atom positioned para to the nitro group, rather than the chlorine atom in the meta position.
The Decisive Factor: Stability of the Meisenheimer Complex
The regioselectivity of the SNAr reaction on 1,2-dichloro-4-nitrobenzene is dictated by the relative stability of the intermediate formed upon nucleophilic attack. This intermediate, known as a Meisenheimer complex, is a resonance-stabilized carbanion. The extent of this stabilization determines the activation energy of the reaction and, consequently, the preferred reaction pathway.
Attack at the Para Position
When a nucleophile attacks the carbon atom bearing the chlorine atom para to the nitro group, the resulting negative charge in the Meisenheimer complex can be delocalized onto the nitro group through resonance. This delocalization creates a particularly stable resonance structure where the negative charge resides on the electronegative oxygen atoms of the nitro group.
Attack at the Meta Position
Conversely, if the nucleophile attacks the carbon with the chlorine atom meta to the nitro group, the negative charge in the corresponding Meisenheimer complex cannot be directly delocalized onto the nitro group via resonance. The negative charge is distributed only across the carbon atoms of the aromatic ring.
The significantly greater stabilization of the Meisenheimer complex formed during para attack lowers the activation energy for this pathway, making it the kinetically and thermodynamically favored route.
Visualizing the Mechanism: Reaction Pathways
The following diagrams illustrate the formation and resonance stabilization of the Meisenheimer complexes for both para and meta attack.
Caption: SNAr pathways for 1,2-dichloro-4-nitrobenzene.
The superior stability of the para Meisenheimer complex is visualized below, showing the delocalization of the negative charge onto the nitro group.
Caption: Resonance structures of Meisenheimer complexes.
Quantitative Comparison: Product Distribution
Experimental evidence overwhelmingly supports the preferential substitution at the para position. In reactions of 1,2-dichloro-4-nitrobenzene with various nucleophiles, the formation of the meta-substituted product is typically not observed or is present in negligible amounts.
| Nucleophile | Reaction Conditions | Para-Substituted Product | Meta-Substituted Product | Reference |
| Sodium Methoxide (B1231860) (NaOMe) | Methanol (B129727), reflux | 2-Chloro-4-nitroanisole (>99%) | 1-Chloro-2-methoxy-4-nitrobenzene (Not detected) | [Implied from multiple synthetic procedures] |
| Ammonia (B1221849) (NH₃) | Aqueous solution, heat | 2-Chloro-4-nitroaniline (B86195) (>99%) | 3-Chloro-4-nitroaniline (Not detected) | [Based on established industrial syntheses] |
Experimental Protocols
The following are detailed methodologies for key experiments involving the SNAr reaction of 1,2-dichloro-4-nitrobenzene.
Experiment 1: Synthesis of 2-Chloro-4-nitroanisole
Objective: To demonstrate the regioselective substitution of the para-chloro group with a methoxy (B1213986) group.
Materials:
-
1,2-Dichloro-4-nitrobenzene
-
Methanol (reagent grade)
-
Sodium methoxide (25% solution in methanol)
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 g of 1,2-dichloro-4-nitrobenzene in 20 mL of methanol.
-
Slowly add 5.0 mL of a 25% sodium methoxide solution in methanol to the flask.
-
Heat the reaction mixture to reflux and maintain for 1 hour.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it into 50 mL of deionized water.
-
Extract the aqueous mixture with three 20 mL portions of dichloromethane.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from ethanol (B145695) to yield 2-chloro-4-nitroanisole.
Experiment 2: Synthesis of 2-Chloro-4-nitroaniline
Objective: To illustrate the regioselective amination at the para position.
Materials:
-
1,2-Dichloro-4-nitrobenzene
-
Aqueous ammonia (28-30%)
-
Ethanol
Procedure:
-
In a sealed pressure vessel, combine 1.0 g of 1,2-dichloro-4-nitrobenzene with 10 mL of aqueous ammonia and 5 mL of ethanol.
-
Heat the vessel to 150 °C and maintain this temperature for 4 hours.
-
After cooling to room temperature, carefully vent the vessel.
-
Pour the reaction mixture into 50 mL of cold water to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
The crude 2-chloro-4-nitroaniline can be purified by recrystallization from an ethanol/water mixture.
Conclusion
The regioselectivity observed in the nucleophilic aromatic substitution of 1,2-dichloro-4-nitrobenzene is a clear demonstration of the powerful directing effect of the nitro group. The enhanced stability of the Meisenheimer complex formed during attack at the para position, due to direct resonance delocalization of the negative charge onto the nitro group, makes this pathway significantly more favorable than attack at the meta position. This principle is a cornerstone of synthetic strategy in medicinal chemistry and materials science, allowing for the precise and predictable functionalization of aromatic rings.
Safety Operating Guide
Safe Disposal of 1,3-Dichloro-2-nitrobenzene: A Procedural Guide
The proper disposal of 1,3-dichloro-2-nitrobenzene is critical for ensuring laboratory safety and environmental protection. This compound is a combustible solid that is harmful if swallowed, inhaled, or absorbed through the skin. It can cause irritation to the skin and eyes, and absorption may lead to the formation of methemoglobin, resulting in cyanosis.[1][2] Furthermore, it decomposes upon heating, producing toxic and corrosive fumes such as nitrogen oxides and hydrogen chloride.[1][3][4] Adherence to the following step-by-step procedures is essential for the safe handling and disposal of this chemical.
Immediate Safety and Spill Response
In the event of a spill, immediate and correct action is necessary to prevent exposure and environmental contamination.
Personal Protective Equipment (PPE): Before handling or cleaning up this compound, ensure you are wearing the appropriate PPE:
-
Gloves: Chemical-resistant gloves.
-
Eye Protection: Safety goggles or a face shield.[1]
-
Respiratory Protection: A particulate filter respirator adapted to the airborne concentration of the substance.[1][3][5]
-
Protective Clothing: A lab coat or other protective clothing to prevent skin contact.[1]
Spill Cleanup Procedure:
-
Evacuate and Ventilate: Evacuate non-essential personnel from the area and ensure adequate ventilation.[6]
-
Eliminate Ignition Sources: As the substance is combustible and can form explosive dust mixtures, remove all open flames and sources of ignition.[3][5][7]
-
Prevent Dust Dispersion: Moisten the spilled solid with water or ethanol (B145695) to prevent it from becoming airborne.[1][7]
-
Contain the Spill: Carefully sweep the dampened material into a designated, covered container for hazardous waste.[1][3][5]
-
Decontaminate the Area: Wash the contaminated surface with ethanol, followed by a thorough wash with soap and water.[7]
-
Dispose of Cleanup Materials: All contaminated materials, including absorbent paper and disposable PPE, must be sealed in a vapor-tight plastic bag and disposed of as hazardous waste.[7]
Waste Accumulation and Storage
Proper storage of this compound waste is crucial to prevent accidental release and reactions.
-
Containers: Use only approved, properly labeled hazardous waste containers. Ensure containers are kept tightly closed.[1][6] Do not mix with other waste.[2]
-
Labeling: The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound."
-
Storage Location: Store waste containers in a cool, dry, and well-ventilated area designated for hazardous waste.[1][6] The storage area should be separate from strong oxidants and strong bases.[1][3][4]
Disposal Protocol
The disposal of this compound is regulated and must be handled by licensed professionals.
-
Classification: While specific waste codes may vary by jurisdiction, chlorinated nitroaromatic compounds often fall under federal regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States. Generators of hazardous waste must determine if their waste is classified as hazardous under regulations like 40 CFR Part 261.[6][8]
-
Engage a Licensed Disposal Facility: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the waste by a licensed hazardous waste disposal company.[2]
-
Documentation: Ensure all required documentation, such as a hazardous waste manifest, is completed accurately to track the waste from generation to its final disposal.[9]
-
Regulatory Compliance: Waste generators are responsible for ensuring that disposal is in full compliance with all local, state, and national regulations.[2][6]
Hazard and Property Data
The following table summarizes key data for this compound, underscoring the need for careful handling and disposal.
| Property | Value |
| Physical State | Crystalline solid[1][3] |
| Molecular Formula | C₆H₃Cl₂NO₂[2] |
| Molecular Weight | 192.00 g/mol [2] |
| Melting Point | 72.5°C[1][3] |
| Boiling Point | 130°C at 1.1 kPa[1][3] |
| Relative Density | 1.6 (water = 1)[1][3] |
| Hazards | Harmful if swallowed, inhaled, or in contact with skin; Causes serious eye irritation.[2] |
| Chemical Incompatibilities | Reacts with strong oxidants and strong bases.[1][3] |
| Decomposition Products | Decomposes on heating to produce toxic fumes, including nitrogen oxides and hydrogen chloride.[1][3][4] |
| Occupational Exposure Limits | TLV and MAK not established.[1][4] |
Disposal Workflow
The following diagram illustrates the procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. This compound [training.itcilo.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. ICSC 0253 - this compound [inchem.org]
- 4. CDC - this compound - International Chemical Safety Cards - NIOSH [med.iiab.me]
- 5. ICSC 0251 - 2,3-DICHLORO-1-NITROBENZENE [inchem.org]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. 2,3-DICHLORONITROBENZENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. eCFR :: 40 CFR Part 261 -- Identification and Listing of Hazardous Waste [ecfr.gov]
- 9. epa.gov [epa.gov]
Personal protective equipment for handling 1,3-Dichloro-2-nitrobenzene
This document provides essential safety and logistical guidance for the handling and disposal of 1,3-Dichloro-2-nitrobenzene in a laboratory setting. Adherence to these procedures is critical to ensure personnel safety and environmental compliance.
Hazard Assessment and Personal Protective Equipment (PPE)
This compound is a hazardous chemical requiring stringent safety measures. The primary routes of exposure are inhalation, skin contact, and eye contact. The following table summarizes the mandatory PPE for handling this substance.
Table 1: Required Personal Protective Equipment (PPE)
| Protection Area | Equipment Specification | Material/Standard |
| Hand Protection | Chemical-resistant gloves | Nitrile or Neoprene (minimum thickness: 0.4 mm) |
| Eye Protection | Safety goggles with side shields | ANSI Z87.1 compliant |
| Face Protection | Full-face shield (in addition to goggles) | Required when there is a splash hazard |
| Body Protection | Chemical-resistant lab coat | Flame-retardant material |
| Respiratory | Use in a certified chemical fume hood | N/A |
Operational Plan: Step-by-Step Handling Protocol
Follow this workflow to ensure the safe handling of this compound during experimental procedures. All operations must be performed within a certified chemical fume hood.
Caption: Experimental workflow for handling this compound.
Methodology:
-
Preparation:
-
Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Don all required PPE as specified in Table 1.
-
Prepare all necessary equipment (glassware, solvents, reagents) within the fume hood.
-
-
Weighing and Transfer:
-
Tare a clean, dry weighing vessel on an analytical balance.
-
Carefully transfer the required amount of this compound to the vessel. Avoid creating dust.
-
Securely close the primary container of the chemical.
-
Transfer the weighed solid to the reaction vessel within the fume hood.
-
-
Experimental Use:
-
Add solvent and other reagents to the reaction vessel slowly to avoid splashing.
-
Perform the experimental procedure, keeping all materials within the fume hood.
-
-
Post-Experiment Cleanup:
-
Upon completion, safely quench any unreacted reagents as per your specific reaction protocol.
-
Begin the waste segregation and disposal process as outlined in Section 3.
-
Decontaminate all surfaces and equipment using an appropriate solvent (e.g., ethanol (B145695) or acetone), followed by soap and water.
-
Disposal Plan: Waste Segregation and Management
Proper disposal is crucial to prevent environmental contamination and ensure laboratory safety. All waste streams must be clearly labeled and segregated at the point of generation.
Caption: Waste disposal decision workflow for this compound.
Methodology:
-
Identify Waste Streams: At the end of the experiment, identify all waste streams:
-
Liquid Waste: Unused solutions, reaction mixtures, and solvent from rinsing contaminated glassware.
-
Solid Waste: Residual this compound, contaminated filter paper, or drying agents.
-
Contaminated PPE: Used gloves, disposable lab coats, and bench paper.
-
-
Segregate Waste:
-
Halogenated Organic Liquid Waste: Collect all liquid waste containing this compound in a designated, sealed, and clearly labeled waste container. Do not mix with non-halogenated waste.
-
Solid Chemical Waste: Collect all contaminated solid items (gloves, wipes, etc.) and residual chemical in a designated, sealed, and clearly labeled solid waste container.
-
-
Container Management:
-
Ensure all waste containers are properly labeled with the chemical name ("this compound") and the hazard class.
-
Keep waste containers closed when not in use.
-
Store waste containers in a designated satellite accumulation area within the laboratory.
-
-
Final Disposal:
-
Arrange for pickup and disposal of full waste containers through your institution's Environmental Health & Safety (EHS) department. Do not pour any chemical waste down the drain.
-
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






